molecular formula C40H56 B1248880 Prolycopene CAS No. 2361-24-2

Prolycopene

Cat. No.: B1248880
CAS No.: 2361-24-2
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-BYUNHUQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolycopene, systematically known as (7Z,9Z,7'Z,9'Z)-lycopene or 7,9,7',9'-tetra-cis-lycopene, is a natural and distinct geometric isomer of lycopene characterized by its four cis-configured double bonds . This specific configuration results in a bent molecular structure, differentiating it from the linear all-trans-lycopene and making it a critical compound for botanical and biochemical research. In plants, this compound is not the final product but a key metabolic intermediate in the carotenoid biosynthesis pathway . Its accumulation is a direct phenotypic indicator of impaired function in the enzyme Carotene Cis-Trans Isomerase (CRTISO) . This makes this compound an invaluable research tool for investigating the molecular mechanisms of carotenoid isomerization and for studying mutant plant varieties, such as the 'tangerine' tomato and certain orange-fleshed watermelons, where this mutation naturally occurs . The study of this compound provides fundamental insights into plastid development and the enzymatic processes that convert this compound into the all-trans-lycopene substrate necessary for the cyclization reactions to form α- and β-carotene . This product is intended for research purposes only, such as in vitro studies, analytical standard applications, and investigations into plant metabolic engineering. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal consumption.

Properties

CAS No.

2361-24-2

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

IUPAC Name

(6E,8Z,10Z,12E,14E,16E,18E,20E,22Z,24Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17-,32-18-,35-21+,36-22+,37-27+,38-28+,39-29-,40-30-

InChI Key

OAIJSZIZWZSQBC-BYUNHUQQSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C\C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(\C=C/C=C(/CCC=C(C)C)\C)/C)\C)/C)\C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

melting_point

111°C

physical_description

Solid

Synonyms

All trans Lycopene
all-trans-lycopene
LYC O MATO
LYC-O-MATO
LYCOMATO
lycopene
lycopene, (13-cis)-isomer
Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer -
lycopene, (cis)-isomer
Pro Lycopene
Pro-Lycopene
prolycopene

Origin of Product

United States

Foundational & Exploratory

The Prolycopene Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by all plants, algae, and cyanobacteria, as well as some fungi and bacteria. In plants, these molecules play crucial roles in photosynthesis, photoprotection, and as precursors to the plant hormone abscisic acid. The biosynthesis of carotenoids follows a complex, highly regulated pathway. A key intermediate in the formation of the red pigment lycopene is its poly-cis-isomer, prolycopene (7,9,7′,9′-tetra-cis-lycopene). The accumulation of this compound, which imparts an orange color, is characteristic of the tangerine mutant of tomato (Solanum lycopersicum).[1][2][3] This guide provides an in-depth technical overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, quantitative data from comparative studies, and detailed experimental protocols for analysis.

The Core Biosynthesis Pathway

In plants and cyanobacteria, the conversion of the colorless C40 carotenoid precursor, 15-cis-phytoene, to the red, all-trans-lycopene is not a direct process. Instead, it proceeds through a series of desaturation and isomerization steps known as the poly-cis pathway.[1][4][5] This is in contrast to bacteria and fungi, which utilize a single enzyme, phytoene desaturase (CRTI), to produce all-trans-lycopene directly from phytoene.[6]

The plant pathway involves the concerted action of four main enzymes:

  • Phytoene Synthase (PSY): This is the first committed step in carotenoid biosynthesis. PSY catalyzes the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene.[7][8] This enzyme is a key rate-limiting step in the overall pathway.

  • Phytoene Desaturase (PDS): PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9′-tri-cis-ζ-carotene.[5][9]

  • ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the central 15-cis double bond of 9,15,9′-tri-cis-ζ-carotene to a trans configuration, resulting in 9,9′-di-cis-ζ-carotene.[10]

  • ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9′-di-cis-ζ-carotene, producing 7,9,9′,7′-tetra-cis-lycopene, also known as this compound.[11][12][13]

  • Carotenoid Isomerase (CRTISO): In wild-type plants, this compound is subsequently isomerized to all-trans-lycopene by the enzyme carotenoid isomerase (CRTISO).[1][2][3] The tangerine tomato mutant has a defect in the CRTISO gene, leading to the accumulation of this compound and other cis-carotene precursors.[1][2][3][14]

Signaling Pathway Diagram

Prolycopene_Biosynthesis_Pathway cluster_0 This compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene 15-cis-Phytoene GGPP->Phytoene PSY tri_cis_zeta 9,15,9'-tri-cis-ζ-Carotene Phytoene->tri_cis_zeta PDS di_cis_zeta 9,9'-di-cis-ζ-Carotene tri_cis_zeta->di_cis_zeta Z-ISO This compound This compound (7,9,7',9'-tetra-cis-lycopene) di_cis_zeta->this compound ZDS all_trans_Lycopene all-trans-Lycopene This compound->all_trans_Lycopene CRTISO beta_Carotene β-Carotene & Xanthophylls all_trans_Lycopene->beta_Carotene Lycopene Cyclases

Figure 1. The this compound biosynthesis pathway in plants.

Quantitative Data: Carotenoid Composition in Wild-Type vs. tangerine Tomato

The tangerine mutant of tomato provides an excellent model system for studying the this compound biosynthesis pathway. The tables below summarize the quantitative differences in carotenoid composition between wild-type and tangerine mutant tomatoes, as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)

CarotenoidWild-Type (M82)tangerine (3183)
Phytoene4.5 ± 0.510.2 ± 1.1
Phytofluene2.1 ± 0.35.8 ± 0.7
ζ-Carotene1.8 ± 0.28.5 ± 0.9
Neurosporene1.1 ± 0.13.1 ± 0.4
This compoundNot Detected45.3 ± 5.2
all-trans-Lycopene55.6 ± 6.11.2 ± 0.2
β-Carotene3.2 ± 0.40.8 ± 0.1

Data adapted from Isaacson et al. (2002). Values are means ± SD.[1]

Table 2: Percentage of Total Carotenoids in Ripe Tomato Fruit

CarotenoidWild-Type (M82)tangerine (3183)
Lycopene Precursors<15%~25%
This compound0%~60%
all-trans-Lycopene~75%<2%
β-Carotene~5%~1%

Data adapted from Isaacson et al. (2002).[1]

Experimental Protocols

Carotenoid Extraction from Plant Tissue for HPLC Analysis

This protocol is a generalized method for the extraction of carotenoids from plant tissues, such as tomato fruit.

Materials:

  • Plant tissue (e.g., tomato fruit), frozen in liquid nitrogen and ground to a fine powder.

  • Acetone (HPLC grade), containing 0.1% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.

  • Petroleum ether or a hexane:diethyl ether mixture (1:1, v/v).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • Mortar and pestle or a homogenizer.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Weigh approximately 1-2 g of the powdered plant tissue into a mortar or homogenization tube.

  • Add 10-20 mL of cold acetone (with BHT) and grind or homogenize the tissue until a uniform slurry is formed. Perform this step under dim light to prevent photo-oxidation and isomerization of carotenoids.

  • Filter the extract through a Büchner funnel with filter paper or centrifuge to pellet the solid debris.

  • Transfer the liquid extract to a separatory funnel.

  • Add an equal volume of petroleum ether (or hexane:diethyl ether) and 20-30 mL of saturated NaCl solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate. The carotenoids will partition into the upper organic phase.

  • Drain and discard the lower aqueous phase.

  • Wash the organic phase two more times with saturated NaCl solution to remove residual acetone and water-soluble compounds.

  • Collect the upper organic phase and dry it by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of methanol and MTBE).

  • Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of Lycopene Isomers

This protocol describes a typical HPLC method for the separation and quantification of lycopene isomers, including this compound and all-trans-lycopene.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.[2]

Mobile Phase:

A gradient elution is typically used for optimal separation. An example of a mobile phase system is:

  • Solvent A: Methanol:Water:Triethylamine (90:10:0.1, v/v/v)

  • Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program:

Time (min)% Solvent A% Solvent B
0955
205050
30595
35595
40955
45955

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 450-472 nm for lycopene isomers. A PDA detector allows for the acquisition of the full UV-Vis spectrum for each peak, aiding in identification. This compound has a characteristic absorption spectrum with a λmax around 438 nm.[12]

Quantification:

Quantification is performed by comparing the peak areas of the sample chromatogram with those of authentic standards of known concentration. A calibration curve should be generated for each carotenoid to be quantified.

Functional Characterization of Carotenoid Isomerase (CRTISO) in E. coli

This protocol outlines the general steps for expressing a plant CRTISO gene in E. coli to confirm its enzymatic activity.

Workflow Diagram:

E_coli_Functional_Assay cluster_1 Functional Characterization of CRTISO in E. coli Plasmid_this compound E. coli expressing genes for This compound synthesis Transformation Co-transformation into E. coli Plasmid_this compound->Transformation Plasmid_CRTISO Expression plasmid with plant CRTISO gene Plasmid_CRTISO->Transformation Culture Culture and induce gene expression Transformation->Culture Extraction Carotenoid extraction Culture->Extraction Analysis HPLC analysis Extraction->Analysis Result_Control Control: Accumulation of this compound Analysis->Result_Control Control (no CRTISO) Result_CRTISO With CRTISO: Conversion to all-trans-lycopene Analysis->Result_CRTISO Test

Figure 2. Workflow for CRTISO functional assay in E. coli.

Procedure:

  • Construct Plasmids:

    • Obtain or construct a plasmid that carries the necessary genes for this compound synthesis in E. coli. This typically includes genes for GGPP synthase (crtE), phytoene synthase (crtB), and phytoene desaturase from a bacterium that produces lycopene, along with the plant ZDS to produce this compound.

    • Clone the full-length cDNA of the plant CRTISO gene into a compatible E. coli expression vector with an inducible promoter (e.g., pET vector series).

  • Transform E. coli:

    • Co-transform a suitable E. coli strain (e.g., BL21(DE3)) with both the this compound synthesis plasmid and the CRTISO expression plasmid.

    • As a control, transform another batch of E. coli with the this compound synthesis plasmid and an empty expression vector.

  • Culture and Induction:

    • Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

    • Induce the expression of the cloned genes by adding an appropriate inducer (e.g., IPTG for the lac promoter) to the culture.

    • Continue to incubate the cultures at a lower temperature (e.g., 20-28°C) for 16-24 hours to allow for protein expression and carotenoid accumulation.

  • Carotenoid Extraction and Analysis:

    • Harvest the bacterial cells by centrifugation.

    • Extract the carotenoids from the cell pellet using a method similar to the one described for plant tissues (e.g., acetone or ethanol:ether extraction).[5]

    • Analyze the carotenoid composition of the extracts by HPLC as described previously.

  • Interpretation of Results:

    • The control E. coli strain should accumulate this compound, resulting in an orange-colored cell pellet.

    • The E. coli strain expressing the functional plant CRTISO should show a significant reduction in the this compound peak and the appearance of a prominent all-trans-lycopene peak in the HPLC chromatogram, with the cell pellet appearing red. This confirms the isomerase activity of the cloned gene.

References

The Role of Prolycopene Isomerase (CRTISO) in Carotenoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Carotenoids are a vital class of pigments essential for photosynthesis, photoprotection, and as precursors to plant hormones like abscisic acid and strigolactones. In plants and cyanobacteria, the biosynthesis of the key intermediate, all-trans-lycopene, follows a poly-cis pathway, which fundamentally differs from the all-trans pathway found in bacteria. This guide provides an in-depth examination of Prolycopene Isomerase (CRTISO), a critical enzyme that functions as a cis-trans isomerase in the plant pathway. Mutations in the gene encoding CRTISO lead to the accumulation of poly-cis-carotenes, most notably 7,9,7',9'-tetra-cis-lycopene (this compound), as observed in the tangerine tomato mutant. This document details the biochemical function of CRTISO, its position within the carotenoid biosynthetic pathway, quantitative data on its enzymatic activity, and detailed experimental protocols for its study. It is intended for researchers, scientists, and professionals in drug development engaged in the study of isoprenoid metabolism and metabolic engineering.

Introduction to Carotenoid Biosynthesis

The biosynthesis of carotenoids in plants is a complex plastid-localized process beginning with the condensation of two geranylgeranyl diphosphate (GGDP) molecules to form the first C40 carotenoid, phytoene.[1] A series of desaturation reactions converts the colorless phytoene into the red-colored lycopene.[1] While bacteria utilize a single enzyme, CRTI, to catalyze four desaturation steps and produce all-trans-lycopene directly, the pathway in plants and cyanobacteria is more intricate.[1][2] It requires two separate desaturases, Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS), which generate a series of cis-isomers.[1][3] This necessitates the action of specific isomerases to convert these cis-products into the all-trans configuration required for subsequent cyclization. This compound Isomerase (CRTISO), also known as carotenoid isomerase, is the key enzyme that resolves the final poly-cis intermediate, this compound, into all-trans-lycopene, the crucial substrate for the synthesis of α- and β-carotene and downstream xanthophylls.[4][5]

Biochemical Function of this compound Isomerase (CRTISO)

This compound Isomerase (EC 5.2.1.13) is a flavoprotein that catalyzes the cis-to-trans isomerization of specific double bonds within the polyene chain of carotenoid precursors.[6][7] It shares sequence homology with the bacterial carotene desaturase CRTI, suggesting a common evolutionary origin.[1][6]

Substrate Specificity and Reaction: The primary function of CRTISO is the conversion of 7,9,7',9'-tetra-cis-lycopene (this compound) to all-trans-lycopene.[1][8][9] The reaction proceeds through several intermediates, including 7,9-di-cis-lycopene, 9-cis-lycopene, and 7-cis-lycopene.[6] CRTISO also acts on 7,9,9′-tri-cis-neurosporene, an upstream precursor, converting it to 9′-cis-neurosporene.[1][10] However, it does not isomerize cis-isomers of ζ-carotene, indicating its activity is specific to later stages of the desaturation pathway.[1]

Catalytic Mechanism: CRTISO is a non-redox enzyme that depends on reduced flavin (FAD) for its activity.[6][9] The catalytic activity requires redox-active components, suggesting that isomerization is achieved via a reversible redox reaction at specific double bonds.[1][11] The enzyme acts by isomerizing adjacent cis-double bonds at the C7 and C9 positions pairwise into the trans configuration.[1][10][11]

Carotenoid Biosynthesis Pathway & the Central Role of CRTISO

In plants, the conversion of 15-cis-phytoene to all-trans-lycopene requires four enzymes: PDS, ζ-Carotene Isomerase (Z-ISO), ZDS, and CRTISO.[3][6] PDS and ZDS introduce new double bonds, creating poly-cis intermediates. Z-ISO and CRTISO are then responsible for converting these molecules into the all-trans state. The absence of functional CRTISO leads to a metabolic block, causing the accumulation of this compound and other cis-carotenes.[1][12] This accumulation is responsible for the characteristic orange color of the tangerine tomato mutant, which lacks a functional CRTISO enzyme.[13][14]

Carotenoid_Biosynthesis_Pathway cluster_cyclization Cyclization & Hydroxylation GGDP Geranylgeranyl-PP PSY PSY GGDP->PSY x2 Phytoene 15-cis-Phytoene PDS PDS Phytoene->PDS Zeta_Carotene 9,15,9'-tri-cis-ζ-Carotene ZISO Z-ISO Zeta_Carotene->ZISO Di_cis_Zeta_Carotene 9,9'-di-cis-ζ-Carotene ZDS ZDS Di_cis_Zeta_Carotene->ZDS This compound 7,9,7',9'-tetra-cis-Lycopene (this compound) CRTISO CRTISO This compound->CRTISO Lycopene all-trans-Lycopene LCYE LCY-ε Lycopene->LCYE LCYB LCY-β Lycopene->LCYB Alpha_Carotene α-Carotene Hydroxylases1 Hydroxylases Alpha_Carotene->Hydroxylases1 Beta_Carotene β-Carotene Hydroxylases2 Hydroxylases Beta_Carotene->Hydroxylases2 Lutein Lutein Zeaxanthin Zeaxanthin PSY->Phytoene PDS->Zeta_Carotene ZISO->Di_cis_Zeta_Carotene ZDS->this compound CRTISO->Lycopene LCYE->Alpha_Carotene LCYB->Beta_Carotene Hydroxylases1->Lutein Hydroxylases2->Zeaxanthin

Caption: The plant carotenoid biosynthetic pathway highlighting CRTISO.

Quantitative Analysis of CRTISO Activity

In vitro assays using purified CRTISO expressed in E. coli demonstrate its catalytic activity. Time-course experiments show a clear substrate-product relationship, where the concentration of this compound decreases over time with a corresponding increase in various intermediates and the final product, all-trans-lycopene.

Table 1: Time-Course of this compound Isomerization by CRTISO In Vitro

Time (minutes)This compound (Relative %)7,9-di-cis-lycopene (Relative %)Other cis-isomers (Relative %)all-trans-Lycopene (Relative %)
0100000
15~50~20~15~15
60~10~5~10~75
90<10<5~10~80

Note: Data are synthesized from qualitative descriptions and graphical representations in published literature.[1][6] Absolute values vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro CRTISO Enzyme Assay

This protocol describes the functional characterization of CRTISO using an E. coli expression system and a liposome-based assay.[1][6]

1. Expression and Preparation of CRTISO Enzyme: a. Clone the full-length cDNA of CRTISO (e.g., from Solanum lycopersicum) into an appropriate E. coli expression vector (e.g., pET series). b. Transform the construct into a suitable expression strain (e.g., BL21(DE3)). c. Grow the culture at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-28°C) for several hours or overnight. e. Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). f. Lyse the cells via sonication or a French press. g. Centrifuge the lysate to separate soluble and insoluble fractions. The CRTISO protein may be in either fraction; if insoluble, it can be solubilized with mild detergents. For the assay, a clarified supernatant or a purified protein can be used.[1]

2. Preparation of Substrate-Containing Liposomes: a. Obtain or purify the substrate, 7,9,7',9'-tetra-cis-lycopene (this compound). b. Prepare a lipid mixture, typically phosphatidylcholine, in chloroform. c. Add the this compound substrate to the lipid mixture. d. Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film. e. Hydrate the film with an aqueous buffer (e.g., incubation buffer) and vortex to form multilamellar vesicles. f. Sonicate the vesicle suspension to create small, unilamellar liposomes containing the carotenoid substrate.

3. Enzymatic Reaction: a. Prepare the reaction mixture in a microfuge tube, protected from light. b. Combine the incubation buffer, a source of reduced FAD (FADH2), and the liposome suspension containing this compound. c. Initiate the reaction by adding the E. coli lysate or purified protein containing CRTISO. d. Incubate the reaction at 28-30°C in the dark for a defined period (e.g., 0 to 120 minutes).[1] e. Terminate the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) to extract the carotenoids.

4. Product Analysis: a. Vortex the terminated reaction mixture vigorously and centrifuge to separate the phases. b. Collect the lower organic phase containing the carotenoids. c. Dry the extract under nitrogen and resuspend in a suitable solvent for HPLC analysis (e.g., acetone or methyl tert-butyl ether). d. Analyze the carotenoid isomers using HPLC as described in Protocol 5.2.

Experimental_Workflow Start Start Expression 1. Express CRTISO in E. coli Start->Expression Lysis 2. Cell Lysis & Prepare Enzyme Extract Expression->Lysis Incubation 4. Incubate Enzyme + Substrate (Dark, 28°C) Lysis->Incubation Liposomes 3. Prepare this compound Substrate in Liposomes Liposomes->Incubation Extraction 5. Terminate & Extract Carotenoids Incubation->Extraction Analysis 6. HPLC-DAD Analysis Extraction->Analysis End End Analysis->End

Caption: Workflow for the in vitro functional assay of CRTISO.
Protocol 2: Carotenoid Extraction and HPLC Analysis

This protocol provides a general method for the extraction and quantification of carotenoids from reaction mixtures or biological tissues.[12][15][16]

1. Sample Preparation and Extraction: a. For enzymatic assays, proceed directly from step 3e in Protocol 5.1. b. For plant tissues, freeze the sample in liquid nitrogen and grind to a fine powder. c. To the powder or liquid sample, add a mixture of organic solvents. A common combination is Hexane:Acetone:Ethanol (2:1:1 v/v/v). Include an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation. d. Vortex or sonicate the mixture for 20 minutes, keeping the sample on ice and protected from light.[12][17] e. Add deionized water to facilitate phase separation. f. Centrifuge to pellet debris and separate the aqueous and organic phases. g. Carefully collect the upper organic phase (containing the carotenoids). Repeat the extraction on the remaining pellet if necessary. h. Pool the organic phases, dry under a stream of nitrogen, and resuspend in a known volume of injection solvent (e.g., MTBE/methanol mixture).

2. HPLC Analysis: a. Column: Use a C30 reverse-phase column, which is specifically designed for resolving carotenoid isomers. b. Mobile Phase: A gradient system is typically required. For example:

  • Solvent A: Methanol/water/ammonium acetate
  • Solvent B: Methyl tert-butyl ether (MTBE) c. Gradient: A typical gradient might run from a high percentage of Solvent A to a high percentage of Solvent B over 20-30 minutes to elute carotenoids of increasing non-polarity.[16] d. Detection: Use a photodiode array (PDA) or UV/Vis detector. Monitor at wavelengths between 440-470 nm for lycopene isomers.[16][18] e. Identification: Identify peaks by comparing retention times and spectral data with authentic standards (if available) and published literature. This compound (tetra-cis-lycopene) has a characteristic UV/Vis spectrum with a much lower spectral fine structure and a hypsochromic shift (shift to shorter wavelength) compared to the sharp, three-peaked spectrum of all-trans-lycopene.[6] f. Quantification: Calculate the concentration of each isomer by integrating the peak area and comparing it to a standard curve of a known compound (e.g., all-trans-lycopene).

Downstream Pathways and Biological Significance

The all-trans-lycopene produced by CRTISO is a critical branch-point metabolite.[3] It serves as the direct precursor for the synthesis of α-carotene and β-carotene, which are essential for photosynthesis and photoprotection.[19] These, in turn, are hydroxylated to form the xanthophylls lutein, zeaxanthin, violaxanthin, and neoxanthin. Furthermore, specific carotenoids are cleaved to produce vital plant hormones. 9-cis-epoxycarotenoids (derived from the β-carotene branch) are precursors to abscisic acid (ABA), a key regulator of seed dormancy and stress responses.[5] Other carotenoid-derived signals, such as strigolactones, regulate shoot branching and symbiotic interactions.[19][20] Therefore, the function of CRTISO is not only central to pigment production but also to the synthesis of crucial signaling molecules that govern plant development and environmental adaptation.

Downstream_Signaling cluster_alpha α-Branch cluster_beta β-Branch This compound This compound CRTISO CRTISO This compound->CRTISO Lycopene all-trans-Lycopene CRTISO->Lycopene Alpha_Carotene α-Carotene Lycopene->Alpha_Carotene LCY-ε Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCY-β Lutein Lutein (Photosynthesis) Alpha_Carotene->Lutein Xanthophylls Zeaxanthin, Violaxanthin Beta_Carotene->Xanthophylls Strigolactones Strigolactones (Hormone Signaling) Beta_Carotene->Strigolactones ABA Abscisic Acid (ABA) (Hormone Signaling) Xanthophylls->ABA

Caption: Downstream products derived from all-trans-lycopene.

References

Prolycopene vs. All-trans-lycopene: A Technical Deep Dive into Isomeric Differences and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical properties, biological activities, and experimental analysis of prolycopene (also known as tetra-cis-lycopene) and all-trans-lycopene. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the nuanced differences between these two key lycopene isomers.

Core Chemical and Physical Properties

This compound and all-trans-lycopene are geometric isomers of lycopene, a bright red carotenoid pigment. While they share the same molecular formula (C₄₀H₅₆) and molecular weight (536.87 g/mol ), their distinct spatial arrangements of double bonds lead to significant differences in their chemical and physical properties. All-trans-lycopene is the most thermodynamically stable and most abundant isomer found in raw red tomatoes, characterized by a linear, planar structure. This compound, on the other hand, possesses four cis (or Z) double bonds at the 7, 9, 7', and 9' positions, resulting in a bent, less linear conformation.[1][2] This structural variance has profound implications for their stability, solubility, and ultimately, their biological activity.

PropertyThis compound (7Z,9Z,7'Z,9'Z-lycopene)All-trans-lycopene
Synonyms tetra-cis-lycopene, (7Z,9Z,7'Z,9'Z)-lycopene(all-E)-lycopene
Molecular Formula C₄₀H₅₆C₄₀H₅₆
Molecular Weight 536.87 g/mol 536.87 g/mol
CAS Number 2361-24-2502-65-8
Appearance Orange-red crystalsDeep red crystals
Chemical Structure Acyclic tetraterpene with four cis double bondsAcyclic tetraterpene with all double bonds in the trans configuration
Melting Point Not well-documented~172-175 °C

Comparative Analysis of Key Physicochemical Properties

The distinct geometries of this compound and all-trans-lycopene directly influence their behavior in various chemical and biological systems.

Solubility

The bent structure of this compound disrupts the intermolecular forces that favor crystal packing, leading to a generally higher solubility in organic solvents and lipid-based systems compared to the more rigid, linear all-trans-lycopene. This enhanced solubility is a critical factor in its increased bioavailability.

SolventThis compound SolubilityAll-trans-lycopene Solubility
Hexane More solubleLess soluble
Acetone More solubleLess soluble
Ethanol More solubleLess soluble
Lipid Micelles Higher incorporationLower incorporation
Stability

All-trans-lycopene is the most thermodynamically stable isomer. This compound, being a cis-isomer, is more susceptible to isomerization to the all-trans form upon exposure to heat, light, and acid. However, within a food matrix, the stability of both isomers can be influenced by other components. Processing of tomatoes, such as heating, can increase the proportion of cis-isomers, including this compound.

ConditionEffect on this compoundEffect on All-trans-lycopene
Heat Can isomerize to all-trans formCan isomerize to various cis-isomers, but generally more stable than this compound
Light Prone to isomerization and degradationProne to isomerization and degradation, but generally more stable than this compound
Acidic pH Can isomerize to all-trans formRelatively stable
In Food Matrix Stability is enhanced compared to in pure solventGenerally stable
Bioavailability

A significant body of research indicates that this compound and other cis-isomers of lycopene are more bioavailable than the all-trans isomer.[2] This is attributed to several factors:

  • Increased Solubility in Bile Acid Micelles: The bent shape of this compound allows for more efficient incorporation into the mixed micelles formed in the small intestine, a crucial step for absorption.

  • Reduced Aggregation: All-trans-lycopene has a tendency to form crystalline aggregates, which are poorly absorbed. The kinked structure of this compound hinders this aggregation.

  • Enhanced Cellular Uptake: In vitro studies using Caco-2 intestinal cells have suggested that cis-isomers may be more readily taken up by enterocytes.

One study found that the bioavailability of tetra-cis-lycopene from tangerine tomatoes was approximately 8.5 times higher than that of all-trans-lycopene from red tomatoes.[3]

Antioxidant Activity

Lycopene is a potent antioxidant, primarily through its ability to quench singlet oxygen and scavenge other reactive oxygen species. While all-trans-lycopene is an effective antioxidant, some studies suggest that cis-isomers, including this compound, may exhibit enhanced antioxidant activity in certain systems. This could be due to their better solubility and accessibility to radical species in aqueous or mixed-phase environments. However, the relative antioxidant potency can be method-dependent.

AssayThis compoundAll-trans-lycopene
DPPH Radical Scavenging Higher or comparable activityEffective, but may be lower than some cis-isomers
ABTS Radical Scavenging Higher or comparable activityEffective, but may be lower than some cis-isomers
Singlet Oxygen Quenching Potent quencherPotent quencher

Impact on Cellular Signaling Pathways

The differential chemical properties of this compound and all-trans-lycopene can translate into distinct effects on cellular signaling pathways, which are critical in the context of disease prevention and therapy. While much of the research has focused on "lycopene" as a general entity, emerging evidence suggests isomer-specific effects.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Lycopene has been shown to modulate these pathways, often leading to anti-cancer effects. While direct comparative studies on this compound and all-trans-lycopene are limited, the enhanced bioavailability of this compound suggests it may exert a more potent effect on these pathways at equivalent dietary intake levels.

PI3K_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors This compound This compound This compound->PI3K Inhibition (Potentially Stronger) This compound->Ras Inhibition (Potentially Stronger) All-trans-lycopene All-trans-lycopene All-trans-lycopene->PI3K Inhibition All-trans-lycopene->Ras Inhibition Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Upregulation This compound Metabolites This compound Metabolites This compound Metabolites->Keap1_Nrf2 Activation (Potentially Stronger) All-trans-lycopene Metabolites All-trans-lycopene Metabolites All-trans-lycopene Metabolites->Keap1_Nrf2 Activation HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization 1. Homogenization of a tomato-based sample Extraction 2. Extraction with an organic solvent mixture Homogenization->Extraction Saponification 3. Saponification to remove interfering lipids (optional) Extraction->Saponification Injection 4. Injection onto a C30 reverse-phase column Saponification->Injection Separation 5. Gradient elution with a mobile phase Injection->Separation Detection 6. Detection by Photodiode Array (PDA) at ~472 nm Separation->Detection Identification 7. Isomer identification based on retention time and spectral data Detection->Identification Quantification 8. Quantification using external standards Identification->Quantification Identification->Quantification

References

An In-depth Technical Guide to the Discovery and History of Prolycopene Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolycopene, a naturally occurring cis-isomer of lycopene, has garnered significant attention in the scientific community due to its distinct biochemical properties and enhanced bioavailability compared to its all-trans counterpart. This technical guide provides a comprehensive overview of the discovery, history, and current understanding of this compound. It details the pivotal role of the tangerine tomato mutant in its discovery, the elucidation of the carotenoid biosynthesis pathway, and the enzymatic basis for its accumulation. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes the relevant biological and experimental pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.

Discovery and History

The journey of this compound research is intrinsically linked to a specific phenotype observed in tomatoes (Solanum lycopersicum).

The tangerine Tomato Mutant: A Serendipitous Discovery

The story of this compound begins with the observation of a naturally occurring tomato mutant known as tangerine. This mutant is characterized by its distinctive orange-colored fruit, a stark contrast to the deep red of conventional tomatoes. Initial investigations into the pigment composition of tangerine tomatoes revealed that the predominant carotenoid was not the all-trans-lycopene found in red tomatoes, but rather a poly-cis-isomer.[1] This unique isomer was identified as 7,9,7′,9′-tetra-cis-lycopene and was given the common name this compound.[1]

Unraveling the Genetic and Enzymatic Basis

The accumulation of this compound in tangerine tomatoes pointed towards a genetic basis for this trait. Subsequent research led to the identification of the gene responsible for the conversion of this compound to all-trans-lycopene. This gene, named Carotenoid Isomerase (CRTISO) , was found to be mutated and non-functional in the tangerine mutant.[1]

The discovery of CRTISO was a landmark in carotenoid biochemistry. It established that this enzyme is essential for the isomerization of poly-cis-carotenoids into their all-trans forms, a critical step in the biosynthesis of downstream carotenoids like beta-carotene in plants.[1] The absence of a functional CRTISO enzyme in tangerine tomatoes leads to the accumulation of this compound, the substrate for this enzyme.

Elucidation of the Poly-cis-Carotenoid Biosynthesis Pathway

The study of this compound and the tangerine mutant played a crucial role in refining the understanding of the carotenoid biosynthesis pathway in plants. It provided strong evidence for a "poly-cis" pathway, where the initial desaturation steps produce cis-isomers of carotenoids, which are subsequently isomerized to the all-trans forms. This is in contrast to the pathway in bacteria, where a single enzyme can produce all-trans-lycopene directly.

Quantitative Data

A key area of this compound research has been the comparison of its bioavailability with that of all-trans-lycopene. The cis-configuration of this compound is thought to enhance its absorption in the human body.

Table 1: Bioavailability of this compound (from Tangerine Tomatoes) vs. All-trans-Lycopene (from Red Tomatoes)
StudyLycopene Form Administered (Source)Key Finding
Cooperstone et al. (2015)[1][2]10 mg total lycopene from tangerine (94% cis) vs. red tomato juice (10% cis)A marked 8.5-fold increase in lycopene bioavailability was observed from tangerine tomato juice.[1][2]
Fractional absorption was 47.70 ± 8.81% from tangerine and 4.98 ± 1.92% from red tomato juices.[1]
Unlu et al. (2007)[2]Lycopene from heat-induced cis-isomer-rich tomato sauceLycopene from cis-isomer-rich sauce was more bioavailable than from all-trans-rich sauce.[2]
Burri et al. (2009)[2]Tangerine tomato sauce vs. red tomato sauceConsumption of tangerine tomato sauce led to a higher increase in total and tetra-cis-lycopene in blood.[2]
Table 2: Carotenoid Composition of Tangerine vs. Red Tomatoes
CarotenoidTangerine Tomatoes (approximate % of total lycopene)Red Tomatoes (approximate % of total lycopene)
This compound (tetra-cis-lycopene) Predominant isomer [1]Minor isomer
All-trans-lycopene Minor isomer~95% [1]
Other cis-isomersPresent<10%[1]
PhytoeneConsiderable levels[1]Lower levels
PhytoflueneConsiderable levels[1]Lower levels
ζ-caroteneConsiderable levels[1]Lower levels

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from tomato and biological samples.

Extraction of this compound from Tangerine Tomatoes

This protocol is adapted from methods described for carotenoid extraction from tomato tissues.

Materials:

  • Tangerine tomatoes

  • Acetone

  • Hexane

  • Ethanol

  • Butylated hydroxytoluene (BHT)

  • Saturated potassium hydroxide (KOH) solution

  • Deionized water

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 g of fresh tangerine tomato tissue. To minimize photo- and thermal-isomerization, all subsequent steps should be performed under dim light and on ice where possible.

  • Homogenization: Homogenize the tomato tissue with 20-30 mL of acetone containing 0.1% BHT using a mortar and pestle or a mechanical homogenizer until a uniform slurry is obtained.

  • Extraction: Transfer the slurry to a centrifuge tube. Add 20 mL of hexane and vortex vigorously for 1-2 minutes.

  • Phase Separation: Add 10 mL of deionized water to the mixture to facilitate phase separation. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. Three distinct layers should be visible: a top hexane layer containing the carotenoids, a middle layer of acetone/water, and a bottom layer of tomato pulp.

  • Collection of Supernatant: Carefully collect the upper hexane layer containing the this compound and transfer it to a clean round-bottom flask.

  • Re-extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer and pulp at least two more times to ensure complete extraction of carotenoids. Pool all hexane extracts.

  • Washing: Wash the pooled hexane extract with an equal volume of deionized water to remove any residual water-soluble compounds. Discard the aqueous layer.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Re-dissolve the dried extract in a known volume of a suitable solvent for analysis (e.g., hexane or mobile phase for HPLC) and store in amber glass vials at -80°C until analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of lycopene isomers.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.

Mobile Phase and Gradient:

  • A ternary gradient system is often employed. A common mobile phase consists of:

    • Solvent A: Methanol/water (e.g., 95:5, v/v) with an ion-pairing agent like ammonium acetate.

    • Solvent B: Methyl-tert-butyl ether (MTBE).

    • Solvent C: Acetonitrile.

  • A typical gradient might be:

    • 0-10 min: 90% A, 10% C

    • 10-25 min: Linear gradient to 60% A, 30% B, 10% C

    • 25-30 min: Hold at 60% A, 30% B, 10% C

    • 30-35 min: Return to initial conditions.

    • Flow rate: 1.0 mL/min.

Procedure:

  • Sample Preparation: The extracted and re-dissolved sample should be filtered through a 0.22 µm syringe filter before injection.

  • Injection: Inject 10-20 µL of the sample onto the HPLC column.

  • Detection: Monitor the eluent at the absorbance maximum for this compound, which is around 440-450 nm (note: this is at a shorter wavelength than all-trans-lycopene, which has a maximum at ~472 nm).[1]

  • Identification: this compound (tetra-cis-lycopene) and other cis-isomers will have distinct retention times from all-trans-lycopene. Identification can be confirmed by comparing retention times with authentic standards (if available) and by examining the UV-Vis spectrum obtained from the PDA detector. Cis-isomers typically exhibit a "cis-peak" at a shorter wavelength.

  • Quantification: Create a standard curve using a this compound standard of known concentration. If a pure standard is unavailable, quantification can be performed relative to an all-trans-lycopene standard, with the acknowledgment of potential differences in extinction coefficients. The peak area of this compound is used to determine its concentration in the sample.

Signaling Pathways and Molecular Mechanisms

Research into the specific signaling pathways modulated by this compound is still emerging. However, studies on lycopene in general provide a strong indication of the likely mechanisms of action. Lycopene has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways.[3][4][5][6][7][8][9][10][11][12][13] It is plausible that the enhanced bioavailability of this compound could lead to more potent effects on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in cancer cells. Lycopene has been shown to inhibit the NF-κB pathway by:

  • Inhibiting the phosphorylation and degradation of IκB, the inhibitory protein of NF-κB.[4][9]

  • Preventing the nuclear translocation of the p65 subunit of NF-κB.[5]

  • Suppressing the activity of IκB kinase (IKK), an upstream activator of the pathway.[4][5]

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK TNFa->IKK LPS LPS LPS->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is crucial for cell proliferation, differentiation, and apoptosis. Lycopene has been demonstrated to inhibit the phosphorylation of these key kinases, thereby suppressing downstream signaling events that contribute to cancer cell growth and survival.[3][10][12][13]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MKK3_6 MKK3/6 Ras->MKK3_6 MKK4_7 MKK4/7 Ras->MKK4_7 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors JNK JNK MKK4_7->JNK JNK->Transcription_Factors This compound This compound This compound->Raf Inhibits This compound->MEK This compound->MKK3_6 This compound->MKK4_7 Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression

Caption: this compound's potential inhibitory sites in the MAPK signaling pathway.

Experimental and Logical Workflows

Carotenoid Biosynthesis Pathway in Tomatoes

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in tomatoes, highlighting the role of CRTISO and the accumulation of this compound in the tangerine mutant.

Carotenoid_Biosynthesis cluster_pathway Carotenoid Biosynthesis Pathway cluster_mutant Tangerine Mutant GGPP Geranylgeranyl Diphosphate PSY PSY GGPP->PSY Phytoene Phytoene PDS_ZDS PDS/ZDS Phytoene->PDS_ZDS zeta_Carotene ζ-Carotene zeta_Carotene->PDS_ZDS This compound This compound (7,9,7',9'-tetra-cis-lycopene) CRTISO CRTISO This compound->CRTISO Lycopene All-trans-Lycopene LCY_B LCY-B Lycopene->LCY_B Beta_Carotene β-Carotene PSY->Phytoene PDS_ZDS->zeta_Carotene PDS_ZDS->this compound CRTISO->Lycopene CRTISO_mutant Non-functional CRTISO LCY_B->Beta_Carotene Prolycopene_accumulation This compound Accumulation CRTISO_mutant->Prolycopene_accumulation Leads to

Caption: Carotenoid biosynthesis pathway in tomatoes, showing the effect of the tangerine mutation.

General Workflow for this compound Analysis

This diagram outlines the typical experimental workflow for the extraction and analysis of this compound from a biological matrix.

Experimental_Workflow cluster_workflow This compound Analysis Workflow Sample_Collection Sample Collection (e.g., Tangerine Tomato) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (Hexane/Acetone) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Evaporation Solvent Evaporation Phase_Separation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-PDA Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Directions

The discovery and study of this compound have significantly advanced our understanding of carotenoid biochemistry and metabolism. The enhanced bioavailability of this cis-isomer compared to all-trans-lycopene presents exciting opportunities for its use as a nutraceutical and in drug development. Future research should focus on elucidating the specific molecular targets of this compound and conducting further clinical trials to validate its health benefits in human populations. The development of stable, this compound-rich formulations will be critical for translating the promising findings from basic research into tangible therapeutic applications.

References

Spectroscopic Properties of Prolycopene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, the 7,9,7′,9′-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of this compound influences its physical, chemical, and biological properties, including its spectroscopic signature. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering valuable data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of this compound is responsible for its characteristic absorption of light in the visible range. The cis-configuration of the double bonds in this compound results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.

Quantitative Data
ParameterValueSolvent
λmax 1 ~439 - 444 nmHexane/Ethanol
λmax 2 ~465 - 470 nmHexane/Ethanol
λmax 3 ~497 - 502 nmHexane/Ethanol
Molar Extinction Coefficient (ε) 105,000 L·mol⁻¹·cm⁻¹at 439 nm

Note: The exact λmax values can vary slightly depending on the solvent used due to solvent-solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparative purposes, the ¹H and ¹³C NMR data for all-trans-lycopene are presented below. The presence of cis double bonds in this compound would lead to distinct changes in the chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-double bonds typically resonate at a slightly different field compared to their trans counterparts, and the through-space interactions in the cis configuration can be observed in 2D NMR experiments like NOESY.

¹H and ¹³C NMR Data for all-trans-Lycopene (for comparison)

¹H NMR (in CDCl₃)

Chemical Shift (ppm) Multiplicity Assignment
1.60 s Me-16, Me-17
1.68 s Me-18
1.83 s Me-19, Me-19'
1.97 s Me-20, Me-20'
5.12 t H-2
5.95 d H-6

| 6.25 - 6.75 | m | Olefinic Protons |

¹³C NMR (in CDCl₃)

Chemical Shift (ppm) Assignment
12.8 C-20, C-20'
17.7 C-19, C-19'
25.7 C-18
26.8 C-16, C-17
39.9 C-3
40.3 C-1

| 124.2 - 137.5 | Olefinic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy.

The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed at m/z 536.4382 (for C₄₀H₅₆). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for this compound are not extensively documented, they are expected to show some differences from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability of fragment ions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation. The Raman spectrum of carotenoids is dominated by three major peaks:

  • ν1 (C=C stretching): around 1515-1525 cm⁻¹

  • ν2 (C-C stretching): around 1155-1160 cm⁻¹

  • ν3 (C-CH₃ rocking): around 1005-1010 cm⁻¹

The exact position of the ν1 band is sensitive to the length of the conjugated polyene chain and can be used to distinguish between different carotenoids. For this compound, the cis-bends in the polyene chain may lead to slight shifts in these characteristic Raman bands compared to all-trans-lycopene.

Experimental Protocols

Extraction and Purification of this compound from Tangerine Tomatoes

Objective: To extract and purify this compound from tangerine tomato fruit for spectroscopic analysis.

Materials:

  • Tangerine tomatoes

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Blender or homogenizer

  • Separatory funnel

  • Rotary evaporator

  • Column for chromatography (e.g., silica gel or C18)

Procedure:

  • Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in a blender with acetone.

  • Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane and acetone (e.g., 1:1 v/v) until the residue is colorless.

  • Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the extract to facilitate phase separation. The upper hexane layer containing the carotenoids will separate from the lower aqueous layer.

  • Washing and Drying: Wash the hexane layer with water to remove any residual acetone and water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Purification: The crude extract can be further purified by column chromatography. For silica gel chromatography, a non-polar solvent system like hexane with increasing amounts of a slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution. This compound will elute as an orange-colored band.

  • Purity Check: The purity of the isolated this compound can be assessed by HPLC with a photodiode array (PDA) detector.

UV-Vis Spectrophotometry

Objective: To determine the absorption maxima and concentration of a purified this compound sample.

Materials:

  • Purified this compound

  • Spectrophotometer grade solvent (e.g., hexane or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a known amount of purified this compound in the chosen solvent to obtain a solution with an absorbance in the linear range of the instrument (typically 0.2-0.8).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.

  • Sample Measurement: Record the absorption spectrum of the this compound solution from approximately 350 nm to 600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Use the Beer-Lambert law (A = εbc) to calculate the concentration of the solution, where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

This compound is a key intermediate in the carotenoid biosynthesis pathway in plants. Its formation and subsequent isomerization are critical steps leading to the production of various other carotenoids.

Prolycopene_Biosynthesis GGPP Geranylgeranyl diphosphate Phytoene Phytoene (15-cis) GGPP->Phytoene PSY Zeta_Carotene ζ-Carotene (9,15,9'-tri-cis) Phytoene->Zeta_Carotene PDS Neurosporene Neurosporene (7,9,9'-tri-cis) Zeta_Carotene->Neurosporene ZDS This compound This compound (7,9,7',9'-tetra-cis) Neurosporene->this compound ZDS Lycopene all-trans-Lycopene This compound->Lycopene CRTISO Beta_Carotene β-Carotene Lycopene->Beta_Carotene LCY-β Alpha_Carotene α-Carotene Lycopene->Alpha_Carotene LCY-β, LCY-ε Spectroscopic_Workflow Start Tangerine Tomato Sample Extraction Extraction Start->Extraction Purification Purification (Column Chromatography/HPLC) Extraction->Purification Purity_Check Purity Assessment (HPLC-PDA) Purification->Purity_Check UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Check->NMR MS Mass Spectrometry (HRMS, MS/MS) Purity_Check->MS Raman Raman Spectroscopy Purity_Check->Raman Data_Analysis Data Analysis and Structure Elucidation UV_Vis->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Raman->Data_Analysis

biological significance of prolycopene in plant physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolycopene, a poly-cis-isomer of lycopene (specifically 7,9,7',9'-tetra-cis-lycopene), is a crucial intermediate in the carotenoid biosynthesis pathway in plants. While transient and typically not accumulating in significant amounts in most wild-type plant tissues, its study, primarily through the analysis of tangerine tomato mutants, has unveiled critical insights into carotenoid metabolism, plastid development, and the antioxidant landscape of plants. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, physiological roles, and antioxidant properties. It further presents detailed experimental protocols for its analysis and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants and some microorganisms, playing indispensable roles in photosynthesis, photoprotection, and as precursors to plant hormones. Lycopene, a red carotenoid abundant in ripe tomatoes, is a potent antioxidant with well-documented health benefits. The biosynthesis of the predominant all-trans-lycopene proceeds through a series of desaturation and isomerization steps, with this compound emerging as a key, albeit fleeting, intermediate. The biological significance of this compound has been largely elucidated through the study of tangerine mutants of tomato (Solanum lycopersicum), which accumulate this poly-cis-isomer due to a deficiency in the enzyme carotenoid isomerase (CRTISO).[1][2] This accumulation leads to the characteristic orange color of the fruit, as opposed to the deep red of wild-type tomatoes.[1][3] This guide delves into the core aspects of this compound's role in plant physiology, offering a technical resource for its study and potential applications.

This compound Biosynthesis

This compound is an intermediate in the multi-step conversion of phytoene to all-trans-lycopene. This pathway is localized in the plastids.[4] The key enzymatic step leading to this compound accumulation is the desaturation of ζ-carotene, and its subsequent isomerization to all-trans-lycopene is catalyzed by the enzyme carotenoid isomerase (CRTISO).[1][3]

The biosynthetic pathway is as follows:

Phytoene → Phytofluene → ζ-Carotene → Neurosporene → this compound → All-trans-lycopene

In wild-type plants, the flux through this pathway is tightly regulated, and this compound is rapidly converted to all-trans-lycopene, hence its low abundance. However, in tangerine mutants, a mutation in the CRTISO gene leads to a non-functional or absent enzyme, causing the accumulation of this compound and its precursors.[1][2]

prolycopene_biosynthesis cluster_enzymes Enzymes Phytoene Phytoene Phytofluene Phytofluene Phytoene->Phytofluene PDS zeta_Carotene ζ-Carotene Phytofluene->zeta_Carotene PDS Neurosporene Neurosporene zeta_Carotene->Neurosporene ZDS This compound This compound Neurosporene->this compound ZDS all_trans_Lycopene All-trans-Lycopene This compound->all_trans_Lycopene CRTISO PDS Phytoene Desaturase ZDS ζ-Carotene Desaturase CRTISO Carotenoid Isomerase

Figure 1: this compound Biosynthesis Pathway

Quantitative Data on this compound Accumulation

The accumulation of this compound is most prominently observed in tangerine tomato mutants. The tables below summarize the quantitative data on this compound and all-trans-lycopene content in wild-type and tangerine tomato tissues.

Table 1: Carotenoid Composition in Ripe Tomato Fruit (μg/g fresh weight)

CarotenoidWild-Type (cv. M82)Tangerine Mutant (tangerine3183)
This compound Not Detected45.0 ± 8.2
All-trans-Lycopene 65.0 ± 11.51.5 ± 0.4
Phytoene5.2 ± 1.110.1 ± 2.5
Phytofluene2.1 ± 0.54.3 ± 1.0
ζ-Carotene1.8 ± 0.48.7 ± 2.1
Total Carotenoids 86.5 ± 15.2 77.5 ± 16.8

Data adapted from Isaacson et al., 2002.[1]

Table 2: Carotenoid Composition in Tomato Flowers (% of total carotenoids)

CarotenoidWild-Type (cv. M82)Tangerine Mutant (tangerine3183)
This compound Not Detected35.5 ± 9.7
Phytoene-5.1 ± 2.2
Phytofluene-1.8 ± 0.7
ζ-Carotene-6.1 ± 2.5
Lutein59.4 ± 7.036.5 ± 9.7
Violaxanthin37.0 ± 7.111.0 ± 6.1
Neoxanthin2.5 ± 1.04.8 ± 0.6
Total Carotenoids (μg/g fresh weight) 770 ± 112 490 ± 327

Data adapted from Isaacson et al., 2002.[1]

Table 3: Carotenoid Composition in Etiolated Seedling Leaves (% of total carotenoids)

CarotenoidWild-Type (cv. Micro-Tom)Tangerine Mutant (tangerinemic)
This compound Not Detected33.2
Phytoene-17.8
Phytofluene-7.7
ζ-Carotene-24.2
cis-Neurosporene-15.1
Lutein95.0Not Detected
Violaxanthin3.0Not Detected
Neoxanthin2.0Not Detected

Data adapted from Isaacson et al., 2002.[1]

Biological Significance of this compound

Role as a Biosynthetic Intermediate

The primary and undisputed role of this compound is its function as a precursor to all-trans-lycopene.[1] The study of tangerine mutants has been instrumental in confirming the existence of a poly-cis pathway for carotenoid biosynthesis in plants, a significant departure from the all-trans pathway observed in some bacteria.[1]

Antioxidant Activity

Lycopene, in general, is a potent antioxidant due to its numerous conjugated double bonds that can quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] While all-trans-lycopene is the most stable isomer, studies have suggested that cis-isomers, including this compound, may exhibit equal or even superior antioxidant activity in certain in vitro assays.[6] The bent structure of cis-isomers might allow for better interaction with radicals within biological membranes.

Table 4: Comparative Antioxidant Activity of Lycopene Isomers

AssayAll-trans-LycopeneThis compound (and other cis-isomers)Reference
DPPH Radical Scavenging IC50: ~54 µg/mLSimilar or slightly higher activity[7]
FRAP (Ferric Reducing Antioxidant Power) High reducing powerSimilar reducing power-
Singlet Oxygen Quenching High quenching rate constantHigh quenching rate constant[8][9]
Impact on Plastid Development

The accumulation of this compound in tangerine mutants has profound effects on plastid development, particularly the transition from chloroplasts to chromoplasts in ripening fruit. In wild-type tomatoes, the accumulation of all-trans-lycopene is associated with the formation of crystalline structures within the chromoplasts.[10] In contrast, the accumulation of this compound in tangerine mutants leads to the formation of globular, lipid-dissolved structures.[11] This altered ultrastructure is responsible for the orange color of the fruit. Furthermore, the accumulation of this compound and its precursors in young leaves and etiolated seedlings of some tangerine alleles can impair chloroplast development and chlorophyll accumulation.[1]

plastid_development cluster_wt Wild-Type Tomato cluster_tangerine Tangerine Mutant Chloroplast_WT Chloroplast Chromoplast_WT Chromoplast (Red) Chloroplast_WT->Chromoplast_WT Ripening Crystals_WT Lycopene Crystals Chromoplast_WT->Crystals_WT Contains Chloroplast_Tan Chloroplast Chromoplast_Tan Chromoplast (Orange) Chloroplast_Tan->Chromoplast_Tan Ripening Globules_Tan This compound Globules Chromoplast_Tan->Globules_Tan Contains

Figure 2: Impact of this compound on Chromoplast Ultrastructure
Role in Plant Stress Response

While direct evidence for a specific role of this compound in stress response is limited, the general importance of carotenoids in mitigating abiotic stress is well-established.[12] Carotenoids, including lycopene isomers, can protect plant cells from oxidative damage induced by stressors such as high light, drought, and extreme temperatures. The accumulation of this compound in tangerine mutants could potentially alter the plant's response to these stresses, although this remains an area for further investigation. Some studies suggest that the altered carotenoid profile in tangerine mutants can influence the plant's photosynthetic response to combined low light and low-temperature stress.[13]

Experimental Protocols

Extraction of this compound and Other Carotenoids

This protocol is adapted for the extraction of carotenoids from tomato fruit tissue, with modifications to minimize isomerization.

Materials:

  • Mortar and pestle

  • Acetone (HPLC grade)

  • Petroleum ether (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Homogenize 5 g of fresh plant tissue in a mortar and pestle with liquid nitrogen.

  • Add 25 mL of acetone and continue grinding until a fine slurry is obtained.

  • Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

  • Transfer the filtrate to a separatory funnel and add 25 mL of petroleum ether and 25 mL of saturated NaCl solution.

  • Shake the funnel gently and allow the layers to separate. The upper, colored layer contains the carotenoids.

  • Collect the upper layer and wash it twice with 25 mL of distilled water to remove residual acetone.

  • Dry the petroleum ether extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Redissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or a mixture of methanol, methyl-tert-butyl ether, and water) for HPLC analysis.

  • Store the extract at -20°C in an amber glass vial under a nitrogen atmosphere to prevent degradation.

extraction_workflow Start Homogenize Tissue Extract Extract with Acetone Start->Extract Filter Filter Extract->Filter Partition Partition with Petroleum Ether & NaCl Filter->Partition Collect Collect Upper Phase Partition->Collect Wash Wash with Water Collect->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Redissolve Redissolve in HPLC Solvent Evaporate->Redissolve Analyze HPLC Analysis Redissolve->Analyze

Figure 3: Carotenoid Extraction Workflow
HPLC Quantification of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • C30 reverse-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

Mobile Phase:

  • A gradient of methanol, methyl-tert-butyl ether, and water. A typical gradient starts with a high percentage of methanol and gradually increases the percentage of methyl-tert-butyl ether.

Procedure:

  • Set the column temperature to 25°C.

  • Set the PDA detector to scan from 250 to 600 nm. Monitor at 445 nm for this compound and 472 nm for all-trans-lycopene.

  • Inject 20 µL of the carotenoid extract.

  • Identify and quantify this compound and other carotenoids based on their retention times and absorption spectra compared to authentic standards.

In Vitro Antioxidant Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[14][15]

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Carotenoid extract

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the carotenoid extract and ascorbic acid in methanol.[16]

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][18][19]

Materials:

  • FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution)[17]

  • Carotenoid extract

  • Trolox (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare the FRAP reagent fresh.[19]

  • Prepare a series of dilutions of the carotenoid extract and Trolox.

  • In a 96-well plate, add 20 µL of each dilution to a well.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.[17]

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using Trolox and express the results as Trolox equivalents.

This assay measures the ability of an antioxidant to quench singlet oxygen, a highly reactive oxygen species.[8][20][21]

Materials:

  • Singlet oxygen generator (e.g., endoperoxide)

  • Singlet oxygen sensor (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Carotenoid extract

  • Solvent (e.g., ethanol/chloroform mixture)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution containing the singlet oxygen generator, DPBF, and the carotenoid extract in the chosen solvent.

  • Initiate the generation of singlet oxygen (e.g., by thermal decomposition of the endoperoxide).

  • Monitor the decrease in absorbance of DPBF at its characteristic wavelength over time.

  • The rate of DPBF bleaching is inversely proportional to the singlet oxygen quenching ability of the carotenoid extract.

  • Calculate the quenching rate constant relative to a known quencher.

Conclusion

This compound, while often viewed as a mere intermediate, holds significant biological importance in plant physiology. Its study has been pivotal in understanding the intricacies of carotenoid biosynthesis, revealing the prevalence of a poly-cis pathway in plants. The accumulation of this compound in tangerine mutants provides a unique model to investigate the impact of carotenoid composition on plastid development, fruit color, and potentially, plant stress responses. Furthermore, emerging evidence suggests that this compound and other cis-isomers of lycopene may possess potent antioxidant properties, a finding of interest to both plant biologists and drug development professionals. The detailed protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers seeking to further unravel the multifaceted roles of this compound and harness its potential for crop improvement and human health.

References

Prolycopene: A Key Precursor in Carotenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In human health, carotenoids are valued for their antioxidant properties and some, like β-carotene, serve as a precursor to vitamin A. The biosynthesis of carotenoids is a complex enzymatic pathway involving a series of desaturation, isomerization, and cyclization reactions. A pivotal, yet often overlooked, intermediate in this pathway within plants and cyanobacteria is prolycopene (7,9,7',9'-tetra-cis-lycopene). This poly-cis isomer of lycopene is the direct substrate for the enzyme carotenoid isomerase (CRTISO), which catalyzes its conversion to the all-trans-lycopene, the familiar red pigment in tomatoes and a key precursor to cyclic carotenoids like α- and β-carotene.[1]

Understanding the role and metabolism of this compound is critical for several fields. For plant biologists and geneticists, it offers insights into the regulation of carotenoid biosynthesis and the evolution of this pathway. For nutritionists and food scientists, the distinct bioavailability of cis-isomers of lycopene, including those derived from this compound, is of significant interest.[2][3] In drug development, the potent antioxidant activities of various lycopene isomers are being explored for their potential in preventing chronic diseases.[4][5] This technical guide provides a comprehensive overview of this compound as a carotenoid precursor, detailing its biosynthesis, enzymatic conversion, and methods for its extraction and analysis.

The Biosynthetic Pathway of this compound and its Conversion

The formation of carotenoids in plants follows a "poly-cis" pathway, which contrasts with the "all-trans" pathway found in bacteria.[6][7] This pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene. A series of desaturation and isomerization steps, catalyzed by a suite of enzymes, ultimately leads to the formation of all-trans-lycopene. This compound is a key intermediate in this sequence.

The key enzymatic steps leading to and from this compound are:

  • Phytoene Desaturase (PDS): This enzyme introduces two double bonds into 15-cis-phytoene, forming 9,15,9'-tri-cis-ζ-carotene.

  • ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-carotene.[8][9]

  • ζ-Carotene Desaturase (ZDS): ZDS then introduces two more double bonds at the C-7 and C-7' positions of 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,9',7'-tetra-cis-lycopene, also known as this compound.[9]

  • Carotenoid Isomerase (CRTISO): This crucial enzyme, also referred to as this compound isomerase, catalyzes the sequential cis-to-trans isomerization of the double bonds in this compound to produce all-trans-lycopene.[1][10] This step is vital as all-trans-lycopene is the primary substrate for the subsequent cyclization reactions that form α- and β-carotene.

The accumulation of this compound is a hallmark of the tangerine mutant in tomatoes, which have a loss-of-function mutation in the CrtISO gene.[10][11] This results in orange-colored fruit due to the high levels of this compound and a significant reduction in all-trans-lycopene and downstream carotenoids.[11][12]

Carotenoid_Biosynthesis cluster_precursors Upstream Pathway cluster_main_pathway This compound Pathway cluster_downstream Downstream Products GGPP Geranylgeranyl-PP Phytoene 15-cis-Phytoene GGPP->Phytoene PSY tri_cis_zeta 9,15,9'-tri-cis-ζ-Carotene Phytoene->tri_cis_zeta PDS di_cis_zeta 9,9'-di-cis-ζ-Carotene tri_cis_zeta->di_cis_zeta Z-ISO This compound This compound (7,9,9',7'-tetra-cis-Lycopene) di_cis_zeta->this compound ZDS all_trans_Lycopene all-trans-Lycopene This compound->all_trans_Lycopene CRTISO alpha_Carotene α-Carotene all_trans_Lycopene->alpha_Carotene LCY-e, LCY-b beta_Carotene β-Carotene all_trans_Lycopene->beta_Carotene LCY-b

Figure 1: The plant carotenoid biosynthesis pathway highlighting the central role of this compound.

Quantitative Data on this compound and Other Carotenoids

The relative abundance of this compound and other carotenoids can vary significantly depending on the plant species, genetic background (e.g., wild-type vs. mutant), and fruit ripening stage. The following tables summarize quantitative data from various studies.

Table 1: Carotenoid Composition in Ripe Fruit of Wild-Type and tangerine Mutant Tomatoes (μg g⁻¹ FW)

CarotenoidWild-Type (Red)tangerine Mutant (Orange)Reference
Phytoene5.8 ± 0.710.2 ± 1.5[13]
Phytofluene1.8 ± 0.23.5 ± 0.5[13]
ζ-Carotene1.2 ± 0.19.8 ± 1.2[13]
This compoundNot Detected45.6 ± 5.1[5][13]
all-trans-Lycopene55.2 ± 6.30.0[12][13]
β-Carotene3.1 ± 0.40.2 ± 0.0[13]
Lutein1.1 ± 0.10.3 ± 0.0[5]

Table 2: Lycopene Isomer Composition in Red and Tangerine Tomato Juice (as a percentage of total lycopene)

Lycopene IsomerRed Tomato JuiceTangerine Tomato JuiceReference
all-trans-Lycopene~90%~6%[14]
tetra-cis-LycopeneNot a major component58%[14]
Other cis-Lycopenes~10%36%[14]

Table 3: Carotenoid Content during Tomato Fruit Ripening (cv. Ailsa Craig) (μg g⁻¹ FW)

CarotenoidBreaker StagePink StageRed StageReference
all-trans-Lycopene0.21~1530.6[15]
all-trans-Lutein~1.0~1.2~0.8[15]
β-Carotene~0.5~1.0~2.5[4]

Experimental Protocols

Carotenoid Extraction from Tomato Fruit

This protocol is a generalized procedure based on common methods for extracting carotenoids for HPLC analysis.[1][6][11]

Materials:

  • Tomato fruit tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Hexane, acetone, ethanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (amber colored or wrapped in foil)

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Freeze a known weight of tomato tissue (e.g., 1-5 g) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube.

  • Add an extraction solvent mixture, for example, hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT. Use a sufficient volume to fully immerse the sample (e.g., 10 mL).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the solid debris.

  • Carefully transfer the supernatant (the colored extract) to a clean tube.

  • Repeat the extraction (steps 4-7) on the pellet until the pellet is colorless.

  • Pool the supernatants.

  • Add an equal volume of distilled water to the pooled extract to partition the phases. The carotenoids will remain in the upper hexane layer.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (e.g., <35°C).

  • Reconstitute the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether (MTBE) or a mixture of MTBE and methanol).

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.

HPLC Analysis of this compound and other Carotenoids

Separation of carotenoid isomers often requires a C30 stationary phase.[8][11]

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV/Vis detector.

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 3 or 5 µm particle size).

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution: A typical gradient could be:

    • 0-15 min: 95% A, 5% B to 70% A, 30% B

    • 15-25 min: 70% A, 30% B to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelengths: Scanning from 250-600 nm. This compound has a characteristic absorption maximum around 440 nm, while all-trans-lycopene absorbs at approximately 472 nm.

  • Injection Volume: 10-20 µL

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentration. Calibration curves should be generated for each carotenoid of interest.

In Vitro CRTISO Enzyme Assay

This protocol is based on the in vitro assay described for the characterization of tomato CRTISO.[16][17]

Materials:

  • Purified CRTISO enzyme

  • This compound substrate (typically extracted from tangerine tomatoes) incorporated into liposomes.

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • FAD (flavin adenine dinucleotide)

  • Dithiothreitol (DTT) or other reducing agents

  • E. coli lysate containing membranes (as a source of redox components)

  • Reaction tubes (amber)

  • Incubator/water bath

  • Solvents for quenching the reaction and extracting carotenoids (e.g., chloroform:methanol 2:1 v/v)

Procedure:

  • Prepare this compound-containing liposomes.

  • In an amber microfuge tube, set up the reaction mixture containing assay buffer, E. coli lysate, FAD, and a reducing agent.

  • Add the purified CRTISO enzyme to the reaction mixture.

  • Initiate the reaction by adding the this compound liposomes.

  • Incubate the reaction at a suitable temperature (e.g., 28-37°C) for a specific time (e.g., 30 minutes). A control reaction without the CRTISO enzyme should be run in parallel.

  • Stop the reaction by adding a quenching/extraction solvent (e.g., chloroform:methanol).

  • Extract the carotenoids as described in the extraction protocol above.

  • Analyze the extracted carotenoids by HPLC to determine the conversion of this compound to all-trans-lycopene and other isomers.

Visualizations of Workflows and Pathways

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plant Tissue (e.g., Tomato Fruit) Grinding Grinding in Liquid Nitrogen Sample->Grinding Solvent_Addition Solvent Extraction (Hexane/Acetone/Ethanol) Grinding->Solvent_Addition Centrifugation Centrifugation Solvent_Addition->Centrifugation Phase_Separation Phase Separation Centrifugation->Phase_Separation Drying Drying and Reconstitution Phase_Separation->Drying HPLC HPLC-PDA Analysis (C30 Column) Drying->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis

Figure 2: A generalized experimental workflow for carotenoid analysis.

Conclusion

This compound is a fundamentally important, yet transient, intermediate in the biosynthesis of carotenoids in plants. Its efficient isomerization to all-trans-lycopene by CRTISO is a critical control point that dictates the flux of carotenoids into downstream pathways leading to the formation of essential molecules like β-carotene and xanthophylls. The study of this compound and its enzymatic conversion not only illuminates the intricacies of plant metabolic pathways but also has practical implications for improving the nutritional value of crops and exploring the health benefits of different carotenoid isomers. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and study this compound and its role as a precursor to other vital carotenoids.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Prolycopene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, a tetra-cis-isomer of lycopene, is a poly-Z carotenoid found in specific tomato varieties like the tangerine tomato. Its unique stereochemistry contributes to its distinct bioavailability and potential health benefits, which differ from the all-trans-lycopene predominantly found in common red tomatoes. Accurate separation and quantification of this compound and its related Z-isomers are crucial for research in nutrition, pharmacology, and food science. This application note provides detailed protocols and methodologies for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), with a focus on C30 stationary phases, which offer superior selectivity for carotenoid isomers.

Core Principles of this compound Isomer Separation by HPLC

The separation of carotenoid isomers, which are structurally similar and hydrophobic, presents a significant analytical challenge. C30 reversed-phase columns have emerged as the gold standard for this application due to their enhanced shape selectivity compared to traditional C18 columns.[1][2] The long alkyl chains of the C30 phase provide greater interaction with the long, rigid structures of carotenoids, enabling the resolution of geometric isomers.[1][2]

Mobile phases typically consist of a mixture of a polar solvent (like methanol or acetonitrile) and a less polar solvent (like methyl tert-butyl ether, MTBE), often with the addition of water or buffers to modulate selectivity.[3][4][5] Gradient elution is commonly employed to achieve optimal separation of the complex mixture of lycopene isomers within a reasonable analysis time.[4][6] Detection is most commonly performed using a UV-Vis or photodiode array (PDA) detector at the characteristic absorbance maximum of lycopene, which is around 470-475 nm.[5][7]

Experimental Protocols

Protocol 1: Gradient HPLC Method for Separation of Multiple Lycopene Z-Isomers

This protocol is adapted from a method demonstrated to effectively separate a wide range of lycopene isomers, including Z-isomers.[6]

1. Sample Preparation (Extraction from Tomato Matrix):

  • Homogenize 5g of tomato sample with 50 mL of methanol containing 1g of calcium bicarbonate and 5g of Celite.[8]

  • Filter the mixture through Whatman No. 1 and No. 42 filter papers.[8]

  • Extract the lycopene from the filtrate using a hexane:acetone (1:1, v/v) mixture.[8]

  • Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable injection solvent (e.g., MTBE or the initial mobile phase).

2. HPLC Instrumentation and Conditions:

  • HPLC System: A gradient HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[6]

  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.[6]

  • Mobile Phase A: Acetonitrile:Methanol (75:25, v/v).[6]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).[6]

  • Gradient Program:

    • 0-8 min: 0% to 55% B (linear gradient)

    • 8-35 min: 55% B (isocratic)[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: PDA detector set at 472 nm.[8]

3. Isomer Identification:

  • Isomers are tentatively identified based on their retention times and characteristic UV-Vis spectra, particularly the "cis-peak" absorbance around 360 nm.[9]

Protocol 2: Rapid Isocratic HPLC Method

For routine analysis where the separation of a limited number of key isomers is required, an isocratic method can be advantageous due to its simplicity and speed.

1. Sample Preparation: As described in Protocol 1.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: Supelcosil LC-18, 3 µm, 150 x 4.6 mm (Note: C30 is preferred for complex mixtures, but C18 can be used for simpler separations).[7]

  • Mobile Phase: Acetonitrile:Methanol:Tetrahydrofuran (70:25:5, v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector at 475 nm.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for lycopene isomer analysis. These methods can be adapted for this compound quantification.

Parameter Method 1 Method 2 Method 3
Column C30Core C30 (2.6 µm)C18
Mobile Phase Gradient: MeOH, MTBE, Water[5]Gradient: MeOH, MTBE, Water[10]Isocratic: ACN, MeOH, THF[7]
Linearity (Correlation Coefficient, R²) 0.9993–0.9999[5]0.9966–0.9999[10]0.9992[11]
Limit of Detection (LOD) 0.0051–0.0300 µg/mL[5]0.008–0.017 µg/mL[10]0.0012 µg/mL[11]
Limit of Quantification (LOQ) 0.0155–0.0909 µg/mL[5]0.029–0.056 µg/mL[10]0.0039 µg/mL[11]
Recovery (%) Not Specified94.3–99.9%[10]>95%
Precision (RSD %) Not SpecifiedIntra-day: 1.81-4.45%, Inter-day: 3.13-6.86%[10]<5%[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound isomers from a sample matrix.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Tomato Sample Homogenization Homogenization with Solvent Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C30 Column Separation Injection->Separation Detection PDA/UV-Vis Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for this compound Isomer Analysis.

Signaling Pathway and Logical Relationships

The structural relationship between different lycopene isomers is key to understanding their separation.

G cluster_isomerization Isomerization Pathways cluster_separation HPLC Elution Order (Typical on C30) AllTrans all-trans-Lycopene This compound This compound (tetra-cis) DiCis di-cis-Isomers This compound->DiCis Heat/Light MonoCis mono-cis-Isomers (e.g., 5-cis, 9-cis, 13-cis) DiCis->MonoCis Heat/Light MonoCis->AllTrans Heat/Light EarlyElution More Polar Isomers (cis) LateElution Less Polar Isomers (trans) EarlyElution->LateElution Increasing Retention Time

Caption: Lycopene Isomer Relationships.

Conclusion

The separation and quantification of this compound isomers are effectively achieved using HPLC with C30 reversed-phase columns. The choice between a gradient or isocratic method will depend on the complexity of the sample and the specific analytical requirements. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own methods for the analysis of these important carotenoid isomers. Careful sample preparation and adherence to optimized chromatographic conditions are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Extraction of Prolycopene from Tangerine Tomato Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tangerine tomatoes (Solanum lycopersicum) are a unique source of carotenoids, distinguished by their high concentration of prolycopene, also known as tetra-cis-lycopene.[1][2][3][4][5] Unlike the all-trans-lycopene predominantly found in red tomatoes, the cis-isomers of lycopene, such as this compound, have demonstrated enhanced bioavailability, making them of significant interest for research and development in nutrition and pharmacology.[6][7][8] Tangerine tomatoes also contain significant amounts of other carotenoids like phytoene, phytofluene, ζ-carotene, and neurosporene.[1][2][3][5]

These application notes provide detailed protocols for the extraction of this compound from tangerine tomato powder, a stable starting material for consistent research. The methodologies covered include conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), offering options based on available equipment and desired extraction efficiency. Additionally, protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) are outlined.

Data Presentation

Table 1: Comparison of this compound and Other Carotenoid Content in Tangerine Tomatoes
CarotenoidConcentration Range (mg/100g fresh weight)Reference
tetra-cis-lycopene (this compound)0.93 - 10.09[3]
all-trans-lycopeneup to 0.11[3]
β-caroteneup to 0.66[3]
Luteinup to 0.12[3]
PhytoeneSignificant quantities reported[1][3]
PhytoflueneSignificant quantities reported[1][3]
ζ-caroteneSignificant quantities reported[1][3]
NeurosporeneSignificant quantities reported[1][3]
Table 2: Overview of Extraction Methods for Carotenoids from Tomato Products
Extraction MethodKey ParametersAdvantagesDisadvantagesReferences
Conventional Solvent Extraction (CSE) Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v); Temperature: Room Temperature to 60°C; Time: 10-40 minSimple, low equipment costLower efficiency, longer extraction times, larger solvent consumption[9][10][11][12]
Ultrasound-Assisted Extraction (UAE) Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v); Ultrasonic Power: 50-90 W; Time: 1-30 min; Temperature: 15±5°CIncreased efficiency, shorter extraction time, reduced solvent consumptionRequires specialized sonication equipment[9][10][13][14][15]
Supercritical Fluid Extraction (SFE) Fluid: Supercritical CO2; Pressure: 200-450 bar; Temperature: 40-70°C; Co-solvent: Ethanol (optional)High purity extracts, solvent-free final product, tunable selectivityHigh initial equipment cost, complex operation[16][17][18][19][20]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound

This protocol is adapted from methods used for carotenoid extraction from tomato powder.[2]

Materials:

  • Tangerine tomato powder

  • Methanol

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Weigh approximately 0.5 g of tangerine tomato powder into a centrifuge tube.

  • Add 5 mL of methanol and vortex thoroughly to wet the powder.

  • Add 10 mL of a hexane:acetone (1:1 v/v) solution containing 0.05% (w/v) BHT.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 5,000 rpm for 5 minutes to separate the solid and liquid phases.

  • Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a clean round-bottom flask.

  • Repeat the extraction (steps 3-6) on the remaining pellet two more times to ensure complete recovery of this compound.

  • Pool the hexane extracts.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., MTBE:methanol 1:1) for HPLC analysis.

  • Store the extract at -20°C in an amber glass vial under a nitrogen atmosphere to prevent degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for lycopene extraction from tomato processing wastes.[9][10][13][15]

Materials:

  • Tangerine tomato powder

  • Hexane:Acetone:Ethanol (2:1:1 v/v/v) solvent mixture

  • Butylated hydroxytoluene (BHT)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Amber glass vials

Procedure:

  • Prepare the extraction solvent: a mixture of hexane, acetone, and ethanol in a 2:1:1 volume ratio, containing 0.05% (w/v) BHT.

  • Weigh approximately 1 g of tangerine tomato powder and place it in a suitable vessel.

  • Add 35 mL of the extraction solvent (solid to liquid ratio of 1:35 w/v).

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic power of 90 W for 15-30 minutes. Maintain the temperature at approximately 15±5°C using a cooling system if necessary.[9]

  • After sonication, centrifuge the mixture to separate the extract from the solid residue.

  • Collect the supernatant.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume of an appropriate solvent for subsequent analysis.

  • Store the final extract at -20°C in an amber vial under nitrogen.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is based on methods for the analysis of carotenoids from tangerine tomatoes.[2][7][21][22]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector is recommended to identify and quantify different carotenoids based on their unique absorption spectra.

  • Column: A C30 reverse-phase column is ideal for separating carotenoid isomers.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/Water/Ammonium Acetate

    • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Flow Rate: Typically around 1 mL/min.

  • Detection Wavelength: this compound (tetra-cis-lycopene) can be monitored at its characteristic absorption maximum, around 440-450 nm. The PDA detector should be set to scan a range (e.g., 250-600 nm) to capture the spectra of all eluting carotenoids.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of calibration standards of purified this compound of known concentrations. If a pure standard is not available, it can be isolated from tangerine tomato extracts using preparative HPLC.[2][5][7]

  • Filter the prepared extracts and standards through a 0.45 µm syringe filter before injection.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and absorption spectrum with the standard.

  • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Visualizations

Carotenoid Biosynthesis Pathway in Tangerine Tomato

carotenoid_biosynthesis cluster_tangerine Accumulation in Tangerine Tomato GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene ζ-Carotene desaturase Neurosporene Neurosporene Zeta_Carotene->Neurosporene ζ-Carotene desaturase This compound This compound (tetra-cis-lycopene) Neurosporene->this compound Lycopene β-cyclase (low activity) All_trans_Lycopene all-trans-Lycopene This compound->All_trans_Lycopene CRTISO (defective in tangerine tomato) Beta_Carotene β-Carotene All_trans_Lycopene->Beta_Carotene Lycopene β-cyclase

Caption: Carotenoid biosynthesis pathway in tangerine tomatoes, highlighting the accumulation of this compound due to a defective CRTISO enzyme.

Experimental Workflow for this compound Extraction and Analysis

extraction_workflow Start Tangerine Tomato Powder Extraction Extraction Method Start->Extraction CSE Conventional Solvent Extraction Extraction->CSE Option 1 UAE Ultrasound-Assisted Extraction Extraction->UAE Option 2 SFE Supercritical Fluid Extraction Extraction->SFE Option 3 Filtration Filtration/Centrifugation CSE->Filtration UAE->Filtration Evaporation Solvent Evaporation SFE->Evaporation Filtration->Evaporation Reconstitution Reconstitution in Known Volume Evaporation->Reconstitution Analysis HPLC-PDA Analysis Reconstitution->Analysis

References

Application Notes & Protocols for the Quantification of Prolycopene in Plant Tissues Using a C30 Column

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prolycopene, a poly-cis-isomer of lycopene, is a natural carotenoid pigment found in specific plant tissues, notably in the tangerine tomato mutant. Unlike the predominant all-trans-lycopene responsible for the red color of common tomatoes, this compound imparts a vibrant orange hue. The unique stereochemistry of this compound has garnered interest for its potential differences in bioavailability and biological activity compared to all-trans-lycopene. Accurate quantification of this compound is crucial for research into its biosynthesis, nutritional value, and potential applications in the food and pharmaceutical industries.

Reversed-phase high-performance liquid chromatography (HPLC) employing a C30 stationary phase is the method of choice for the separation and quantification of carotenoid isomers.[1][2] The C30 column provides excellent shape selectivity for hydrophobic, long-chain molecules like carotenoids, enabling the resolution of geometric isomers that co-elute on standard C18 columns.[1][3][4] This document provides detailed protocols for the extraction and quantification of this compound from plant tissues using a C30 HPLC system.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from methods for carotenoid extraction from plant tissues, such as tomatoes.[2][5][6] All procedures should be performed under subdued light to prevent isomerization and degradation of carotenoids.[6]

Materials:

  • Plant tissue (e.g., tomato fruit)

  • Liquid nitrogen

  • Mortar and pestle, or a homogenizer

  • Ethanol (with 0.1% Butylated Hydroxytoluene - BHT)[6]

  • Hexane

  • Saturated Potassium Hydroxide (KOH) solution (optional, for saponification)[6]

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., Speedvac or rotary evaporator)

  • Methanol:Methyl tert-butyl ether (MTBE) (1:1, v/v) for reconstitution[7]

Procedure:

  • Freeze a known weight of fresh plant tissue (e.g., 1-3 g) in liquid nitrogen.[6][8]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 5-10 mL of ethanol (containing 0.1% BHT) per gram of tissue.[6]

  • Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.

  • (Optional) For tissues with high lipid content, a saponification step can be included to remove interfering lipids. Add a small volume of saturated KOH solution (e.g., 0.5 mL per gram of tissue) and incubate in a 60°C water bath for 30 minutes.[6]

  • Add an equal volume of hexane to the ethanol mixture, vortex for 2 minutes, and then add deionized water to facilitate phase separation.[6]

  • Centrifuge the mixture at 4°C for 10 minutes to separate the layers.

  • Carefully collect the upper hexane phase containing the carotenoids.

  • Repeat the hexane extraction (steps 7-9) two more times to ensure complete extraction.[6]

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen or using an evaporator.[6]

  • Reconstitute the dried extract in a known volume of methanol:MTBE (1:1, v/v) for HPLC analysis.[7]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC Quantification of this compound

This method utilizes a C30 column for the separation of lycopene isomers. The gradient elution is optimized for the resolution of various carotenoids, including this compound (a cis-isomer of lycopene).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reversed-phase column (e.g., Acclaim C30, HALO C30, YMC Carotenoid S-3) with typical dimensions of 4.6 x 150 mm or 3.0 x 150 mm and a particle size of 2.6-5 µm.[7][9][10]

  • Mobile Phase A: Methanol:Water (98:2, v/v)[11]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE)[7][11]

  • Flow Rate: 0.4 - 1.0 mL/min[7][10]

  • Column Temperature: 10 - 30°C[7][9]

  • Detection Wavelength: 450-475 nm[10][12]

  • Injection Volume: 10-20 µL

Gradient Program: A typical gradient program for the separation of carotenoid isomers on a C30 column is as follows. This may require optimization based on the specific column and HPLC system used.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
20.0595
25.0595
26.0955
30.0955

Quantification:

  • Prepare a series of standard solutions of known concentrations of a this compound standard or a well-characterized cis-lycopene isomer mixture. If a pure this compound standard is unavailable, quantification can be performed relative to an all-trans-lycopene standard, with the acknowledgment of potential differences in extinction coefficients.

  • Generate a calibration curve by plotting the peak area against the concentration of the standard.

  • Inject the prepared plant tissue extract into the HPLC system.

  • Identify the this compound peak based on its retention time and characteristic UV-Vis spectrum compared to the standard. This compound and other cis-isomers typically have a "cis-peak" in their UV-Vis spectrum, which is an absorbance maximum at a shorter wavelength than the main absorbance peak.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following tables summarize typical validation and quantitative data obtained from the HPLC analysis of carotenoids using a C30 column.

Table 1: HPLC Method Validation Parameters for Carotenoid Quantification. [11]

ParameterLuteinβ-CaroteneLycopene
Linearity Range (mg/L)0.0625 - 100.0625 - 200.5 - 75
>0.999>0.998>0.999
LOD (mg/kg dry weight)0.030.150.46
LOQ (mg/kg dry weight)0.100.501.53
Recovery (%)86 - 11090 - 11595 - 105
Intraday Precision (%RSD)< 5< 4< 3
Interday Precision (%RSD)< 7< 6< 5

Table 2: Example of Carotenoid Content in Different Tomato Varieties (mg/kg freeze-dried sample). [7]

SampleLuteinβ-CaroteneLycopene (all-trans + cis-isomers)
Yellow Cherry 18.3 ± 0.78.6 ± 2.3Not Quantified
Yellow Cherry 226.2 ± 1.610.6 ± 2.2Not Quantified
Red Cherry10.1 ± 0.512.5 ± 1.1550.3 ± 25.1
Tangerine Tomato (hypothetical)~10~5~500 ( predominantly this compound)

Visualizations

G cluster_0 Experimental Workflow A Plant Tissue Homogenization B Solvent Extraction (Ethanol/Hexane) A->B C (Optional) Saponification B->C D Phase Separation (Centrifugation) C->D E Collection of Hexane Layer D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H HPLC-PDA Analysis G->H

Caption: Experimental workflow for the extraction and analysis of this compound.

G GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase Phytofluene Phytofluene Phytoene->Phytofluene Phytoene desaturase ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene Phytoene desaturase Neurosporene Neurosporene ZetaCarotene->Neurosporene ζ-Carotene desaturase Lycopene Lycopene Neurosporene->Lycopene Lycopene β-cyclase This compound This compound (poly-cis-lycopene) Lycopene->this compound Isomerase (e.g., CRTISO)

Caption: Simplified carotenoid biosynthetic pathway leading to lycopene and this compound.

References

Application Note and Protocols for Prolycopene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, a poly-cis-isomer of lycopene, is a carotenoid of significant interest due to its potential health benefits, including antioxidant activity and a potential role in the prevention of certain chronic diseases. Unlike the all-trans-lycopene found predominantly in red tomatoes, this compound is the major carotenoid in tangerine tomatoes and is reported to have higher bioavailability.[1] Accurate quantification of this compound in food matrices, supplements, and biological samples is crucial for research and development in the fields of nutrition, pharmacology, and food science.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Physicochemical Properties of this compound and Related Isomers

Accurate quantification relies on understanding the distinct physicochemical properties of this compound compared to other lycopene isomers. This compound is also referred to as tetra-cis-lycopene ((7Z, 9Z, 7′Z, 9′Z)-lycopene).[2]

PropertyThis compoundAll-trans-LycopeneReference
Molecular Formula C40H56C40H56[3][4]
Molecular Weight 536.87 g/mol 536.87 g/mol [3][4]
Appearance Orange-red crystalsRed-violet crystals
UV-Vis λmax (in Hexane) ~439 nm444, 472, 503 nm
Molar Extinction Coefficient (ε) 105,000 L mol⁻¹ cm⁻¹ at 439 nm186,000 L mol⁻¹ cm⁻¹ at 472 nm

Note: The distinct λmax and molar extinction coefficient of this compound are critical for its quantification, especially when using UV-Vis spectrophotometry.

Analytical Standards

A significant challenge in the accurate quantification of this compound is the limited commercial availability of a certified this compound analytical standard. While standards for all-trans-lycopene are readily available from suppliers such as Sigma-Aldrich and LGC Standards, a dedicated this compound standard is not commonly listed.[4][5][6]

Therefore, two approaches can be considered for standardization:

  • Relative Quantification: Use an all-trans-lycopene standard and report this compound levels relative to this standard. This approach is less accurate due to the significant difference in molar extinction coefficients between the two isomers.

  • In-house Standard Preparation: Isolate and purify this compound from a natural source rich in this isomer, such as tangerine tomatoes.[1] The concentration of the purified standard can then be determined spectrophotometrically using its specific molar extinction coefficient. This approach is more accurate and is detailed in the protocols below.

Experimental Protocols

1. Protocol for Isolation and Purification of this compound Standard from Tangerine Tomatoes

This protocol describes the extraction and purification of this compound to be used as an in-house analytical standard.

Materials and Reagents:

  • Tangerine tomatoes (fresh or freeze-dried)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Rotary evaporator

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize fresh tangerine tomatoes. If using freeze-dried tomatoes, grind them into a fine powder.

  • Extraction:

    • To the homogenized or powdered tomato sample, add a solution of acetone containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.

    • Stir or sonicate the mixture for 15-20 minutes in a flask protected from light (e.g., wrapped in aluminum foil).

    • Filter the mixture and collect the acetone extract.

    • Repeat the extraction process with fresh acetone until the residue is colorless.

    • Pool the acetone extracts.

  • Phase Separation:

    • Transfer the acetone extract to a separatory funnel.

    • Add an equal volume of hexane and a 10% aqueous sodium chloride solution.

    • Gently mix and allow the layers to separate. The hexane layer (top layer) will contain the carotenoids.

    • Discard the lower aqueous layer.

    • Wash the hexane layer with deionized water two to three times to remove any residual acetone.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the hexane under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

  • Column Chromatography for Purification:

    • Prepare a silica gel column using hexane as the mobile phase.

    • Dissolve the concentrated extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually adding small percentages of acetone.

    • This compound, being a cis-isomer, will have different retention characteristics compared to other carotenoids. Collect the distinct orange-colored fraction corresponding to this compound. The separation can be monitored by thin-layer chromatography (TLC).

  • Purity Assessment and Quantification of the Standard:

    • Evaporate the solvent from the collected this compound fraction.

    • Assess the purity of the isolated this compound using HPLC with a C30 column.

    • To determine the concentration of the purified standard, dissolve a known weight of the purified this compound in hexane and measure its absorbance at 439 nm using a UV-Vis spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (105,000 L mol⁻¹ cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

2. Protocol for Quantification of this compound by HPLC

This protocol is suitable for the separation and quantification of this compound from various sample matrices.

Materials and Reagents:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (prepared as per the protocol above) or all-trans-lycopene standard

  • Sample extracts prepared as described in the isolation protocol (steps 1-4).

Chromatographic Conditions:

ParameterCondition
Column C30 Reverse-Phase, 3 µm, 4.6 x 150 mm
Mobile Phase A Methanol
Mobile Phase B Methyl tert-butyl ether (MTBE)
Gradient Start with a high percentage of Methanol, and create a gradient to increase the percentage of MTBE over the run to elute the more non-polar carotenoids. A typical gradient could be: 0-15 min, 95% A to 50% A; 15-25 min, hold at 50% A; 25-30 min, return to 95% A.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection Wavelength 439 nm for this compound, and a broader range (e.g., 400-550 nm) for general carotenoid profiling with a PDA detector.

Procedure:

  • Standard Preparation: Prepare a series of dilutions of the purified this compound standard (or all-trans-lycopene standard) in the mobile phase to create a calibration curve.

  • Sample Preparation: Prepare the sample extract as described in the isolation protocol (steps 1-4). Redissolve the dried extract in a known volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram based on its retention time, which should match that of the this compound standard. Cis-isomers of lycopene generally elute earlier than the all-trans-isomer on C30 columns.

    • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

3. Protocol for Quantification of this compound by UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but is less specific and only suitable for samples where this compound is the predominant carotenoid and interfering substances are minimal.

Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Hexane (spectroscopic grade)

  • Sample extracts prepared as described in the isolation protocol (steps 1-4).

Procedure:

  • Sample Preparation: Prepare the sample extract in hexane as described in the isolation protocol (steps 1-4). Ensure the final solution is clear and free of particulates.

  • Spectrophotometric Measurement:

    • Use hexane as a blank to zero the spectrophotometer.

    • Measure the absorbance of the sample extract at the λmax of this compound, which is approximately 439 nm.

  • Calculation:

    • Calculate the concentration of this compound using the Beer-Lambert law: Concentration (mol/L) = Absorbance at 439 nm / (105,000 L mol⁻¹ cm⁻¹ * 1 cm)

    • To express the concentration in µg/mL, multiply the molar concentration by the molecular weight of lycopene (536.87 g/mol ) and convert the units accordingly.

Data Presentation

Table 1: HPLC Retention Times of Lycopene Isomers

CompoundTypical Retention Time (min) on C30 column
This compound (tetra-cis)Varies, typically elutes before all-trans-lycopene
Other cis-Lycopene IsomersVaries, typically elute before all-trans-lycopene
All-trans-LycopeneVaries, typically has the longest retention time among lycopene isomers

Note: Absolute retention times will vary depending on the specific HPLC system, column, and mobile phase composition. It is essential to run a standard to confirm the retention time.

Table 2: UV-Vis Spectrophotometry Data for this compound Quantification

ParameterValue
Wavelength of Maximum Absorbance (λmax)~439 nm
Molar Extinction Coefficient (ε) in Hexane105,000 L mol⁻¹ cm⁻¹
Path Length (b)1 cm
Formula for Concentration (c) c (mol/L) = Absorbance / (105,000 * b)

Visualizations

Prolycopene_Quantification_Workflow Sample Sample (e.g., Tangerine Tomatoes) Homogenization Homogenization/Grinding Sample->Homogenization Extraction Extraction with Acetone + BHT Homogenization->Extraction PhaseSeparation Phase Separation with Hexane Extraction->PhaseSeparation DryingConcentration Drying and Concentration PhaseSeparation->DryingConcentration CrudeExtract Crude this compound Extract DryingConcentration->CrudeExtract HPLC_Analysis HPLC Analysis CrudeExtract->HPLC_Analysis UVVis_Analysis UV-Vis Analysis CrudeExtract->UVVis_Analysis Purification Column Chromatography (for Standard Prep) CrudeExtract->Purification For In-house Standard DataAnalysis Data Analysis and Quantification HPLC_Analysis->DataAnalysis UVVis_Analysis->DataAnalysis Purethis compound Purified this compound Standard Purification->Purethis compound Purethis compound->HPLC_Analysis Calibration Purethis compound->UVVis_Analysis Molar Extinction Confirmation

Caption: Workflow for this compound Quantification.

Prolycopene_Biochemical_Context GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene_Isomers Lycopene Isomers Phytoene->Lycopene_Isomers Phytoene Desaturase This compound This compound (tetra-cis-lycopene) Lycopene_Isomers->this compound AllTransLycopene All-trans-Lycopene This compound->AllTransLycopene Isomerase (e.g., CRTISO) OtherCarotenoids Other Carotenoids (e.g., Beta-carotene) AllTransLycopene->OtherCarotenoids Lycopene Cyclase

Caption: Simplified this compound Biosynthesis Pathway.

References

Application Notes & Protocols: Prolycopene Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prolycopene, also known as (7Z, 9Z, 7′Z, 9′Z)-lycopene or tetra-cis-lycopene, is a naturally occurring geometric isomer of lycopene.[1][2] It is the predominant carotenoid found in tangerine tomatoes (Solanum lycopersicum), giving them their characteristic orange color.[1][3] Research suggests that cis-isomers of lycopene, such as this compound, have significantly higher bioavailability compared to the all-trans-lycopene found in red tomatoes, making them of particular interest for nutritional and pharmaceutical applications.[1][4][5] The unique structure of this compound, with four cis-bonds in its polyene chain, necessitates specific considerations during isolation and purification to prevent isomerization to the more stable all-trans form.[6][7]

This document provides detailed protocols and application notes for the extraction, isolation, and purification of this compound from its primary source, tangerine tomatoes.

Extraction of this compound from Tangerine Tomatoes

The initial step involves extracting the crude carotenoid mixture from the plant matrix. Solvent extraction is the most common method. The choice of solvent significantly impacts the extraction efficiency.

Experimental Protocol: Solvent Extraction

This protocol is adapted from methods developed for lycopene extraction from tomato sources.[8]

Materials:

  • Fresh tangerine tomatoes

  • Liquid nitrogen or freeze-dryer

  • Blender or grinder

  • Extraction solvents: Ethyl acetate, Hexane, Acetone, Ethanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Sintered glass funnel and vacuum flask

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Thoroughly wash fresh tangerine tomatoes with deionized water and pat them dry.

    • Chop the tomatoes into small pieces, removing the seeds.

    • Freeze the tomato pieces using liquid nitrogen or a freeze-dryer. Freeze-drying until a moisture content of ~0.8% is achieved is optimal.

    • Grind the freeze-dried tomato pieces into a fine powder using a blender or mill. Store the powder at -20°C in an airtight, light-protected container until extraction.

  • Solvent Extraction:

    • Weigh 100 g of the dried tomato powder into a flask.

    • Add 1 L of ethyl acetate to the flask.

    • Agitate the mixture on a shaker at room temperature for 1 hour, ensuring the flask is protected from light (e.g., wrapped in aluminum foil).

    • Filter the mixture through a sintered glass funnel under a vacuum to separate the extract from the solid residue.

    • Collect the filtrate, which contains the crude this compound extract.

  • Concentration:

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 35-40°C to avoid thermal degradation and isomerization.

    • The resulting concentrated oleoresin contains a mixture of carotenoids, with this compound being a major component.

Data Presentation: Extraction Efficiency

The selection of solvent is critical for maximizing the yield of carotenoids from the tomato matrix.

Solvent SystemExtraction Yield (mg/g of dry weight)Recovery Rate (%)Reference
Ethyl Acetate4.3997.12%[8]
Hexane3.5879.20%[8]
Hexane:Acetone:Ethanol (2:1:1)~50 mg/kg (of fresh weight)Not Specified[6]
Ethanol1.2527.65%[8]

Table 1: Comparison of different solvents for the extraction of lycopene isomers from freeze-dried tomato powder.

Purification Techniques for this compound

Following extraction, the crude oleoresin requires purification to isolate this compound from other carotenoids (like β-carotene), lipids, and chlorophylls. The primary methods are chromatography and crystallization.

Purification by Chromatography

High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity and for the analytical separation of different geometric isomers. C30 columns are particularly effective for resolving carotenoid isomers.[9][10][11]

Experimental Protocol: HPLC Purification

This protocol is designed for the separation and quantification of lycopene isomers.

Materials & Equipment:

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C30 column (e.g., 5 µm, 4.6 x 250 mm)

  • Mobile phase solvents (HPLC grade): Methyl tert-butyl ether (MTBE), Methanol (MeOH), Ethyl acetate (EtOAc)

  • Crude this compound extract dissolved in a suitable solvent (e.g., MTBE/MeOH mixture)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve a small amount of the concentrated crude extract in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase, maintained at room temperature.

    • Mobile Phase: An isocratic mixture of 40% MTBE, 50% MeOH, and 10% EtOAc.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the PDA detector to scan from 250-600 nm. Monitor the chromatogram at the maximum absorption wavelength for this compound (~440-445 nm). All-trans-lycopene has a maximum at ~472 nm.[12]

    • Injection Volume: 20 µL.

  • Analysis:

    • Run the sample. The elution time for this compound and other isomers will be distinct, allowing for collection. A typical run can resolve isomers within 25 minutes.[9]

    • Identify the this compound peak based on its retention time and characteristic UV-Vis spectrum compared to a standard or literature data.[12]

    • Collect the fraction corresponding to the this compound peak for further use.

Purification by Crystallization

Crystallization is a scalable method for purifying lycopene isomers from the crude extract. Anti-solvent precipitation is a simple and effective technique.[8] For industrial applications, saponification followed by crystallization is also used to remove fatty acids and obtain high-purity crystals.[13]

Experimental Protocol: Anti-Solvent Precipitation

Materials:

  • Crude this compound extract (dissolved in ethyl acetate)

  • Anti-solvent: Methanol (MeOH)

  • Beaker

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Take the crude extract dissolved in ethyl acetate (the "good" solvent).

  • Slowly add methanol (the "anti-solvent") to the solution while stirring. This compound is less soluble in methanol than in ethyl acetate.

  • Continue adding methanol until precipitation of red-orange crystals is observed. The addition of the anti-solvent induces supersaturation, causing the target compound to crystallize.

  • Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), to maximize crystal formation.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold methanol to remove residual soluble impurities.

  • Dry the purified crystals under a vacuum or a stream of nitrogen, protected from light.

Data Presentation: Purity and Recovery

Crystallization offers a trade-off between purity and recovery, which can be optimized based on process conditions.

Purification MethodPurity AchievedRecovery RateReference
Anti-Solvent Precipitation (Methanol)High (TLC showed a single red spot)77.43%[8]
Saponification & Crystallization75-95% lycopene (of total carotenoids)65-85%[13]
Ethanol/n-hexane Crystallization96.12%78.45%[14]

Table 2: Comparison of different crystallization methods for lycopene isomer purification.

Visualizations

Workflow for this compound Isolation and Purification

Prolycopene_Workflow cluster_purification Purification Methods RawMaterial Tangerine Tomatoes SamplePrep Sample Preparation (Freeze-Drying, Grinding) RawMaterial->SamplePrep Extraction Solvent Extraction (e.g., Ethyl Acetate) SamplePrep->Extraction CrudeExtract Crude this compound Extract (Oleoresin) Extraction->CrudeExtract Purification Purification Step CrudeExtract->Purification Chromatography Chromatography (e.g., HPLC) Purification->Chromatography Crystallization Crystallization (e.g., Anti-Solvent) Purification->Crystallization PurifiedProduct High-Purity this compound Chromatography->PurifiedProduct Crystallization->PurifiedProduct

Caption: General workflow from raw material to purified this compound.

Logical Relationships in Purification Strategies

Purification_Strategy Crude Crude This compound Extract CC Column Chromatography Crude->CC Initial Cleanup Cryst Crystallization Crude->Cryst Direct Method HPLC Preparative HPLC CC->HPLC Final Polishing CC->Cryst Alternative HighPurity High-Purity This compound (>95%) HPLC->HighPurity MediumPurity Medium-Purity This compound Cryst->MediumPurity

Caption: Decision pathway for selecting a this compound purification strategy.

References

Prolycopene in Food Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, also known as tetra-cis-lycopene, is a geometric isomer of the more common all-trans-lycopene. It is the predominant carotenoid in tangerine tomatoes (Solanum lycopersicum), giving them their characteristic orange hue.[1] In recent years, this compound has garnered significant attention in food science research due to its markedly superior bioavailability compared to its all-trans counterpart. This heightened bioavailability presents unique opportunities for the development of functional foods and nutraceuticals with enhanced health benefits.

This document provides detailed application notes and experimental protocols for the utilization of this compound in food science research, with a focus on its stability, antioxidant capacity, and application in various food matrices.

Data Presentation

Table 1: Bioavailability of Lycopene Isomers
Lycopene SourcePredominant IsomerRelative Bioavailability (vs. Red Tomato Juice)Fractional Absorption (%)Reference
Red Tomato Juiceall-trans-lycopene (~90%)1x4.98 ± 1.92[2]
Tangerine Tomato JuiceThis compound (tetra-cis-lycopene) (~94%)8.5x47.70 ± 8.81[2]
Table 2: Stability of Lycopene Isomers Under Various Conditions
ConditionAll-trans-lycopene StabilityThis compound (cis-isomers) StabilityKey ObservationsReferences
Thermal Processing Relatively stable in tomato matrix, but can isomerize to cis-forms with prolonged heating.Degrades with high heat, but some processing steps can increase the formation of other bioavailable cis-isomers.Lycopene degradation follows first-order kinetics.[3] Processing of tangerine tomatoes leads to a decrease in this compound but an increase in other cis- and trans-isomers.[4][5][6]
Light Exposure Generally stable in food matrix.Less stable than all-trans form.Significant loss of cis-isomers can be observed with light exposure.[7][4][7]
Oxygen Exposure Susceptible to oxidation, leading to loss of color and antioxidant activity.Susceptible to oxidation.Oxidation can split the lycopene molecule.[4] Encapsulation can protect against oxidation.[4]
pH Stable in the pH range typically found in food products.Generally stable in the pH range of food products.
Storage Degradation is dependent on temperature and presence of oxygen.Can revert back to the trans form (reisomerization) during storage.Storage at lower temperatures (e.g., 6°C) results in better retention than at higher temperatures (e.g., 45°C).[8][4][8]

Experimental Protocols

Protocol 1: Extraction of this compound from Tangerine Tomatoes

This protocol is adapted from methods used for carotenoid extraction from tangerine tomatoes.[9]

Materials:

  • Freeze-dried tangerine tomato powder

  • Methanol

  • Acetone

  • Hexane

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 0.5 g of freeze-dried tangerine tomato powder and place it in a centrifuge tube.

  • Add 5 mL of methanol to the powder and vortex thoroughly to wet the sample.

  • Sonicate the mixture for 10-15 seconds to aid in cell disruption.

  • Centrifuge at 5,000 RPM for 5 minutes.

  • Add 5 mL of a 1:1 acetone:hexane solvent mixture to the pellet, vortex, and sonicate again.

  • Centrifuge at 5,000 RPM for 5 minutes.

  • Carefully pipette the upper hexane layer, which contains the carotenoids, into a clean tube.

  • Repeat the extraction (steps 5-7) with the remaining pellet until the pellet is colorless.

  • Combine all hexane extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Re-dissolve the dried extract in a known volume of an appropriate solvent (e.g., 1:1 MTBE:methanol) for HPLC analysis.

Protocol 2: Quantification of this compound by HPLC-PDA

This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized based on the available instrumentation and standards.[9][10][11]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A gradient of solvents is typically used. A common system involves:

    • Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water

    • Solvent B: Methanol/MTBE

  • The specific gradient program should be optimized to achieve good separation of lycopene isomers.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound (if available) or a well-characterized tangerine tomato extract with a known this compound concentration.

  • Sample Preparation: Prepare the this compound extract as described in Protocol 1. Filter the sample through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the PDA detector to scan a range of wavelengths (e.g., 250-600 nm) and monitor specifically at the maximum absorbance for this compound (typically around 440-450 nm).

    • Inject the standards and the sample.

  • Quantification:

    • Identify the this compound peak based on its retention time and spectral characteristics compared to the standard.

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Protocol 3: Formulation of a this compound-Enriched Functional Beverage

This protocol provides a basic framework for incorporating a this compound-rich tangerine tomato extract into a beverage.

Materials:

  • This compound-rich tangerine tomato extract (as an oil-based extract or encapsulated powder)

  • Beverage base (e.g., fruit juice, water, dairy-free milk)

  • Emulsifiers/stabilizers (e.g., gum arabic, pectin) if using an oil-based extract

  • High-shear mixer or homogenizer

  • pH meter

  • Bottling equipment

Procedure:

  • Preparation of this compound Premix:

    • For oil-based extract: Disperse the tangerine tomato oil extract in a small amount of a suitable carrier oil. In a separate container, dissolve the emulsifier (e.g., gum arabic) in water. Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a pre-emulsion.

    • For encapsulated powder: Disperse the this compound powder directly into a portion of the beverage base with gentle agitation until fully dissolved.

  • Blending: Add the this compound premix to the main beverage base and mix thoroughly.

  • Homogenization (for oil-based extracts): Pass the beverage through a high-pressure homogenizer to reduce the oil droplet size and improve stability.

  • pH Adjustment: Measure the pH of the beverage and adjust if necessary using food-grade acids (e.g., citric acid) or bases.

  • Pasteurization: Heat treat the beverage to ensure microbial safety (e.g., 85°C for 15 minutes). The specific time and temperature will depend on the beverage composition and regulatory requirements.

  • Bottling: Hot-fill the pasteurized beverage into sterilized bottles and seal immediately.

  • Cooling and Storage: Cool the bottles rapidly and store in a cool, dark place.

Protocol 4: Incorporation of this compound into Yogurt

This protocol outlines a method for fortifying yogurt with this compound.

Materials:

  • This compound-rich tangerine tomato extract (encapsulated powder is recommended for better dispersion in a dairy matrix)

  • Milk (standardized to desired fat and solids content)

  • Yogurt starter culture (e.g., Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • Incubator

  • pH meter

Procedure:

  • Milk Preparation: Heat the milk to 85-95°C and hold for 10-30 minutes to denature whey proteins. Cool the milk to the fermentation temperature (typically 40-45°C).

  • Incorporation of this compound: Disperse the encapsulated this compound powder into the cooled milk with gentle agitation until fully incorporated.

  • Inoculation: Add the yogurt starter culture to the milk and mix gently but thoroughly.

  • Incubation: Incubate the mixture at the optimal temperature for the starter culture (e.g., 43°C) until the pH reaches approximately 4.6-4.7.

  • Cooling: Cool the yogurt rapidly to below 10°C to stop the fermentation process.

  • Packaging and Storage: Package the yogurt and store at refrigeration temperatures (around 4°C).

Signaling Pathways and Visualizations

This compound, due to its high bioavailability, is expected to have a more pronounced effect on cellular signaling pathways compared to all-trans-lycopene. The primary mechanisms of action are related to its antioxidant and anti-inflammatory properties.

PI3K/Akt Signaling Pathway

Lycopene has been shown to inhibit the PI3K/Akt pathway, which is often overactive in cancer cells and plays a role in cell proliferation, growth, and survival.[12][13][14][15]

PI3K_Akt_Pathway This compound This compound IGF1R IGF-1R This compound->IGF1R Inhibits Ras Ras This compound->Ras Inhibits PI3K PI3K IGF1R->PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

Lycopene can suppress the NF-κB signaling pathway, a key regulator of inflammation.[16][17][18][19][20] It can inhibit the degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_IkBa NF-κB-IκBα Complex (Inactive) IkBa->NFkB_IkBa Binds NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates

Caption: this compound's suppression of the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway

Lycopene can activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response.[21][22][23][24][25] This leads to the expression of antioxidant enzymes that protect cells from oxidative damage.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Binds Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Binds Nucleus Nucleus Nrf2->Nucleus Translocates Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Activates

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Safety and Regulatory Considerations

The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for lycopene from all sources of 0.5 mg per kilogram of body weight per day.[7] While there is no specific regulatory status for this compound as a separate entity, it is covered under the general regulations for lycopene. The U.S. Food and Drug Administration (FDA) maintains a GRAS (Generally Recognized as Safe) Notice Inventory for substances including tomato lycopene extract.[1][26][27][28] It is recommended to consult the latest regulatory guidelines for the specific intended use of this compound in food products.

References

In Vitro Assessment of Prolycopene Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, a poly-cis-isomer of lycopene found in specific tomato varieties like the tangerine tomato, has garnered significant interest due to its enhanced bioavailability compared to the all-trans-lycopene prevalent in common red tomatoes.[1][2] In vitro methods offer a rapid, cost-effective, and reproducible approach to screen and understand the factors influencing this compound's bioavailability before embarking on expensive and time-consuming in vivo studies.[3][4][5] These methods are invaluable for formulation development, food processing optimization, and elucidating the mechanisms of absorption.

This document provides detailed application notes and protocols for the two most common in vitro models used to assess this compound bioavailability: the simulated gastrointestinal digestion model to determine bioaccessibility and the Caco-2 cell culture model to evaluate intestinal uptake and transport.

Key Concepts in this compound Bioavailability

  • Bioavailability: The fraction of an ingested nutrient or compound that reaches the systemic circulation and is available for use by the body.

  • Bioaccessibility: The quantity of a compound that is released from its food matrix in the gastrointestinal tract and becomes available for absorption.[6] In vitro, this is often measured as the amount of this compound incorporated into micelles after simulated digestion.[3][4]

  • This compound vs. All-trans-lycopene: this compound, being a cis-isomer, is more soluble in mixed micelles and has a lower tendency to aggregate, which contributes to its superior bioavailability compared to the all-trans form.[7][8] Studies have shown that the bioavailability of lycopene from tangerine tomatoes (rich in this compound) can be up to 8.5 times higher than from red tomatoes.[1][2]

Data Presentation: Quantitative Comparison of Lycopene Isomer Bioavailability

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the differences in bioaccessibility and bioavailability between this compound (cis-lycopene) and all-trans-lycopene.

Table 1: In Vitro Bioaccessibility and Cellular Uptake of Lycopene Isomers

ParameterThis compound (cis-isomers)All-trans-lycopeneKey FindingsReference
Micellarization Efficiency HigherLowerCis-isomers are more readily incorporated into mixed micelles.[2][7]
Caco-2 Cell Accumulation 26-30% of micellarized amountLower than cis-isomersCaco-2 cells show preferential uptake of cis-isomers.[9]
Overall Bioaccessibility Significantly HigherLowerProcessing that induces isomerization to cis-forms increases bioaccessibility.[10][11]

Table 2: In Vivo Bioavailability of Lycopene from Different Sources

SourcePredominant Lycopene IsomerRelative BioavailabilityKey FindingsReference
Tangerine Tomato Juice This compound (tetra-cis)8.5-fold higher than red tomato juiceDemonstrates the superior bioavailability of naturally occurring cis-lycopene.[1][2]
Heat-processed Tomato Sauce Increased cis-isomersHigher than all-trans-rich sauceThermal processing can increase the proportion of more bioavailable cis-isomers.[12]
Fresh Red Tomatoes All-trans-lycopeneBaselineThe crystalline structure of all-trans-lycopene in raw tomatoes limits its bioavailability.[2]

Experimental Workflows and Signaling Pathways

Overall Workflow for In Vitro this compound Bioavailability Assessment

G cluster_0 This compound Source cluster_1 Simulated Digestion cluster_2 Bioaccessibility Assessment cluster_3 Caco-2 Cell Model A Food Matrix / Formulation B Gastric Phase (Pepsin, HCl) A->B In vitro Digestion Start C Intestinal Phase (Pancreatin, Bile Salts) B->C D Micelle Formation C->D E Centrifugation / Filtration D->E F Quantification of Micellar this compound (HPLC) E->F H Incubation with Micellar Fraction E->H Bioaccessible Fraction G Differentiated Caco-2 Monolayer G->H I Quantification of Cellular Uptake / Transport (HPLC) H->I

Caption: Overall workflow for assessing this compound bioavailability in vitro.

Cellular Uptake of this compound in Caco-2 Cells

The uptake of carotenoids, including this compound, by intestinal cells is a complex process that involves both passive diffusion and protein-mediated transport.[3][6] The Scavenger Receptor Class B Type I (SR-BI) has been identified as a key transporter for lycopene uptake in Caco-2 cells.[6]

G cluster_0 Intestinal Lumen cluster_1 Caco-2 Cell cluster_2 Apical Membrane Micelle Mixed Micelle (containing this compound) SRBI SR-BI Transporter Micelle->SRBI Facilitated Transport Passive Passive Diffusion Micelle->Passive Intracellular Intracellular this compound SRBI->Intracellular Passive->Intracellular Packaging Packaging into Chylomicrons Intracellular->Packaging Basolateral Basolateral Efflux Packaging->Basolateral

Caption: this compound uptake by Caco-2 intestinal cells.

Experimental Protocols

Protocol 1: In Vitro Simulated Gastrointestinal Digestion for this compound Bioaccessibility

This protocol simulates the physiological conditions of the human stomach and small intestine to determine the fraction of this compound that is released from the food matrix and incorporated into mixed micelles.

Materials:

  • This compound-containing food sample or formulation

  • Simulated Salivary Fluid (SSF): Prepare according to standardized protocols (e.g., INFOGEST).

  • Simulated Gastric Fluid (SGF): Porcine pepsin in 0.1 M HCl, pH adjusted to 2.0.

  • Simulated Intestinal Fluid (SIF): Porcine pancreatin and bile extract in a buffer solution, pH adjusted to 7.0.

  • pH meter, water bath shaker (37°C), centrifuge.

  • Hexane, ethanol, acetone, butylated hydroxytoluene (BHT) for extraction.

  • HPLC system with a C30 column and UV/Vis detector.

Procedure:

  • Sample Preparation: Homogenize a known amount of the this compound-containing sample.

  • Oral Phase (Optional): Mix the sample with SSF and incubate at 37°C for 5-10 minutes with gentle mixing.

  • Gastric Phase:

    • Add SGF (containing pepsin) to the oral digest.

    • Adjust the pH to 2.0 with 1 M HCl.

    • Incubate at 37°C for 1-2 hours in a shaking water bath.

  • Intestinal Phase:

    • Add SIF (containing pancreatin and bile salts) to the gastric chyme.

    • Adjust the pH to 7.0 with 1 M NaOH.

    • Incubate at 37°C for 2 hours in a shaking water bath.

  • Micelle Isolation:

    • Transfer the final digest to centrifuge tubes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 45 minutes at 4°C to separate the micellar fraction (supernatant) from the undigested food pellet.

  • This compound Extraction:

    • Carefully collect the supernatant (micellar fraction).

    • Extract this compound from a known volume of the micellar fraction using a mixture of hexane:ethanol:acetone (2:1:1 v/v/v) containing BHT to prevent oxidation.

  • Quantification:

    • Analyze the extracted this compound content using HPLC with a C30 reverse-phase column. Detection is typically performed at ~450-475 nm.

    • Calculate the bioaccessibility as the percentage of this compound in the micellar fraction relative to the initial amount in the sample.

Protocol 2: Caco-2 Cell Uptake of Bioaccessible this compound

This protocol uses the human intestinal Caco-2 cell line, which differentiates into a monolayer of enterocyte-like cells, to model the uptake of this compound from the micellar fraction obtained in Protocol 1.

Materials:

  • Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin).

  • Micellar fraction containing this compound from Protocol 1.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Hexane, ethanol, acetone, BHT for extraction.

  • HPLC system.

Procedure:

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells on permeable inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Experiment:

    • Wash the Caco-2 cell monolayers with warm PBS.

    • Add the bioaccessible micellar fraction (from Protocol 1, diluted in serum-free medium) to the apical side of the inserts.

    • Add fresh serum-free medium to the basolateral side.

    • Incubate for a specified period (e.g., 2-6 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Extraction:

    • After incubation, remove the apical and basolateral media.

    • Wash the cell monolayers multiple times with cold PBS to remove surface-bound this compound.

    • Lyse the cells directly in the inserts using a suitable lysis buffer.

    • Scrape the cells and collect the lysate.

    • Extract this compound from the cell lysate using a hexane:ethanol:acetone mixture.

  • Quantification:

    • Analyze the this compound content in the cell extract by HPLC.

    • Cellular uptake can be expressed as the amount of this compound accumulated in the cells per unit of protein or as a percentage of the initial amount added to the apical side.

  • Transport Assessment (Optional):

    • To assess transport across the monolayer, this compound can also be extracted and quantified from the basolateral medium.

Conclusion

The combination of a simulated digestion model followed by a Caco-2 cell uptake assay provides a robust in vitro system for assessing the bioavailability of this compound.[4] These methods are instrumental for screening different formulations and food matrices to enhance the delivery of this promising bioactive compound. The consistently observed higher bioaccessibility and cellular uptake of this compound compared to all-trans-lycopene underscores the importance of considering isomeric forms in nutritional and pharmaceutical research.[9][12] Further research into the specific transport mechanisms will continue to refine our understanding and allow for more targeted strategies to maximize this compound's health benefits.

References

Application Notes and Protocols for Studying Prolycopene's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant properties of prolycopene, a (7Z,9Z,7′Z,9′Z)-isomer of lycopene. The protocols detailed below cover a range of in vitro chemical and cell-based assays, as well as the investigation of underlying molecular mechanisms.

Introduction to this compound and its Antioxidant Potential

This compound is a geometric isomer of lycopene found in specific tomato varieties, such as tangerine tomatoes.[1] Like other carotenoids, its structure, rich in conjugated double bonds, suggests significant antioxidant potential.[2][3] Antioxidants are crucial for mitigating oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Studying the antioxidant activity of this compound is essential to understanding its potential health benefits and for its development as a nutraceutical or therapeutic agent. Lycopene and its isomers are known to be potent quenchers of singlet oxygen and can scavenge various reactive oxygen species (ROS).[2][3][5]

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

Chemical assays provide a rapid and standardized method for screening the radical scavenging and reducing capabilities of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

Experimental Protocol: DPPH Assay

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Anhydrous methanol or ethanol[8]

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[7][9]

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., THF, acetone, or chloroform) and then dilute it with methanol to create a series of concentrations.

    • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[10] Store in the dark.

    • Trolox Standard Curve: Prepare a series of Trolox standards (e.g., 0-100 µM) in methanol.

  • Assay:

    • Add 100 µL of various concentrations of the this compound sample or Trolox standards to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.[8]

    • For the blank, add 100 µL of methanol and 100 µL of DPPH solution.

    • For sample blanks (to correct for the color of this compound), add 100 µL of the sample and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at 517 nm.[9]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution (corrected for the sample blank).

    • Plot the % inhibition against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). The results can also be expressed as Trolox equivalents (TE).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]

Experimental Protocol: ABTS Assay

Materials:

  • This compound sample

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Trolox Solutions: Prepare serial dilutions of the this compound sample and Trolox standard.

  • Assay:

    • Add 20 µL of the this compound sample or Trolox standards to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity in Trolox Equivalents (TEAC - Trolox Equivalent Antioxidant Capacity).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC). This assay is particularly relevant as it utilizes a biologically relevant radical source.[11][12]

Experimental Protocol: Lipophilic ORAC Assay

Materials:

  • This compound sample

  • Trolox standard

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical initiator)[1]

  • 75 mM Phosphate buffer (pH 7.4)

  • Randomly methylated β-cyclodextrin (RMCD) as a solubility enhancer[13]

  • Acetone

  • Black 96-well microplate

  • Fluorescent microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Solvent for Lipophilic Compounds: Prepare a 7% (w/v) RMCD solution in a 50% acetone/water mixture.

    • This compound and Trolox Solutions: Dissolve this compound and Trolox in 100% acetone and then dilute with the RMCD solvent to prepare serial dilutions.[11]

    • Fluorescein Working Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[13]

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

  • Assay:

    • Add 25 µL of the this compound sample, Trolox standards, or solvent blank to the wells of the black 96-well plate.[11][12]

    • Add 150 µL of the fluorescein working solution to each well.[11][12]

    • Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[11][12]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.[11]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, maintaining the temperature at 37°C.[11]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the Net AUC against the Trolox concentration to create a standard curve.

    • Express the ORAC value of the this compound sample in Trolox equivalents.

Data Presentation: In Vitro Chemical Assays
AssayThis compound ResultAll-trans-Lycopene (Reference)Trolox (Reference)
DPPH IC50 (µg/mL) [Insert Data][Insert Data][Insert Data]
ABTS TEAC (µmol TE/g) [Insert Data][Insert A study showed that for a lycopene sample with 55% Z isomers, the IC50 value was 35 µg/mL in the ABTS assay.[2]]N/A
ORAC (µmol TE/g) [Insert Data][Insert Data]N/A

Part 2: Cell-Based Assays for Antioxidant Activity

Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors like cell uptake, metabolism, and localization of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human cell line (e.g., HepG2, Caco-2)

  • Cell culture medium and supplements

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (radical initiator)

  • Quercetin (standard)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to ~80% confluency.

    • Seed the cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound and quercetin (dissolved in a vehicle like THF or DMSO, then diluted in media) for 1-2 hours.

  • Probe Loading:

    • Remove the treatment media and wash the cells with PBS.

    • Load the cells with DCFH-DA solution in media and incubate for 60 minutes.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells again with PBS.

    • Add AAPH solution to all wells except the negative control.

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence emission (e.g., at 530 nm) with excitation at 488 nm every 5 minutes for 1 hour.[6]

  • Calculation:

    • Calculate the CAA value by integrating the area under the fluorescence curve.

    • Express the results as quercetin equivalents (QE).

Measurement of Intracellular ROS

This protocol directly measures the level of reactive oxygen species (ROS) in cells after this compound treatment and exposure to an oxidative stressor.

Experimental Protocol: Intracellular ROS Measurement

Materials:

  • Same as CAA assay, but AAPH is used as a stressor before measurement.

  • An oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) can be used.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Probe Loading:

    • Load the cells with DCFH-DA as described in the CAA protocol.

  • Induction of Oxidative Stress:

    • Wash the cells and then expose them to an oxidant (e.g., H₂O₂) for 30-60 minutes.

  • Measurement:

    • Measure the end-point fluorescence using a microplate reader or visualize and quantify using a fluorescence microscope.

  • Calculation:

    • Express the fluorescence intensity relative to the control (untreated, stressed cells). A decrease in fluorescence indicates ROS scavenging by this compound.

Data Presentation: Cell-Based Assays
AssayMetricThis compound ResultQuercetin (Reference)
CAA CAA Value (µmol QE/100 µmol)[Insert Data]100
Intracellular ROS % Reduction vs. H₂O₂ Control[Insert Data][Insert Data]

Part 3: Enzymatic Antioxidant Assays

This compound may exert its antioxidant effects not only by direct radical scavenging but also by upregulating the activity of endogenous antioxidant enzymes.[5] These assays are typically performed on cell lysates or tissue homogenates after a period of treatment with this compound.

Superoxide Dismutase (SOD) Activity Assay

SOD catalyzes the dismutation of the superoxide anion (O₂•−) into molecular oxygen and hydrogen peroxide.[14] Its activity can be measured using kits that employ a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a colored formazan dye.[14][15] SOD activity is quantified by its ability to inhibit this colorimetric reaction.[14][15]

Experimental Protocol: SOD Activity Assay

Materials:

  • Cell lysate or tissue homogenate from this compound-treated and control samples

  • Commercially available SOD assay kit (e.g., utilizing WST-1)[15]

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates according to the kit's instructions, typically involving homogenization in a specific buffer on ice.[15][16]

    • Centrifuge to pellet debris and collect the supernatant.[15][16]

    • Determine the protein concentration of the lysates (e.g., using a BCA assay) for normalization.

  • Assay (following a typical kit protocol):

    • Add samples and standards to a 96-well plate.

    • Add the WST working solution to all wells.[15]

    • Add the enzyme working solution (containing xanthine oxidase) to initiate the reaction in all wells except the blanks.[15]

    • Incubate at 37°C for 20-30 minutes.[14][17]

    • Read the absorbance at ~450 nm.[17]

  • Calculation:

    • Calculate the SOD activity (as % inhibition or in U/mg protein) based on the standard curve and the kit's formula. One unit of SOD is often defined as the amount of enzyme that inhibits the WST-1 reduction by 50%.[14]

Catalase (CAT) Activity Assay

Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[18] A common assay method involves monitoring the rate of H₂O₂ decomposition by measuring the decrease in absorbance at 240 nm.[19]

Experimental Protocol: CAT Activity Assay

Materials:

  • Cell lysate or tissue homogenate

  • 50 mM Potassium phosphate buffer (pH 7.0)[19]

  • 30 mM Hydrogen peroxide (H₂O₂) solution

  • UV-transparent cuvettes or microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Sample Preparation:

    • Prepare lysates/homogenates in phosphate buffer and determine protein concentration.

  • Assay:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer and the sample.

    • Initiate the reaction by adding the H₂O₂ solution. The final concentration of H₂O₂ should be around 10 mM.[19]

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.[19][20]

  • Calculation:

    • Calculate the catalase activity using the molar extinction coefficient of H₂O₂ at 240 nm.

    • Express the activity as U/mg protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[19]

Glutathione Peroxidase (GPx) Activity Assay

GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a reductant.[21] The activity is often measured indirectly by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH using NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.[21][22]

Experimental Protocol: GPx Activity Assay

Materials:

  • Cell lysate or tissue homogenate

  • Commercially available GPx assay kit[21]

  • Assay buffer (containing GSH and glutathione reductase)

  • NADPH solution

  • Substrate (e.g., cumene hydroperoxide or H₂O₂)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare lysates/homogenates and determine protein concentration.

  • Assay (following a typical kit protocol):

    • Add samples to a 96-well plate.

    • Add the reaction mixture containing assay buffer, glutathione reductase, and GSH.

    • Add the NADPH solution.

    • Initiate the reaction by adding the hydroperoxide substrate.[23]

    • Immediately measure the decrease in absorbance at 340 nm every minute for 5-10 minutes.[21]

  • Calculation:

    • Calculate the rate of NADPH decrease (ΔA340/min).

    • Determine the GPx activity in U/mg protein using the molar extinction coefficient of NADPH.[22]

Data Presentation: Enzymatic Antioxidant Assays
ParameterControl GroupThis compound-Treated Group% Change
SOD Activity (U/mg protein) [Insert Data][Insert Data][Insert Data]
CAT Activity (U/mg protein) [Insert Data][Insert Data][Insert Data]
GPx Activity (U/mg protein) [Insert Data][Insert Data][Insert Data]

Part 4: Signaling Pathway Analysis

This compound may modulate cellular signaling pathways involved in the antioxidant response. A key pathway to investigate is the Nrf2-Keap1 pathway, which is a master regulator of the expression of many antioxidant and detoxification enzymes.[24][25]

Investigating the Nrf2-Keap1 Signaling Pathway

Lycopene has been shown to induce the nuclear translocation of Nrf2.[25] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by antioxidants or electrophiles, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing their transcription.[24][25]

Experimental Workflow: Nrf2 Activation Analysis

  • Cell Treatment: Treat a relevant cell line with this compound for various time points and concentrations.

  • Nuclear and Cytoplasmic Fractionation: Perform subcellular fractionation to separate nuclear and cytoplasmic proteins.

  • Western Blotting:

    • Analyze the protein levels of Nrf2 in both the nuclear and cytoplasmic fractions. An increase in nuclear Nrf2 indicates activation.

    • Analyze the protein levels of Keap1.

    • Analyze the protein levels of downstream Nrf2 target enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[26][27]

  • Quantitative PCR (qPCR):

    • Measure the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC, GCLM) to confirm transcriptional activation.[26]

  • Immunofluorescence Microscopy:

    • Use immunofluorescence staining for Nrf2 to visually confirm its translocation from the cytoplasm to the nucleus upon this compound treatment.

Mandatory Visualizations

Caption: Experimental workflow for assessing this compound's antioxidant activity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Inhibits ros Oxidative Stress (ROS) ros->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Sequesters ub Ubiquitination & Degradation keap1->ub Mediates nrf2->ub Leads to nucleus Nucleus nrf2->nucleus Translocates nrf2_n Nrf2 are ARE genes Antioxidant Genes (HO-1, NQO1, GCLC) are->genes Induces Transcription response Cellular Antioxidant Response genes->response nrf2_n->are Binds to

Caption: The Nrf2-Keap1 signaling pathway and potential modulation by this compound.

DPPH_Assay DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction arrow Prolycopene_H This compound-H (Antioxidant) Prolycopene_radical This compound• Prolycopene_H->Prolycopene_radical Oxidation plus1 + plus2 +

Caption: Mechanism of the DPPH radical scavenging assay.

References

Application Notes and Protocols: Prolycopene as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of prolycopene, a cis-isomer of lycopene, as a biomarker in metabolic studies. This compound's enhanced bioavailability compared to its all-trans counterpart makes it a molecule of significant interest in understanding and potentially mitigating metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome.[1][2] This document outlines the metabolic pathways, relevant signaling mechanisms, and detailed protocols for the extraction and quantification of this compound in biological samples.

Introduction to this compound in Metabolic Health

Metabolic diseases are often characterized by chronic inflammation and oxidative stress.[3][4] Lycopene, a potent antioxidant carotenoid, has been extensively studied for its protective effects against these conditions.[3][4] this compound, or tetra-cis-lycopene, is a naturally occurring stereoisomer of lycopene found in specific tomato varieties like tangerine tomatoes.[5] Crucially, studies have demonstrated that cis-isomers of lycopene, including this compound, are more bioavailable than the all-trans form commonly found in red tomatoes.[1][2][5][6] This enhanced absorption suggests that this compound could be a more effective dietary agent and a more sensitive biomarker for assessing the impact of carotenoids on metabolic health.

Lower serum lycopene levels have been associated with an increased risk of metabolic syndrome and its individual components, such as abdominal obesity, high blood pressure, and insulin resistance.[3][7] Furthermore, higher serum lycopene concentrations are linked to a lower risk of mortality in individuals with metabolic syndrome.[3] The protective effects of lycopene are attributed to its ability to reduce oxidative stress and inflammation through the modulation of key signaling pathways.[3][7][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the bioavailability and metabolic effects of different lycopene isomers.

Table 1: Bioavailability of Lycopene Isomers

ParameterThis compound (from Tangerine Tomatoes)All-trans-Lycopene (from Red Tomatoes)Reference
Fractional Absorption47.70 ± 8.81%4.98 ± 1.92%[5]
Relative Bioavailability~8.5 times higher-[2]

Table 2: Lycopene Isomer Distribution in Human Tissues and Food Sources

Sample Type% All-trans-Lycopene% Cis-Isomers (including this compound)Reference
Tomatoes, Tomato Paste, Soup79 - 91%9 - 21%[9]
Human Serum27 - 42%58 - 73%[9]
Human Prostate Tissue12 - 21%79 - 88%[9]

Table 3: Serum Lycopene Levels and Metabolic Syndrome Mortality

Serum Lycopene ConcentrationMean Survival Time (Relative)Reference
High (mean = 0.626 µmol/L)+ 13 months vs. Low[8]
Medium (mean = 0.374 µmol/L)+ 9 months vs. Low[8]
Low (mean = 0.204 µmol/L)Baseline[8]

Signaling Pathways and Metabolic Mechanisms

This compound, through its conversion to various lycopene isomers and metabolites in the body, influences several signaling pathways implicated in metabolic diseases. Its primary mechanisms of action include antioxidant effects and the modulation of inflammatory responses.

Upon ingestion, this compound is absorbed in the intestine and can be isomerized to other cis-isomers and all-trans-lycopene.[10] Lycopene is then metabolized by β-carotene oxygenase enzymes (BCO1 and BCO2) into various apo-lycopenals, which can be further converted to lycopenoic acids and lycopenols.[11][12] These metabolites may also possess biological activity.

Prolycopene_Metabolism This compound This compound (tetra-cis-lycopene) Other_Cis Other cis-Lycopene Isomers This compound->Other_Cis Isomerization BCOs BCO1 / BCO2 This compound->BCOs All_trans all-trans-Lycopene Other_Cis->All_trans Isomerization Other_Cis->BCOs All_trans->Other_Cis All_trans->BCOs Apo_lycopenals Apo-lycopenals BCOs->Apo_lycopenals Cleavage Derivatives Lycopenoic Acids & Lycopenols Apo_lycopenals->Derivatives Oxidation/Reduction Inflammatory_Signaling cluster_cell Cell Lycopene Lycopene (from this compound) ROS Reactive Oxygen Species (ROS) Lycopene->ROS inhibits NFkB NF-κB Activation Lycopene->NFkB inhibits ROS->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces expression Inflammation Inflammation Cytokines->Inflammation Experimental_Workflow cluster_extraction Protocol 1: Extraction cluster_analysis Protocol 2: Quantification Plasma Human Plasma Sample Add_Reagents Add Ethanol (BHT), NaCl, and HEAT Solvent Plasma->Add_Reagents Vortex_Centrifuge Vortex and Centrifuge Add_Reagents->Vortex_Centrifuge Collect_Supernatant Collect Non-polar Layer Vortex_Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction 2x Collect_Supernatant->Repeat_Extraction Dry_Extract Dry Under Nitrogen Repeat_Extraction->Dry_Extract Reconstitute Reconstitute in MTBE/Methanol Dry_Extract->Reconstitute HPLC_MSMS Inject into HPLC-MS/MS (C30 Column) Reconstitute->HPLC_MSMS Data_Acquisition MRM Data Acquisition (m/z 536 -> 467) HPLC_MSMS->Data_Acquisition Quantify Quantify using This compound Standard Curve Data_Acquisition->Quantify

References

Synthesis of Prolycopene for Research Applications: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prolycopene (7,9,7′,9′-tetra-cis-lycopene) for research purposes. This compound, a geometric isomer of the more common all-trans-lycopene, is of significant interest for its distinct physicochemical properties and potential health benefits. The following sections detail both biological and chemical synthesis routes, methods for extraction and purification, and analytical techniques for characterization.

Introduction to this compound

This compound is the primary carotenoid pigment found in tangerine tomato mutants (Solanum lycopersicum), giving them their characteristic orange color.[1] Unlike the all-trans-lycopene prevalent in red tomatoes, this compound has a poly-cis configuration.[1] This structural difference influences its physical properties, such as crystallinity and solubility, which may in turn affect its bioavailability.[2] Research into this compound is crucial for understanding its biological activities, including its antioxidant potential and role in human health.[1][3]

Synthesis Methodologies

This compound can be obtained for research through several methods: extraction from natural sources, total chemical synthesis, and biological synthesis using engineered microorganisms or in vitro enzymatic systems.

Biological Synthesis and Extraction from Tangerine Tomatoes

The accumulation of this compound in tangerine tomatoes is due to a mutation in the gene encoding the enzyme carotenoid isomerase (CRTISO).[2][4][5] This enzyme is responsible for the isomerization of poly-cis-carotenoids into their all-trans forms.[1][2] In the absence of a functional CRTISO, the carotenoid biosynthesis pathway effectively terminates at this compound.[5][6]

Biosynthetic Pathway of this compound in Plants

The synthesis of this compound in plants begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[5][7] A series of desaturation reactions catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) leads to the formation of this compound.[6][7]

prolycopene_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY cis_Z_Carotene 9,9'-di-cis-ζ-Carotene Phytoene->cis_Z_Carotene PDS / ZISO This compound This compound (7,9,7',9'-tetra-cis-lycopene) cis_Z_Carotene->this compound ZDS all_trans_Lycopene all-trans-Lycopene This compound->all_trans_Lycopene CRTISO (mutated in tangerine)

Figure 1. Biosynthetic pathway of this compound in plants.
Total Chemical Synthesis

A total chemical synthesis of this compound has been successfully developed.[8] This approach offers the advantage of producing a pure, well-characterized compound, free from other carotenoids that may be present in natural extracts. The synthesis is typically complex, involving multiple steps. A key strategy involves a Wittig reaction to construct the central polyene chain.[9]

Workflow for Chemical Synthesis of this compound

The chemical synthesis generally involves the coupling of smaller, specifically synthesized building blocks to form the full C40 carotenoid backbone with the desired cis-geometry.[9] A final semi-hydrogenation step may be required to convert triple bonds to cis-double bonds.

chemical_synthesis_workflow Start Starting Materials (e.g., E-alkenyl bromide, Z-enynol) Coupling Sonogashira Coupling Start->Coupling Intermediate1 2Z-trienynol Coupling->Intermediate1 Wittig Wittig Reaction (Phosphonium salt + C10-triene dialdehyde) Intermediate1->Wittig Intermediate2 Symmetrical 9,9'-Z isomer of bis-acetylene Wittig->Intermediate2 Hydrogenation Semi-hydrogenation (Lindlar's catalyst) Intermediate2->Hydrogenation Purification Chromatography Hydrogenation->Purification Product This compound Purification->Product

Figure 2. General workflow for the chemical synthesis of this compound.
In Vitro Biosynthesis

For mechanistic studies, in vitro biosynthesis of this compound can be performed. This involves using cell-free extracts or purified enzymes.[1][10] For example, lysates from E. coli engineered to express the necessary carotenoid biosynthesis genes can be used to convert precursors like geranylgeranyl diphosphate into this compound.[1][10][11]

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and occurrence of this compound.

Table 1: this compound and other Carotenoid Content in Tomato Varieties

Tomato VarietyThis compound (µg/g FW)all-trans-Lycopene (µg/g FW)β-Carotene (µg/g FW)Phytofluene (µg/g FW)Reference
NC 1Y (tangerine)High (not specified)Low--[4][12]
High-Lycopene Hybrids (avg)-92.4--[12]
Moneymaker-46.2--[12]
HLY18-HighHighest among tested-[12]
Red Ripe (general)-31.8 - 152.2~8-10 times less than lycopene0.3 - 6.1[12]

Table 2: Yields from Microbial this compound/Lycopene Production

OrganismProductTiterYieldReference
Yarrowia lipolyticaLycopene3.41 g/L462.9 mg/g DCW[13]
Escherichia coli (engineered)Lycopene-1.7-fold increase with nanocage[14]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tangerine Tomatoes

This protocol is adapted from methods described for the extraction of lycopene isomers from tomato fruit.[15][16][17]

Materials:

  • Tangerine tomatoes

  • Acetone

  • Petroleum ether (or hexane)

  • Anhydrous sodium sulfate

  • Homogenizer/blender

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a C30 column

Procedure:

  • Sample Preparation: Wash and chop fresh tangerine tomatoes. Freeze-dry and grind the tomato pieces to a fine powder for optimal extraction.

  • Extraction:

    • Weigh a known amount of the powdered tomato sample (e.g., 5 g).

    • Extract the powder with a mixture of acetone and petroleum ether (e.g., 1:1 v/v) using a homogenizer.[18]

    • Repeat the extraction until the residue is colorless.[17][18]

    • Combine the extracts.

  • Phase Separation:

    • Transfer the combined extract to a separatory funnel.

    • Add deionized water to facilitate the separation of the polar and non-polar layers.[17] The carotenoids will partition into the upper petroleum ether layer.

    • Wash the petroleum ether phase with water several times to remove residual acetone.[17]

  • Drying and Concentration:

    • Collect the petroleum ether layer and dry it over anhydrous sodium sulfate.

    • Filter the dried extract and evaporate the solvent using a rotary evaporator at a low temperature (e.g., <35°C) to prevent isomerization and degradation.[17]

  • Purification (Optional - Crystallization):

    • The crude extract can be further purified by crystallization.[16] Dissolve the concentrated extract in a minimal amount of a good solvent (e.g., chloroform) and add a poor solvent (e.g., methanol) to induce precipitation of the carotenoids.

  • Analysis:

    • Dissolve the final extract in a suitable solvent for HPLC analysis.

    • Analyze the sample using an HPLC system equipped with a C30 reverse-phase column and a UV-Vis detector.[15][19] A mobile phase consisting of methyl-t-butyl ether, methanol, and ethyl acetate can be used for the separation of lycopene isomers.[15]

Protocol 2: HPLC Analysis of this compound

This protocol provides a general method for the analysis of lycopene isomers.[3][15][20][21]

Instrumentation and Conditions:

  • HPLC System: With a quaternary pump, autosampler, and photodiode array detector.[19]

  • Column: C30 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[20]

  • Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of methyl-t-butyl ether, methanol, and ethyl acetate.[15] Another option is a mixture of Methanol/propanol/THF.[20]

  • Flow Rate: Typically 1.0 mL/min.[16]

  • Detection: Monitor at the absorbance maxima of this compound (around 445, 472, and 503 nm).[16]

  • Injection Volume: 20 µL.[16]

Procedure:

  • Standard Preparation: Prepare standard solutions of authentic this compound (if available) or all-trans-lycopene in the mobile phase or a suitable solvent.

  • Sample Preparation: Dissolve the purified this compound extract in the mobile phase and filter through a 0.2 µm syringe filter before injection.

  • Analysis: Inject the sample and standards into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time and UV-Vis spectrum compared to the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standards.

Protocol 3: In Vitro Isomerization Assay of this compound

This protocol is based on the in vitro analysis of the CRTISO enzyme.[1]

Materials:

  • Purified this compound extract (from tangerine tomatoes)

  • E. coli lysate expressing CRTISO (or a purified CRTISO enzyme)

  • Incubation buffer

  • Liposomes (e.g., from E. coli lipids or DMPC)[1]

  • HPLC system

Procedure:

  • Substrate Preparation: Prepare a solution of this compound in chloroform and incorporate it into liposomes by drying the mixture under nitrogen and resuspending in the incubation buffer by sonication.[1]

  • Enzymatic Reaction:

    • Set up a reaction mixture containing the this compound-loaded liposomes and the E. coli lysate containing CRTISO.

    • Incubate the reaction at a suitable temperature (e.g., 37°C).

  • Time-Course Analysis:

    • Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction in each aliquot by adding a solvent like acetone or ethanol.

  • Extraction and Analysis:

    • Extract the carotenoids from each aliquot with petroleum ether or hexane.

    • Analyze the extracted carotenoids by HPLC as described in Protocol 2 to monitor the conversion of this compound to other lycopene isomers, including all-trans-lycopene.[1]

Workflow for this compound Extraction and Analysis

extraction_workflow Start Tangerine Tomato Fruit Homogenize Homogenization in Acetone/Petroleum Ether Start->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Separate Phase Separation (Petroleum Ether Phase) Extract->Separate Dry Drying and Concentration (Rotary Evaporator) Separate->Dry Purify Optional: Crystallization Dry->Purify Analyze HPLC Analysis (C30 Column) Purify->Analyze Result Quantified this compound Analyze->Result

Figure 3. Workflow for the extraction and analysis of this compound.

These protocols and notes provide a comprehensive guide for researchers interested in working with this compound. The choice of synthesis or extraction method will depend on the specific research goals, required purity, and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Prolycopene and Lycopene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the separation of prolycopene and other lycopene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other lycopene isomers?

The main challenge lies in the structural similarity of lycopene isomers. This compound (tetra-cis-lycopene) and other cis-isomers have the same mass and similar chemical properties to the predominant all-trans-lycopene. Their separation relies on subtle differences in their three-dimensional shape. This necessitates highly selective analytical techniques, as standard chromatographic methods may not provide adequate resolution.

Q2: Why is the separation of these isomers important for research and drug development?

Different lycopene isomers can exhibit varying biological activities and bioavailability. For instance, some studies suggest that cis-isomers of lycopene may be more bioavailable than the all-trans form.[1] Therefore, accurately separating and quantifying each isomer is crucial for understanding their individual contributions to health effects and for the development of lycopene-based products with optimized efficacy. The formation of cis-isomers during food processing and storage can also impact the biological activity of the final product.[2]

Q3: What is the recommended analytical technique for separating this compound and other lycopene isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for separating lycopene isomers.[2][3] Specifically, reversed-phase HPLC using a C30 stationary phase is highly recommended due to its superior shape selectivity for carotenoid isomers compared to the more common C18 columns.[2][4][5]

Q4: What are the critical factors to consider during sample preparation to avoid inaccurate results?

Lycopene isomers are highly susceptible to degradation and isomerization when exposed to light, heat, and oxygen.[6] To ensure the integrity of the sample, the following precautions are essential:

  • Work under subdued light: Use amber-colored glassware or work in a dimly lit environment.

  • Maintain low temperatures: Perform extractions and store samples at low temperatures (-20°C is recommended for extract stability).[7]

  • Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can help prevent oxidative degradation.[8]

  • Avoid harsh chemical treatments: Saponification, a common step to remove interfering lipids, can cause lycopene degradation and isomerization and should be used with caution.[9]

  • Use an inert atmosphere: Purging samples and solvents with nitrogen or argon can minimize oxidation.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other lycopene isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Isomers 1. Inappropriate HPLC column. 2. Suboptimal mobile phase composition. 3. Column temperature not optimized.1. Use a C30 column, which offers better shape selectivity for carotenoid isomers than C18 columns.[2][5] 2. Optimize the mobile phase. A common starting point is a gradient of methanol and methyl tert-butyl ether (MTBE).[4][9] Varying the solvent ratios can significantly impact resolution. 3. Adjust the column temperature. Temperature affects the rigidity of the C30 chains and can influence selectivity. A thermostatted column is crucial for robust results.[5]
Peak Tailing 1. Active sites on the column packing. 2. Sample overload. 3. Incompatibility between sample solvent and mobile phase.1. Use a high-purity silica-based column. Adding a small amount of a basic modifier to the mobile phase can sometimes help. 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Ghost Peaks 1. Contamination in the HPLC system. 2. Carryover from previous injections. 3. Impurities in the mobile phase.1. Flush the entire HPLC system, including the injector and detector, with a strong solvent. 2. Implement a thorough needle wash program between injections. 3. Use high-purity HPLC-grade solvents and filter them before use.
Retention Time Shifts 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure proper mixing of the mobile phase and degas it to prevent bubble formation. 2. Use a column oven to maintain a constant and consistent temperature.[5] 3. Replace the column if it has been used extensively or subjected to harsh conditions.
Loss of Analyte (Low Recovery) 1. Degradation of lycopene during sample preparation or storage. 2. Adsorption of lycopene onto labware. 3. Incomplete extraction from the sample matrix.1. Follow the sample preparation guidelines strictly (subdued light, low temperature, use of antioxidants).[7][10] The half-life of all-trans-lycopene in the HPLC mobile phase at 4°C can be as short as 16 hours.[9] 2. Use silanized glassware to minimize adsorption. 3. Optimize the extraction solvent and procedure. A mixture of hexane, acetone, and ethanol is commonly used.[11]

Experimental Protocols

Sample Extraction from Tomato Products

This protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Homogenization: Weigh a representative portion of the tomato product. Homogenize the sample with a suitable solvent mixture, such as hexane/acetone/ethanol (2:1:1 v/v/v), in the presence of an antioxidant like BHT.[10][11] Perform this step under subdued light and on ice.

  • Extraction: Agitate the mixture thoroughly for a sufficient period to ensure complete extraction of lycopene.

  • Phase Separation: Add water to the mixture to facilitate the separation of the nonpolar (containing lycopene) and polar phases.

  • Collection and Drying: Carefully collect the nonpolar upper layer containing the lycopene. Dry the extract under a stream of nitrogen.

  • Reconstitution: Redissolve the dried extract in a suitable solvent for HPLC analysis, such as THF or the initial mobile phase.

HPLC Analysis of Lycopene Isomers

The following are example starting conditions for HPLC analysis. Method development and optimization are crucial for achieving the desired separation.

Parameter Condition 1 Condition 2
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mmC30 Reversed-Phase, 3 µm, 3.0 x 150 mm
Mobile Phase A: Methanol/Water (96:4 v/v) with 0.1% triethylamine B: Methyl tert-butyl etherA: Methanol B: Methyl tert-butyl ether
Gradient Isocratic or gradient elution depending on the complexity of the sample. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.A gradient from methanol to methyl tert-butyl ether.[9]
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25°C20°C
Detection Wavelength 472 nm476 nm[2]
Injection Volume 20 µL10 µL

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on lycopene analysis.

Table 1: HPLC Method Validation Parameters

Parameter Value Reference
Linearity Range 10 to 100 µg/mL[12]
Correlation Coefficient (r²) > 0.999[13]
Limit of Detection (LOD) 0.14 µg/mL[12][14]
Limit of Quantification (LOQ) 0.37 µg/mL[12][14]
Recovery 97.38% to 102.67%[12]
Intra-day Precision (RSD) 1.27% to 3.28%[12]
Inter-day Precision (RSD) 1.57% to 4.18%[12]

Table 2: Comparison of HPLC Columns for Lycopene Isomer Separation

Column Type Advantages Disadvantages Reference
C30 Superior resolution of geometric isomers due to shape selectivity.Longer retention times compared to C18.[2][5]
C18 Shorter analysis times.Inadequate resolution of many cis-isomers.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample (e.g., Tomato Paste) homogenize Homogenize with Solvent + Antioxidant start->homogenize Under subdued light and low temperature extract Extract Lycopene Isomers homogenize->extract phase_sep Phase Separation extract->phase_sep collect_dry Collect & Dry Nonpolar Phase phase_sep->collect_dry reconstitute Reconstitute in Mobile Phase collect_dry->reconstitute inject Inject into HPLC reconstitute->inject separate Separate on C30 Column inject->separate detect Detect at ~472 nm separate->detect quantify Quantify Isomers detect->quantify troubleshooting_workflow start Poor Isomer Resolution check_column Is a C30 column being used? start->check_column use_c30 Switch to a C30 column check_column->use_c30 No optimize_mobile_phase Optimize mobile phase gradient (e.g., Methanol/MTBE) check_column->optimize_mobile_phase Yes use_c30->optimize_mobile_phase check_temp Is the column temperature stable? optimize_mobile_phase->check_temp use_oven Use a column oven check_temp->use_oven No good_resolution Good Resolution check_temp->good_resolution Yes use_oven->good_resolution

References

prolycopene degradation under light and heat exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prolycopene stability studies. This resource provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound degradation under light and heat exposure. As this compound is a poly-cis isomer of lycopene, much of the available kinetic and stability data is based on studies of all-trans-lycopene and its more common mono-cis isomers. This guide leverages that data to provide a comprehensive overview.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard lycopene?

A1: this compound is a specific geometrical isomer of lycopene, characterized by having multiple cis-bonds in its structure (tetra-cis-lycopene). The most common form of lycopene found in red tomatoes is all-trans-lycopene. This compound, found in tangerine tomatoes, is what gives them their orange color. The different spatial arrangement of this compound may affect its physical properties and bioavailability. Despite the predominance of dietary all-trans-lycopene, cis-isomers account for the majority of total lycopene found in human serum and tissues.[1][2]

Q2: What are the primary factors that cause this compound degradation?

A2: Like other carotenoids, this compound is highly susceptible to degradation from exposure to light, heat, and oxygen.[3] These factors can induce two main types of changes:

  • Isomerization: The conversion of cis-isomers (like this compound) to the more stable all-trans form, or to other cis-isomers.

  • Oxidation: The cleavage of the molecule by oxygen, which leads to a loss of color and the formation of smaller, off-flavor compounds.[3]

Q3: Which is more stable under light and heat: this compound or all-trans-lycopene?

A3: Generally, all-trans-lycopene is the most thermodynamically stable isomer. Cis-isomers, including this compound, are inherently less stable. Exposure to light and heat provides the energy needed for cis-isomers to convert to the more stable trans form.[4][5] However, some studies have noted that cis-isomers of lycopene can be less stable than the all-trans form during light exposure.[6] Therefore, this compound is expected to be highly sensitive to both light and heat, readily undergoing isomerization and degradation.

Q4: How does the sample matrix affect this compound stability?

A4: The surrounding environment, or matrix, plays a crucial role. Lycopene is relatively stable within the tomato fruit matrix.[1] Once extracted into an organic solvent, its degradation rate increases significantly.[1] In food systems, the presence of antioxidants can enhance stability, while factors like low pH and the presence of metal ions (e.g., Cu²⁺, Fe³⁺) can accelerate degradation.

Q5: What is a "forced degradation study" and why is it necessary?

A5: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high heat, light, oxidation, and a range of pH values.[7] This is done to understand the degradation pathways, identify potential degradation products, and develop a stability-indicating analytical method that can resolve the parent molecule from its degradants.[8] For this compound, this is critical for ensuring the purity, potency, and safety of a potential therapeutic agent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak in HPLC 1. Complete Degradation: this compound is highly unstable. Sample may have been exposed to light or heat during extraction or storage. 2. Inappropriate HPLC Column: Standard C8 or C18 columns may not adequately resolve lycopene isomers. 3. Incorrect Wavelength: Detection wavelength may not be optimal for this compound.1. Work under subdued or red light. Use high-quality, deoxygenated solvents. Add an antioxidant like BHT (0.01-0.1%) to all solvents.[9] Store extracts at -20°C or lower under nitrogen.[10] 2. Use a C30 column. These columns are specifically designed for carotenoid isomer separation due to their shape-selective properties.[11] 3. Use a Photo Diode Array (PDA) detector. this compound's absorption maximum is typically at a shorter wavelength than all-trans-lycopene.[12] Scan the entire spectrum to find the optimal wavelength.
Peak Area Decreases with Repeat Injections 1. On-System Degradation: The sample may be degrading in the autosampler due to light exposure or temperature. 2. Solvent Evaporation: The sample vial may not be properly sealed, leading to concentration changes.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Protect vials from light with amber glass or aluminum foil. 2. Ensure vial caps and septa are secure. Prepare fresh dilutions for each sequence if instability persists.
Poor Separation of Isomers 1. Suboptimal Mobile Phase: The solvent gradient may not be effective for separating complex cis/trans isomers. 2. Incorrect Column Temperature: Temperature affects the rigidity of C30 columns and thus their shape selectivity.[11]1. Optimize the mobile phase. A common system uses methanol/acetonitrile as solvent A and methyl tert-butyl ether (MTBE) as solvent B.[13] Adjust the gradient slope and time. 2. Thermostat the column. Investigate the effect of different temperatures (e.g., 15°C, 25°C, 30°C) on isomer separation.[11]
Mass Balance in Forced Degradation is <95% 1. Co-eluting Degradants: The HPLC method may not be resolving all degradation products from the parent peak. 2. Formation of Volatiles: Oxidation can produce volatile compounds that are not detected by HPLC. 3. Degradants Don't Absorb at Detection Wavelength: Some degradation products may not have a chromophore that absorbs at the monitored wavelength.1. Check peak purity using a PDA detector or LC-MS. [8] Adjust the HPLC method (gradient, mobile phase) to improve resolution. 2. This is a known challenge. While difficult to quantify without techniques like GC-MS, acknowledging this possibility is important in your analysis. 3. Use a PDA detector to screen for new peaks at different wavelengths. LC-MS can also help identify non-absorbing degradants.

Quantitative Data on Lycopene Degradation

The degradation of carotenoids typically follows first-order kinetics. The tables below summarize kinetic data for lycopene degradation under various conditions. This data can be used as an estimate for this compound's behavior.

Table 1: Thermal Degradation Kinetics of Lycopene Isomers in Safflower Oil

IsomerTemperature (°C)Rate Constant (k) (h⁻¹)
Lycopene 850.217
all-trans-β-carotene 850.119
9-cis-β-carotene 850.107
Lutein 850.132
(Data sourced from a study on thermal and oxidative degradation in an oil model system. Lycopene was found to be the most susceptible to degradation.)[14][15]

Table 2: Half-Life (t₁/₂) of Lycopene in Gac Aril Paste at Different Temperatures

Temperature (°C)Rate Constant (k) (x 10² h⁻¹)Half-Life (t₁/₂) (hours)
70 5.4112.81
90 12.055.75
(Data shows that as temperature increases, the rate of degradation increases and the half-life decreases.)[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound sample, consistent with ICH guidelines.[7][16]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., hexane or a mixture of methanol:tetrahydrofuran 1:1).[17]
  • Protect the solution from light at all times by using amber glassware and working under red light.
  • Add an antioxidant such as BHT (to a final concentration of 0.1%) to prevent premature oxidative degradation.[9]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48h).
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Sample at the same time points.
  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light for up to 48 hours. Sample at various time points.
  • Thermal Degradation: Transfer the stock solution to a sealed vial under a nitrogen atmosphere. Incubate in an oven at 80°C. Sample at various time points.
  • Photostability: Expose the stock solution in a transparent quartz vial to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[16] Maintain a control sample wrapped in foil at the same temperature.

3. Sample Analysis:

  • Prior to injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
  • Dilute all stressed samples to an appropriate concentration for HPLC analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point.
  • Identify and quantify major degradation products.
  • Perform a mass balance calculation to account for the initial amount of this compound versus the sum of remaining this compound and its degradants.[8]

Protocol 2: Stability-Indicating HPLC Method for this compound Isomers

This method is designed to separate this compound from its isomers and degradation products.

  • HPLC System: HPLC with a PDA detector and a thermostatted column compartment.

  • Column: C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).[13]

  • Mobile Phase A: Acetonitrile:Methanol (75:25, v/v).[13]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE).[13]

  • Gradient:

    • 0-8 min: 0% to 55% B

    • 8-35 min: Isocratic at 55% B[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25°C (this can be optimized).[13]

  • Injection Volume: 20 µL.

  • Detection: Monitor at the λmax of this compound (approx. 440-450 nm) and collect spectra from 200-600 nm to identify other isomers and degradation products. All-trans-lycopene has a λmax around 471-472 nm.[2]

Visualizations

Prolycopene_Degradation_Pathway cluster_stress Stress Factors This compound This compound (tetra-cis-lycopene) Isomers Other cis-Isomers (e.g., 5-cis, 9-cis, 13-cis) This compound->Isomers Isomerization Oxidation Oxidation Products (e.g., Apo-lycopenals, Volatiles) This compound->Oxidation Isomers->this compound Isomerization AllTrans all-trans-Lycopene (Most Stable Isomer) Isomers->AllTrans Isomerization Isomers->Oxidation AllTrans->Isomers Isomerization AllTrans->Oxidation Heat Heat Heat->this compound Light Light Light->Isomers Oxygen Oxygen Oxygen->AllTrans

Caption: this compound degradation involves isomerization to other cis or trans forms and oxidation.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Stock Solution B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Thermal (Heat) A->D E Photolytic (Light) A->E F Sample at Time Points & Neutralize/Dilute B->F C->F D->F E->F G HPLC-PDA Analysis (C30 Column) F->G H Assess Degradation (%) G->H I Identify Degradants G->I J Calculate Mass Balance G->J

Caption: Workflow for a forced degradation study of this compound.

References

preventing prolycopene isomerization during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prolycopene Sample Preparation

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the isomerization of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from all-trans-lycopene?

This compound is a poly-cis-isomer of lycopene, specifically (7Z, 9Z, 7′Z, 9′Z)-lycopene.[1] Unlike the common all-trans-lycopene found in red tomatoes, which has a linear structure, this compound has a bent shape due to its multiple cis-double bonds. This structural difference results in distinct physical and chemical properties, including different absorption spectra.[1][2] this compound is the predominant isomer in tangerine tomatoes, giving them their characteristic orange color.[1]

Q2: What are the primary factors that cause this compound to isomerize into other lycopene forms during sample preparation?

This compound is highly sensitive and can readily isomerize to other cis- and trans-isomers when exposed to certain environmental factors. The primary catalysts for isomerization are:

  • Light: Exposure to light, especially UV light, provides the energy to convert the stable cis-bonds in this compound to the trans-configuration.[3][4] Direct excitation by blue light has been shown to be particularly effective at inducing photoisomerization.[3]

  • Heat: Thermal energy can overcome the energy barrier for rotational changes around the double bonds, leading to isomerization.[5][6][7] Heating at temperatures as low as 60-80°C can favor isomerization, while higher temperatures can lead to both isomerization and degradation.[5][8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which breaks the polyene chain of lycopene, causing a loss of color and the formation of off-flavors.[7][9] Oxidation can also promote isomerization.[10]

  • Acidic pH: this compound is more susceptible to degradation and isomerization under acidic conditions (e.g., pH 3) compared to a neutral environment (pH 7).[11][12] Acidic environments can lead to the protonation of the carotenoid, forming carbocations that are unstable.[12]

Troubleshooting Guide

Problem 1: Significant loss of this compound and appearance of other lycopene isomers in HPLC analysis after extraction.

This issue commonly arises from unintended isomerization during the extraction process. The following factors should be carefully controlled.

Root Causes & Solutions:

  • Light Exposure: The entire extraction process must be protected from light.

    • Recommendation: Perform all steps in a darkened room or under amber or red photographic safety lights.[4][13] Use amber glassware or wrap all glassware and containers with aluminum foil.

  • High Temperatures: Heat from various sources can accelerate isomerization.

    • Recommendation: Conduct extractions at room temperature or on ice.[14] Avoid using high-heat methods for solvent evaporation; instead, use a rotary evaporator at a low temperature (e.g., <30°C) or nitrogen stream evaporation.[15]

  • Presence of Oxygen: Oxygen can degrade carotenoids.

    • Recommendation: De-gas all solvents before use. Purge sample vials and the entire apparatus with an inert gas like nitrogen or argon before and during the extraction process.[11][16]

Problem 2: this compound content decreases during sample storage.

This compound is unstable even after extraction and requires specific storage conditions to maintain its isomeric purity.

Root Causes & Solutions:

  • Improper Storage Temperature: Storage at ambient or even refrigerated temperatures can lead to significant degradation over time.

    • Recommendation: For short-term storage (days to weeks), store extracts at 4°C in the dark.[13] For long-term storage, samples should be stored under an inert atmosphere at -20°C or, ideally, at -80°C.[17]

  • Exposure to Air and Light During Storage: Repeated freeze-thaw cycles and exposure to the environment can degrade the sample.

    • Recommendation: Store extracts in amber vials with Teflon-lined caps.[18] Aliquot the extract into smaller volumes for single use to avoid repeated thawing and exposure to air and light. Before sealing, flush the vial headspace with nitrogen or argon.

Data Presentation

Table 1: Effect of Temperature on Lycopene Stability in Tomato Powder (Storage: 6 weeks)

Storage TemperatureAll-trans Lycopene RetentionTotal Lycopene Retention
6°C (in dark)60% - 70%60% - 70%
Room Temperature (light exposure)60% - 70%60% - 70%
45°C (in dark)~40%~40%

Data synthesized from Anguelova & Warthesen (2000).[9]

Table 2: Stability of Encapsulated vs. Unencapsulated Lycopene (Storage: 42 days)

Sample TypeStorage ConditionLycopene Retention
MicroencapsulatedRefrigerated (5 ± 2°C)>90%
Unencapsulated (Control)Refrigerated (5 ± 2°C)<5%
MicroencapsulatedRoom Temperature (25 ± 2°C)~76%
Unencapsulated (Control)Room Temperature (25 ± 2°C)<5%

Data synthesized from F. Anwar & M. Adzahan (2017).[16]

Experimental Protocols

Protocol: Light- and Oxygen-Protected Extraction of this compound from Tangerine Tomatoes

This protocol is designed to minimize isomerization by controlling light, temperature, and oxygen exposure.

Materials:

  • Tangerine tomatoes

  • Solvents (HPLC grade): Hexane, Acetone, Methanol (all de-gassed prior to use)

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Inert gas supply (Nitrogen or Argon)

  • Homogenizer (e.g., Polytron)

  • Centrifuge (refrigerated)

  • Rotary evaporator or nitrogen evaporator

  • Amber glassware (beakers, flasks, centrifuge tubes, vials) or foil-wrapped glassware

Procedure:

  • Preparation (Under Amber Light):

    • Work in a room with minimal lighting, using only amber or red safety lights.

    • Prepare an extraction solvent mixture of hexane:acetone (1:1, v/v). Add BHT to the solvent mixture to a final concentration of 0.1% (w/v) to inhibit oxidation.[14]

    • Pre-chill the solvents and all glassware on ice.

  • Homogenization:

    • Weigh a known amount of fresh tangerine tomato tissue and place it in a pre-chilled amber beaker.

    • Add the chilled extraction solvent at a ratio of 10 mL per gram of tissue.

    • Blanket the beaker with nitrogen gas and homogenize the sample on ice for 1-2 minutes, or until a uniform slurry is formed.

  • Extraction & Phase Separation:

    • Transfer the homogenate to amber-colored centrifuge tubes.

    • Flush the headspace with nitrogen, cap tightly, and shake vigorously for 5 minutes at 4°C on a shaker.

    • Centrifuge the tubes at 5,000 x g for 10 minutes at 4°C to pellet the solid residue.

  • Collection of Supernatant:

    • Carefully decant the colored supernatant (containing this compound) into a fresh, chilled amber flask.

    • Re-extract the pellet twice more with the extraction solvent, combining the supernatants each time. This ensures maximum recovery.

  • Solvent Evaporation:

    • Dry the pooled extract under a gentle stream of nitrogen or using a rotary evaporator with the water bath temperature set below 30°C.

    • Evaporate just to dryness. Do not over-dry, as this can degrade the carotenoids.

  • Storage:

    • Immediately redissolve the dried extract in a known, minimal volume of an appropriate solvent for analysis (e.g., a mobile phase component like methyl-tert-butyl ether or THF for HPLC).[17][19]

    • Transfer the final extract to an amber vial, flush the headspace with nitrogen, seal tightly, and store at -80°C until analysis.

Visualizations

G cluster_prep Sample Preparation (Under Amber Light) cluster_post Post-Extraction start Start: Tangerine Tomato Tissue homogenize 1. Homogenize on Ice (Hexane:Acetone + 0.1% BHT) Blanket with N2 start->homogenize centrifuge 2. Centrifuge at 4°C homogenize->centrifuge collect 3. Collect Supernatant centrifuge->collect re_extract 4. Re-extract Pellet (2x) collect->re_extract Repeat pool 5. Pool Supernatants collect->pool Final re_extract->centrifuge evaporate 6. Evaporate Solvent (N2 stream or Rotovap <30°C) pool->evaporate redissolve 7. Redissolve in Analysis Solvent evaporate->redissolve store 8. Store at -80°C (Amber vial, N2 flush) redissolve->store end_node Ready for Analysis (e.g., HPLC) store->end_node

Caption: Workflow for this compound extraction minimizing isomerization.

G cluster_factors Causes of Isomerization cluster_prevention Preventive Measures This compound This compound (poly-cis-isomer) isomers Isomerized Lycopene (all-trans & other cis-isomers) + Degradation Products This compound->isomers Isomerization light Light (UV, Blue) light->this compound heat Heat (>30°C) heat->this compound oxygen Oxygen (Air) oxygen->this compound acid Acidic pH (<7) acid->this compound dark Work in Dark / Amber Light dark->light Blocks cold Low Temperature (Ice, <4°C) cold->heat Minimizes inert Inert Atmosphere (N2, Argon) + Antioxidants (BHT) inert->oxygen Excludes neutral Neutral pH (pH ≈ 7) neutral->acid Avoids

Caption: Factors causing this compound isomerization and preventive actions.

References

Prolycopene Extract Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving the stability of prolycopene extracts for analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction and analysis of this compound, a poly-cis isomer of lycopene predominantly found in tangerine tomatoes.[1][2][3] this compound's unique structure makes it highly bioavailable but also susceptible to degradation.[1][4][5]

Issue 1: Low this compound Yield in Extract

Possible Cause Solution
Incomplete Cell Lysis Ensure thorough homogenization of the tomato sample. Mechanical disruption (e.g., with a high-speed blender) is crucial to break down cell walls and release chromoplasts containing this compound.
Inappropriate Solvent Choice Use a nonpolar solvent system. A common and effective mixture is methanol followed by a 1:1 acetone:hexane solution.[6] The hexane layer, which contains the carotenoids, should be carefully collected.
Insufficient Extraction Time/Repetitions Repeat the extraction process with fresh solvent until the tomato pulp is colorless to ensure maximum recovery of this compound.
Degradation During Extraction Perform extraction under subdued light and at low temperatures to minimize light- and heat-induced degradation. Consider working on ice and using amber-colored glassware.[7]

Issue 2: Inconsistent or Non-Reproducible HPLC Results

Possible Cause Solution
Isomerization of this compound to all-trans-Lycopene Minimize exposure of the extract to heat, light, and acid. Prepare samples immediately before analysis. Use a C30 HPLC column, which is specifically designed for separating carotenoid isomers.[7][8] Lowering the column temperature can also improve the resolution of isomers.[7]
Oxidative Degradation Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction and mobile phase solvents at a concentration of 0.1%.[7][9] Purge samples and solvent vials with an inert gas like nitrogen or argon to displace oxygen.[7]
Column Overload If peak fronting is observed, dilute the sample and re-inject. High concentrations of this compound can lead to poor peak shape.[7]
Contamination "Ghost peaks" in the chromatogram can indicate contamination from a previous run. Implement a thorough column washing protocol between analyses.

Issue 3: Appearance of Unexpected Peaks in Chromatogram

Possible Cause Solution
Formation of cis-Isomers Small peaks eluting near the main this compound peak are likely other cis-isomers formed during sample handling.[9] Review your sample preparation procedure to minimize exposure to light and heat.
Oxidation Products Broader, less-defined peaks can be indicative of oxidation products like epoxides and apocarotenals.[9][10][11] Ensure that antioxidants are used and that exposure to oxygen is minimized throughout the process.
Co-elution of Degradation Products Degradation products may co-elute with the tail of the main peak, causing peak tailing.[9] Address the root causes of degradation (light, heat, oxygen) to minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What makes this compound (tetra-cis-lycopene) more susceptible to degradation than all-trans-lycopene?

This compound's poly-cis configuration makes it thermodynamically less stable than the linear all-trans isomer. This lower stability means that less energy is required to cause isomerization to other cis forms or to the all-trans form.[12] Both isomerization and oxidation are the primary degradation pathways for lycopene.[13]

Q2: What is the ideal HPLC column for separating this compound from its isomers?

A C30 reversed-phase column is highly recommended for the analysis of carotenoid isomers.[7][8] The long alkyl chains of the C30 stationary phase provide excellent shape selectivity, which is necessary to resolve the subtle structural differences between geometric isomers of lycopene.

Q3: At what temperature should I store my this compound extracts?

This compound extracts should be stored at low temperatures, ideally at -20°C or below, in the dark, and under an inert atmosphere (nitrogen or argon) to minimize degradation.[7]

Q4: Can I use a standard C18 HPLC column for this compound analysis?

While a C18 column can be used for general carotenoid analysis, it often provides insufficient resolution of geometric isomers like this compound and its various cis and trans forms.[14] For accurate quantification of this compound, a C30 column is superior.

Q5: What are the best antioxidants to use for stabilizing this compound extracts?

Butylated Hydroxytoluene (BHT) is a commonly used and effective antioxidant for stabilizing carotenoid extracts.[7][9] Other antioxidants like α-tocopherol (Vitamin E) have also been shown to protect lycopene from oxidative degradation.

Quantitative Data on Lycopene Stability

The degradation of lycopene, including its isomers like this compound, generally follows first-order kinetics.[15][16][17][18][19] The rate of degradation is influenced by factors such as temperature, light, and the presence of oxygen.

Table 1: Half-life of Lycopene in Oil at Different Storage Temperatures

TemperatureHalf-life in Sunflower Seed Oil (SSO)Half-life in Grape Seed Oil (GSO)
4°C~650 days~300 days
20°C~122 days~59 days

Data adapted from a study on lycopene degradation in vegetable oils. The greater stability in SSO is likely due to a higher endogenous antioxidant content.[15]

Table 2: Kinetic Data for Thermal Degradation of Lycopene in Tomato Puree

TemperatureRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
70°C0.001693
80°C0.0014495
90°C0.002347
100°C0.0025277

This table illustrates the significant impact of temperature on the rate of lycopene degradation.[17][19]

Table 3: this compound Content in Selected Tangerine Tomato Varieties

Variety NameThis compound (tetra-cis-lycopene) (mg/100g fresh weight)
Amish Yellowish Orange Oxheart7.05
Barnes Mountain Orange6.54
Aunt Gerties Gold5.73
Amish Orange Sherbert Heirloom5.36
Amana Orange5.04

This data highlights the variability in this compound content among different tangerine tomato cultivars.

Experimental Protocols

Protocol 1: Extraction of this compound from Tangerine Tomatoes

This protocol is designed to extract this compound while minimizing degradation.

Materials:

  • Tangerine tomatoes

  • Methanol

  • Acetone

  • Hexane

  • Butylated Hydroxytoluene (BHT)

  • High-speed blender

  • Centrifuge

  • Amber-colored glassware

  • Nitrogen or argon gas

Procedure:

  • Sample Preparation: Wash and thoroughly homogenize fresh tangerine tomatoes in a high-speed blender.

  • Solvent Preparation: Prepare an extraction solvent of 1:1 acetone:hexane containing 0.1% BHT. Prepare all solvents under subdued light.

  • Initial Extraction: To the tomato homogenate, add methanol and vortex thoroughly.[6]

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Liquid-Liquid Extraction: Add the acetone:hexane with BHT solvent to the supernatant, vortex, and centrifuge to separate the layers.[6]

  • Collection of this compound-rich Phase: Carefully collect the upper hexane layer, which will be orange-yellow and contain the this compound.[6]

  • Repeat Extraction: Repeat the extraction of the lower aqueous layer with fresh acetone:hexane with BHT until the pulp is colorless.

  • Solvent Evaporation: Combine the hexane extracts and evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase) and store at -20°C or below under a nitrogen atmosphere in an amber vial.[7]

Protocol 2: HPLC Analysis of this compound

This protocol outlines a method for the separation and quantification of this compound isomers.

Materials:

  • This compound extract

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether (MTBE))

  • BHT

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for carotenoid isomer separation. A common mobile phase consists of a gradient of methanol and MTBE, both containing 0.1% BHT.

  • Column Equilibration: Equilibrate the C30 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the this compound extract onto the column.

  • Chromatographic Separation: Run a gradient elution to separate the different lycopene isomers. This compound will elute as one of the major peaks.

  • Detection: Monitor the elution profile at the maximum absorption wavelength for this compound (typically around 440-450 nm).

  • Quantification: Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.

Visualizations

Prolycopene_Extraction_Workflow start Tangerine Tomato Sample homogenization Homogenization start->homogenization extraction1 Methanol Extraction homogenization->extraction1 centrifuge1 Centrifugation extraction1->centrifuge1 extraction2 Acetone:Hexane (with BHT) Extraction centrifuge1->extraction2 centrifuge2 Centrifugation extraction2->centrifuge2 collect_hexane Collect Hexane Layer centrifuge2->collect_hexane repeat_extraction Repeat Extraction Until Pulp is Colorless collect_hexane->repeat_extraction evaporation Evaporate Solvent (Nitrogen Stream) repeat_extraction->evaporation storage Store Extract at ≤ -20°C under Nitrogen evaporation->storage analysis HPLC Analysis storage->analysis

Caption: Workflow for the extraction of this compound from tangerine tomatoes.

Prolycopene_Degradation_Pathways This compound This compound (tetra-cis-lycopene) other_cis Other cis-Lycopene Isomers This compound->other_cis Isomerization (Heat, Light, Acid) oxidation_products Oxidation Products (Epoxides, Apocarotenals) This compound->oxidation_products Oxidation (Oxygen, Light, Heat) all_trans all-trans-Lycopene other_cis->all_trans Isomerization other_cis->oxidation_products Oxidation all_trans->other_cis Isomerization (reversible) all_trans->oxidation_products Oxidation

Caption: Primary degradation pathways of this compound.

References

overcoming matrix effects in prolycopene quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of prolycopene. The information addresses common challenges, with a focus on overcoming matrix effects in various sample types.

Introduction

Accurate quantification of this compound, a cis-isomer of lycopene, is crucial for understanding its bioavailability, metabolism, and potential health benefits. However, analyzing this compound in complex matrices such as food, dietary supplements, and biological samples is often hampered by matrix effects, which can lead to inaccurate results.[1][2] Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, resulting in ion suppression or enhancement.[1][2][3]

This guide provides practical strategies to identify, minimize, and correct for matrix effects during this compound quantification by LC-MS/MS. While quantitative data directly comparing matrix effect mitigation strategies specifically for this compound is limited in the current literature, the principles and methods described herein for total lycopene and other carotenoids are directly applicable and will significantly improve the accuracy and reliability of your this compound analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound quantification.

Question: I am seeing low or inconsistent recovery of this compound from my samples. What are the possible causes and solutions?

Answer:

Low and variable recovery can be due to several factors, from sample extraction to analysis. Here’s a systematic approach to troubleshoot this issue:

1. Inefficient Extraction: this compound may be strongly bound to the sample matrix.

  • Solution: Optimize your extraction protocol. For dietary supplements, enzymatic digestion (e.g., with protease for gelatin-based matrices) or treatment with a buffer system (e.g., alkaline sodium EDTA for alginate formulations) can be effective in releasing this compound.[4] For tomato-based products, a mixture of organic solvents like hexane, acetone, and ethanol is commonly used.[5]

  • Experimental Protocol: A validated method for dietary supplements involves digesting gelatin-based beadlets with protease, followed by extraction with dichloromethane and ethanol.[4] For alginate-based supplements, treatment with an alkaline sodium EDTA acetate buffer is recommended to break the matrix and release the lycopene isomers.[4]

2. Analyte Degradation: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.

  • Solution: Minimize exposure to these elements throughout your workflow. Work under dim light, use amber glassware, and keep samples on ice or refrigerated when possible. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can also prevent oxidative degradation.

  • Experimental Protocol: Prepare extraction solvents containing 0.1% BHT. Store extracts under an inert gas (e.g., argon or nitrogen) at -80°C for long-term storage.

3. Ion Suppression in the Mass Spectrometer: Co-eluting matrix components can interfere with the ionization of this compound, leading to a lower signal.

  • Solution: Evaluate and mitigate matrix effects.

    • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[3] However, ensure that the diluted this compound concentration remains above the limit of quantification (LOQ).

    • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components. Using a C30 column is often recommended for better separation of carotenoid isomers.[6][7]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[8] This helps to compensate for matrix effects as the standards and samples will be affected similarly.

    • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-prolycopene) to the sample at the beginning of the extraction process.[1] The labeled standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. While ¹³C-lycopene can be synthesized in a laboratory setting, the commercial availability of ¹³C-prolycopene is limited. In its absence, a labeled all-trans-lycopene standard can be used, but with the understanding that its behavior might not perfectly mimic that of this compound.

Logical Workflow for Troubleshooting Low Recovery

Troubleshooting_Low_Recovery start Low or Inconsistent This compound Recovery check_extraction Review Extraction Protocol start->check_extraction check_degradation Assess Analyte Stability check_extraction->check_degradation Efficient optimize_extraction Optimize Extraction (e.g., enzymatic digestion, solvent mixture) check_extraction->optimize_extraction Inefficient? check_matrix_effects Evaluate Matrix Effects check_degradation->check_matrix_effects Stable protect_from_degradation Implement Protective Measures (e.g., dim light, antioxidant) check_degradation->protect_from_degradation Degradation Suspected? mitigate_matrix_effects Apply Mitigation Strategy (e.g., Dilution, Matrix-Matching, SIDA) check_matrix_effects->mitigate_matrix_effects Present? successful_quantification Accurate Quantification check_matrix_effects->successful_quantification Absent optimize_extraction->successful_quantification protect_from_degradation->successful_quantification mitigate_matrix_effects->successful_quantification

A decision tree for troubleshooting low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do I know if they are affecting my this compound quantification?

A1: Matrix effects are the suppression or enhancement of the analyte's signal in the mass spectrometer caused by co-eluting compounds from the sample matrix.[1][2] To determine if you have matrix effects, you can perform a post-extraction spike experiment.[2][3]

  • Experimental Protocol: Post-Extraction Spike

    • Prepare a blank sample extract by following your entire sample preparation procedure with a matrix that does not contain this compound.

    • Spike a known amount of this compound standard into the blank extract.

    • Prepare a neat standard solution of this compound in a clean solvent at the same concentration as the spiked extract.

    • Analyze both solutions by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) x 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Q2: When should I use saponification in my sample preparation for this compound analysis?

A2: Saponification is a chemical process that uses a strong base to hydrolyze lipids (fats and oils) into fatty acid salts and glycerol. It is often used in the analysis of carotenoids in fatty matrices to remove interfering lipids.

  • When to use it: For samples with a high lipid content, such as certain dietary supplements (e.g., oil suspensions) or fatty tissues, saponification can be beneficial to clean up the sample and reduce matrix effects.

  • When to be cautious: Saponification can also lead to the degradation and isomerization of this compound and other lycopene isomers.[6][7] Therefore, it is crucial to use mild conditions (e.g., low temperature and short reaction time) and to validate that the process does not significantly alter the this compound content. For some matrices, a direct extraction without saponification may be preferable if the lipid content is low.[6]

Experimental Workflow: Saponification

Saponification_Workflow start High-Lipid Sample add_alkali Add Ethanolic KOH start->add_alkali incubate Incubate at Controlled Temperature (e.g., room temp to 40°C) add_alkali->incubate neutralize Neutralize with Acid incubate->neutralize extract Liquid-Liquid Extraction (e.g., with Hexane) neutralize->extract analyze LC-MS/MS Analysis extract->analyze

A simplified workflow for saponification in this compound analysis.

Q3: What is the best strategy to correct for matrix effects in this compound quantification?

A3: The "best" strategy depends on the complexity of your matrix, the required accuracy, and the availability of resources. Here is a summary of the common approaches:

StrategyDescriptionProsCons
Sample Dilution Diluting the sample extract with a clean solvent.Simple and quick.May reduce analyte concentration below LOQ.
Matrix-Matched Calibration Preparing calibration standards in a blank matrix extract.Compensates for matrix effects effectively.Requires a true blank matrix, which can be difficult to obtain. More labor-intensive.[8]
Stable Isotope Dilution Analysis (SIDA) Using a stable isotope-labeled internal standard.The most accurate method for correcting matrix effects and extraction losses.[1]Requires a specific labeled internal standard, which may be expensive or not commercially available.

Quantitative Data on Lycopene Recovery in Dietary Supplements

While specific data for this compound is scarce, the following table shows the recovery of total lycopene from different dietary supplement matrices using various extraction methods, illustrating the importance of choosing the right sample preparation protocol.

Matrix TypeExtraction MethodMean Recovery (%)
Gelatin BeadletsEnzymatic Digestion (Protease)98.5
Alginate BeadletsAlkaline EDTA Buffer97.2
Oil SuspensionDirect Dissolution99.1
Data adapted from a single-laboratory validation study on total lycopene in dietary supplements.[4]

This data suggests that with an optimized extraction method, high recovery of lycopene isomers can be achieved. However, this does not account for matrix effects during LC-MS/MS analysis, which would require one of the correction strategies mentioned above for the most accurate quantification.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Prolycopene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for prolycopene analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and other lycopene isomers.

Problem Potential Cause Recommended Solution
Poor Resolution of cis/trans Isomers Inadequate stationary phase selectivity. C18 columns may not provide sufficient separation for structurally similar isomers.[1]Utilize a C30 column, which offers enhanced shape selectivity for carotenoid isomers.[1][2] Consider columns specifically designed for carotenoid analysis.
Mobile phase composition is not optimal.Modify the mobile phase composition. Employing a gradient elution with solvents like methyl-tert-butyl ether (MTBE) and methanol can significantly improve the separation of lycopene isomers.[3]
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a small percentage of an amine modifier, such as triethylamine (TEA), to the mobile phase to minimize these interactions.
Column overload.Reduce the sample concentration or the injection volume.
Irreproducible Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump is functioning correctly. Changes in solvent composition, even minor ones, can lead to significant shifts in retention times.[4]
Column temperature variations.Use a column oven to maintain a stable temperature, as temperature can influence the selectivity of C30 columns for isomers.[1]
Baseline Noise or Drift Impure solvents or additives.Use HPLC-grade solvents and high-purity additives. Filter and degas the mobile phase before use.[5]
Contaminated column or guard column.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5]
Low Analyte Recovery/Degradation This compound and other lycopene isomers are susceptible to degradation from light, heat, and oxygen.[6]Protect samples from light by using amber vials and minimizing exposure. Perform sample preparation and analysis at controlled, cool temperatures. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent.[7]
Saponification during sample preparation.Saponification can cause degradation and isomerization of lycopene. If possible, avoid this step or use milder conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

A1: For the separation of this compound and other geometric isomers of lycopene, a C30 reversed-phase column is highly recommended.[1][2][9] The long alkyl chains of the C30 stationary phase provide greater shape selectivity compared to standard C18 columns, which is crucial for resolving structurally similar isomers that differ more in shape than in hydrophobicity.[1][2]

Q2: What are the most common mobile phase compositions for this compound analysis?

A2: Ternary or quaternary solvent systems are often employed. Common solvents include methanol (MeOH), acetonitrile (ACN), methyl-tert-butyl ether (MTBE), tetrahydrofuran (THF), and water.[3][10][11] Both isocratic and gradient elution methods have been successfully used. Gradient methods, often involving a gradual increase in a less polar solvent like MTBE, generally provide better resolution of a wider range of isomers.[3][8]

Q3: Why is triethylamine (TEA) sometimes added to the mobile phase?

A3: Triethylamine is a mobile phase additive used to improve peak shape, particularly for basic compounds or to mask active silanol groups on the silica-based stationary phase that can cause peak tailing.[12] For carotenoid analysis, it can help improve recovery and peak symmetry.

Q4: How can I prevent the degradation of this compound during analysis?

A4: this compound is sensitive to light, heat, and oxidation.[6] To minimize degradation, it is crucial to:

  • Work under subdued light.

  • Use amber glass vials for samples and standards.

  • Maintain a cool autosampler temperature (e.g., 4°C).[8]

  • Prepare samples fresh and analyze them promptly.

  • Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to your extraction and sample solvents.[7]

Q5: What detection wavelength should be used for this compound?

A5: this compound and other lycopene isomers have a maximum absorbance in the range of 450-500 nm. A detection wavelength of around 470-484 nm is commonly used.[10][13] A photodiode array (PDA) detector is advantageous as it can provide spectral information to help identify and differentiate the various isomers.

Experimental Protocols

Protocol 1: Gradient HPLC Method for Lycopene Isomer Separation

This protocol is adapted from methods utilizing a C30 column for detailed isomer profiling.

  • Column: C30 Reversed-Phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Methanol:Water (98:2, v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: 472 nm

  • Injection Volume: 20 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
30595
35595
40955
45955
Protocol 2: Isocratic HPLC Method for Total Lycopene

This protocol is a simpler, faster method suitable for quantifying total lycopene without detailed isomer separation, often using a C18 column.

  • Column: C18 Reversed-Phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Methanol:Water (65:20:15, v/v/v)[10][13]

  • Flow Rate: 0.7 mL/min[10][13]

  • Column Temperature: 30°C

  • Detection: 484 nm[10][13]

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extraction Extraction of this compound filtration Filtration (0.45 µm) extraction->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C30 Column) injection->separation detection Detection (UV/Vis or PDA) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

troubleshooting_logic start HPLC Analysis Issue q1 Poor Isomer Resolution? start->q1 s1a Use C30 Column q1->s1a Yes q2 Peak Tailing? q1->q2 No s1b Optimize Mobile Phase Gradient s1a->s1b end Problem Resolved s1b->end s2a Add TEA to Mobile Phase q2->s2a Yes q3 Retention Time Drift? q2->q3 No s2b Reduce Sample Concentration s2a->s2b s2b->end s3a Ensure Consistent Mobile Phase Prep q3->s3a Yes q3->end No s3b Use Column Oven s3a->s3b s3b->end

Caption: A troubleshooting flowchart for common HPLC issues in this compound analysis.

References

Technical Support Center: Troubleshooting Low Yield of Prolycopene Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of prolycopene, a valuable carotenoid known for its potent antioxidant properties. The following guides and FAQs will help you identify and resolve problems to improve your extraction efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound yield consistently low?

Low this compound yield can stem from several factors throughout the extraction process. Here’s a breakdown of potential causes and solutions:

  • Inadequate Cell Disruption: this compound is located within the cellular matrix.[1] Inefficient disruption of the cell wall will limit solvent access and result in poor extraction.

    • Solution: Employ mechanical disruption methods like homogenization, sonication, or bead milling to effectively break down the tissue matrix before extraction.[2][3][4] For plant-based sources, enzymatic treatment with cellulases or pectinases can also be effective.[5]

  • Suboptimal Solvent Selection: The choice of solvent is critical for maximizing this compound solubility and extraction.

    • Solution: A systematic approach using solvents of varying polarities is recommended.[6] Mixtures of solvents often yield better results. For instance, a combination of a non-polar solvent like hexane (high affinity for lycopene) with a more polar solvent like ethanol or acetone (which aids in cell wall swelling) can significantly improve extraction.[6][7] A common and effective mixture is hexane, acetone, and ethanol (2:1:1 v/v/v).[8]

  • Inefficient Extraction Method: Simple maceration can be time-consuming and result in lower yields compared to more advanced techniques.[6]

    • Solution: Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) with carbon dioxide, which can reduce extraction time and increase yield.[5]

2. I'm observing degradation of my this compound extract. What could be the cause?

This compound is highly sensitive to environmental factors, and degradation can be a significant issue.

  • Exposure to Light, Heat, and Oxygen: this compound is susceptible to isomerization and oxidation when exposed to light, high temperatures, and air.[5][9][10] This can lead to a loss of the desired all-trans or poly-cis isomers and a decrease in overall yield.

    • Solution: Conduct all extraction procedures under subdued light or using amber glassware.[11] It is also crucial to work at low temperatures when possible and to use an inert gas like nitrogen or argon to flush containers and minimize oxygen exposure.[1] Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent degradation.[11]

  • Prolonged Extraction Time: Extended exposure to extraction conditions, especially at elevated temperatures, can promote degradation.

    • Solution: Optimize your extraction time. Techniques like UAE can significantly shorten the required extraction period.

3. My this compound yield is inconsistent between batches. How can I improve reproducibility?

Inconsistent yields often point to a lack of control over key experimental parameters.

  • Variability in Raw Material: The this compound content in natural sources can vary depending on factors like cultivar, ripeness, and growing conditions.[12]

    • Solution: Whenever possible, use a standardized source material. If this is not feasible, it is important to accurately quantify the this compound content of each starting batch to normalize your yield data.

  • Inconsistent Particle Size: A non-uniform particle size of the raw material will lead to variable solvent penetration and extraction efficiency.

    • Solution: Ensure your raw material is ground to a fine and consistent powder to maximize the surface area available for extraction.[6]

  • Fluctuations in Extraction Conditions: Minor variations in temperature, time, and solvent-to-solid ratio can impact yield.

    • Solution: Carefully control and monitor all extraction parameters. Utilize equipment with precise temperature and time controls.

Data Summary Tables

Table 1: Comparison of this compound (Lycopene) Extraction Methods

Extraction MethodSolvent(s)Temperature (°C)TimeTypical Yield/RecoveryReference(s)
Solvent ExtractionAcetone:Ethyl acetate (1:1)405 hours611.1 mg/100g (from tomato pomace)[13]
Solvent ExtractionHexane/Ethanol/Acetone (2:1:1)Room TemperatureNot SpecifiedEfficient extraction reported[8]
Ultrasound-Assisted Extraction (UAE)Hexane/EthanolNot SpecifiedNot Specified93.8% recovery (from pomegranate waste)[5]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with 5% ethanol55Not Specified54% recovery[12]
Supercritical Fluid Extraction (SFE)Supercritical CO2 with 10 wt% ethanol70Not Specified90% recovery (β-carotene from Dunaliella salina)[5]
Enzyme-Assisted Extraction (EAE)Ethyl lactate with pectinase and cellulaseNot SpecifiedNot SpecifiedEnhanced penetration and hydrolysis reported[5]

Table 2: Effect of Temperature on this compound (Lycopene) Extraction

Temperature (°C)SolventEffect on YieldNotesReference(s)
25-35Surfactant-based51-54% (w/w) extraction efficiencyTemperature range selected for thermal stability of lycopene.[9]
40Acetone:Ethyl acetate (1:1)Significantly higher recoveryOptimal temperature-time combination identified.[13]
50-70Ethyl acetateIncreased Z-isomerizationHigher temperatures can promote the formation of cis-isomers.[14]
60Rosemary Essential OilOptimal for maximizing yieldPart of an optimized protocol.[15]
>80Not specifiedDrop in yield with longer extraction timesPotential for thermal degradation.[15]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound from Tomato Pomace

This protocol is based on a study that optimized the solvent extraction process for maximum lycopene recovery from tomato pomace.[13]

  • Preparation of Material: Dry the tomato pomace and grind it into a fine powder.

  • Solvent System: Prepare a 1:1 (v/v) mixture of acetone and ethyl acetate.

  • Extraction:

    • Add the solvent mixture to the powdered tomato pomace at a feed-to-solvent ratio of 1:30 (w/v).

    • Incubate the mixture at 40°C for 5 hours with continuous stirring.

  • Separation: Filter the mixture to separate the liquid extract from the solid residue.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the this compound-rich extract.

  • Storage: Store the extract at refrigerated conditions to maintain its stability.[13]

Protocol 2: Quantification of this compound by HPLC

This is a general protocol for the analysis of lycopene isomers using High-Performance Liquid Chromatography (HPLC).[8][16][17]

  • Sample Preparation:

    • Dissolve the dried this compound extract in a suitable solvent mixture, such as methanol/tetrahydrofuran or a mobile phase constituent.

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 or C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of solvents like methanol (MeOH), propanol, and tetrahydrofuran (THF) (e.g., 15:65:20 v/v/v).[8][16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector set at 472 nm.

  • Quantification:

    • Prepare a standard curve using a certified this compound or all-trans-lycopene standard of known concentrations.

    • Identify and quantify the this compound isomers in the sample by comparing their retention times and peak areas to the standard curve.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield Q_Cell_Disruption Is cell disruption adequate? Start->Q_Cell_Disruption Q_Solvent Is the solvent system optimal? Q_Cell_Disruption->Q_Solvent Yes Sol_Cell_Disruption Improve Disruption: - Homogenization - Sonication - Bead Milling - Enzymatic Treatment Q_Cell_Disruption->Sol_Cell_Disruption No Q_Method Is the extraction method efficient? Q_Solvent->Q_Method Yes Sol_Solvent Optimize Solvent: - Use solvent mixtures (e.g., Hexane/Ethanol/Acetone) - Test varying polarities Q_Solvent->Sol_Solvent No Q_Degradation Is degradation occurring? Q_Method->Q_Degradation Yes Sol_Method Enhance Method: - Use UAE or SFE - Optimize time and temperature Q_Method->Sol_Method No Sol_Degradation Prevent Degradation: - Protect from light and heat - Use inert atmosphere (N2/Ar) - Add antioxidants (BHT) Q_Degradation->Sol_Degradation Yes End Improved Yield Q_Degradation->End No Sol_Cell_Disruption->Q_Solvent Sol_Solvent->Q_Method Sol_Method->Q_Degradation Sol_Degradation->End

Caption: Troubleshooting workflow for low this compound extraction yield.

Prolycopene_Extraction_Workflow Raw_Material Raw Material (e.g., Tomato Pomace, Engineered Microorganisms) Preparation Material Preparation - Drying - Grinding to fine powder Raw_Material->Preparation Cell_Disruption Cell Disruption - Homogenization / Sonication - Enzymatic Lysis Preparation->Cell_Disruption Extraction Extraction - Solvent Addition - Temperature & Time Control Cell_Disruption->Extraction Separation Solid-Liquid Separation - Filtration / Centrifugation Extraction->Separation Solvent_Removal Solvent Removal - Rotary Evaporation Separation->Solvent_Removal Purification Purification (Optional) - Chromatography Solvent_Removal->Purification Analysis Analysis - HPLC / UPLC-MS/MS Solvent_Removal->Analysis Direct Analysis Purification->Analysis Final_Product This compound Extract Analysis->Final_Product

References

minimizing oxidative degradation of prolycopene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the oxidative degradation of prolycopene during storage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from all-trans-lycopene?

A: this compound is a poly-cis-isomer of lycopene. While all-trans-lycopene is the most common and thermodynamically stable form found in red tomatoes, this compound is the predominant isomer in tangerine or yellow tomatoes. Its bent shape, due to the presence of cis-double bonds, results in different physical and chemical properties, including potentially higher bioavailability.

Q2: What are the primary factors that cause this compound degradation during storage?

A: The main factors leading to the degradation of this compound, much like other carotenoids, are exposure to heat, light, and oxygen.[1][2] These factors can induce isomerization to the all-trans form or lead to oxidative cleavage of the molecule, resulting in a loss of color and biological activity.[1]

Q3: What is the general mechanism of oxidative degradation of this compound?

A: Oxidative degradation is a free-radical chain reaction.[3] The process is initiated by factors like light or heat, which can lead to the formation of free radicals. These radicals then react with oxygen to form peroxyl radicals, which can attack the this compound molecule, leading to a chain reaction of degradation. This process results in the formation of smaller, colorless compounds, such as apo-lycopenals.

Q4: Can isomerization from this compound (cis-isomers) to all-trans-lycopene occur during storage?

A: Yes, isomerization is a common process during storage. While this compound consists of cis-isomers, exposure to heat and light can cause these to convert to the more stable all-trans form.[1][2] Additionally, some reisomerization (trans back to cis) can also occur, leading to a complex mixture of isomers over time.[1]

Q5: Are there any visual indicators of this compound degradation?

A: A noticeable loss of the characteristic orange or yellow color is a primary visual indicator of this compound degradation. Oxidation breaks down the chromophore, which is the part of the molecule responsible for its color, leading to bleaching.

Troubleshooting Guide

Issue: Rapid loss of color in my this compound sample during storage.

Potential Cause Troubleshooting Step
Exposure to Light Store samples in amber-colored vials or wrap containers in aluminum foil to protect from light. Conduct all handling procedures under subdued or red light.[4]
Presence of Oxygen Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. Use airtight containers to minimize oxygen exposure.
High Storage Temperature Store this compound samples at low temperatures, preferably at -20°C or -80°C for long-term storage.[5]
Inappropriate Solvent If in solution, ensure the solvent has been deoxygenated. Some solvents can promote degradation; consider using solvents with added antioxidants like BHT.[4][6]

Issue: Inconsistent results in this compound quantification assays.

Potential Cause Troubleshooting Step
Isomerization during Sample Preparation Minimize exposure of the sample to heat and light during extraction and analysis.[6] Work quickly and on ice where possible. The use of antioxidants in the extraction solvent can also help.[7]
Oxidation during Analysis Use deoxygenated solvents for chromatography and ensure the HPLC system is well-maintained to prevent metal-catalyzed oxidation.
Incorrect HPLC Column Use a C30 column for better separation of carotenoid isomers, which allows for more accurate quantification of this compound and its related isomers.
Standard Degradation Prepare fresh calibration standards regularly and store them under the same protective conditions as the samples (dark, low temperature, inert atmosphere).

Data Presentation: this compound & Lycopene Stability

Table 1: Effect of Storage Temperature on Lycopene Retention

Storage Temperature (°C)MatrixStorage DurationAll-trans-Lycopene Retention (%)Total Lycopene Retention (%)Reference
6Tomato Powder (dark)6 weeks~60-70%~60-70%[8]
Room TemperatureTomato Powder (light)6 weeks~60-70%~60-70%[8]
45Tomato Powder (dark)6 weeks~40%~40%[8]
4Tomato Juice52 weeksVariable (cultivar dependent)Variable (cultivar dependent)[9]
25Tomato Juice52 weeksVariable (cultivar dependent)Variable (cultivar dependent)[9]
37Tomato Juice52 weeksVariable (cultivar dependent)Variable (cultivar dependent)[9]
-20Watermelon Tissue1 year-~60-70%[5]
-80Watermelon Tissue1 year-~90-95%[5]

Table 2: Half-life of Lycopene in Different Oils at Various Temperatures

Oil TypeTemperature (°C)Half-life (days)Reference
Sunflower Seed Oil4~650[10]
Grape Seed Oil4~300[10]
Sunflower Seed Oil20~122[10]
Grape Seed Oil20~59[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Tomato Matrix for Stability Analysis

This protocol is adapted from methods described for lycopene extraction.[4][11]

Materials:

  • This compound-rich tomato tissue (e.g., from tangerine tomatoes)

  • Solvent mixture: Hexane/Acetone/Ethanol (2:1:1 v/v/v)

  • Butylated hydroxytoluene (BHT)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Amber-colored glassware

Procedure:

  • All steps should be performed under dim or red light to prevent photo-degradation.[4]

  • Weigh a known amount of the tomato tissue.

  • Add 0.05% (w/v) BHT to the solvent mixture to inhibit oxidation.[4]

  • Homogenize the tissue with the solvent mixture in a 1:20 solid-to-solvent ratio.

  • Centrifuge the mixture to pellet the solid debris.

  • Collect the supernatant containing the extracted this compound.

  • Repeat the extraction process with the pellet to ensure complete recovery.

  • Pool the supernatants and evaporate the solvent using a rotary evaporator at a low temperature (<35°C).

  • The resulting this compound oleoresin can be redissolved in a known volume of a suitable solvent (e.g., hexane) for storage or analysis.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for lycopene isomer analysis.[12][13][14]

Instrumentation and Conditions:

  • HPLC System: With a photodiode array (PDA) or UV-Vis detector.

  • Column: C30 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of solvents such as Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and water. A common starting point is a gradient of MeOH/MTBE.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 450-500 nm (monitor for the characteristic spectra of this compound isomers).

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare this compound standards of known concentrations.

  • Prepare the sample for injection by filtering it through a 0.45 µm syringe filter.

  • Inject the standard solutions to create a calibration curve.

  • Inject the extracted this compound sample.

  • Identify the this compound isomers based on their retention times and spectral characteristics compared to standards or literature data.

  • Quantify the amount of each isomer using the calibration curve.

Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_storage Stability Study Storage cluster_analysis Analysis start Tomato Tissue Sample homogenize Homogenize with Solvent + BHT start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Solvent supernatant->evaporate extract This compound Extract evaporate->extract storage_conditions Store under different conditions (Temp, Light, O2) extract->storage_conditions sampling Periodic Sampling storage_conditions->sampling hplc HPLC Analysis sampling->hplc quantify Quantify this compound and Isomers hplc->quantify data Degradation Kinetics quantify->data

Caption: Experimental workflow for a this compound stability study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start This compound Degradation Observed light Light Exposure start->light oxygen Oxygen Exposure start->oxygen temp High Temperature start->temp protect_light Use Amber Vials Work in Dim Light light->protect_light Mitigate inert_gas Purge with N2/Ar Use Airtight Seals oxygen->inert_gas Mitigate low_temp Store at -20°C or -80°C temp->low_temp Mitigate end Minimized Degradation protect_light->end inert_gas->end low_temp->end

Caption: Troubleshooting logic for this compound degradation.

References

improving resolution of prolycopene peaks in chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the resolution of prolycopene peaks in chromatograms. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution of this compound isomers?

A1: The most frequent challenge in separating this compound isomers is their structural similarity. This compound, along with other carotenoids, exists as numerous cis/trans geometrical isomers. These isomers often have very similar hydrophobicity, making them difficult to separate on standard reversed-phase columns like C8 or C18.[1][2] For adequate separation, a column with high shape selectivity is required.[2]

Q2: Which type of HPLC column is best suited for this compound analysis?

A2: C30 columns are highly recommended and widely used for the separation of carotenoid isomers, including this compound.[1][2][3] The long alkyl chains of the C30 stationary phase provide excellent shape selectivity, which is crucial for resolving the various geometric isomers of lycopene.[1][2]

Q3: Can temperature adjustments improve the resolution of this compound peaks?

A3: Yes, temperature is a critical parameter for optimizing the resolution of carotenoid isomers. Lowering the column temperature can increase the rigidity of the C30 stationary phase, which in turn enhances the shape selectivity and improves the separation of isomers.[2][4] Therefore, it is essential to use a thermostatted column compartment to ensure robust and reproducible results.[2]

Q4: My this compound peaks are tailing. What are the possible causes and solutions?

A4: Peak tailing for this compound can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume.

  • Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the analytes, causing tailing.[6] Using a mobile phase modifier like triethylamine (TEA) can help to mask these silanol groups.

  • Column Contamination: A buildup of contaminants on the column frit or packing material can distort peak shape.[7] Flushing the column with a strong solvent may resolve this issue.

  • Incorrect Mobile Phase pH: While less common for non-ionizable compounds like this compound, ensuring the mobile phase is appropriate for the column and analytes is crucial.

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved this compound Isomer Peaks

This is a common issue when analyzing samples containing multiple this compound isomers.

Troubleshooting Steps:

  • Verify Column Type: Ensure you are using a C30 reversed-phase column, as these offer the necessary shape selectivity for carotenoid isomers.[1][2][3]

  • Optimize Mobile Phase Composition: The choice and ratio of organic modifiers are critical.[8][9]

    • Commonly used solvents include methyl-tert-butyl ether (MTBE), methanol (MeOH), and acetonitrile (ACN).[3][10]

    • Start with a known method and systematically adjust the solvent ratios to improve selectivity.

  • Implement a Gradient Elution: A shallow gradient can often provide better separation for complex mixtures of isomers compared to an isocratic method.[8][11]

  • Adjust Column Temperature: Systematically decrease the column temperature (e.g., in 5 °C increments) to see if resolution improves.[2][4] A temperature of 10 °C has been shown to provide good resolution for carotene isomers.[4]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, though this will increase the run time.[8][9][12]

Issue 2: Broad or Tailing this compound Peaks

Broad or tailing peaks can compromise quantification and resolution.

Troubleshooting Steps:

  • Check for Column Overload: Dilute your sample and inject a smaller volume to see if peak shape improves.[5]

  • Inspect for System Leaks: Leaks in the system can lead to pressure fluctuations and distorted peaks.

  • Ensure Proper Sample Dissolution: this compound is highly lipophilic. Ensure your sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. Mismatched solvent strength between the sample and mobile phase can cause peak distortion.

  • Add a Mobile Phase Modifier: Consider adding a small amount of an additive like triethylamine (TEA) to the mobile phase to reduce peak tailing caused by interactions with active sites on the stationary phase.[13]

  • Clean or Replace the Column: If the above steps do not resolve the issue, the column may be contaminated or degraded. Follow the manufacturer's instructions for column cleaning. If cleaning is unsuccessful, the column may need to be replaced.[6]

Quantitative Data Summary

ParameterRecommended Value/RangeRationaleReference(s)
Stationary Phase C30 Reversed-PhaseProvides high shape selectivity for carotenoid isomers.[1][2][3]
Mobile Phase Solvents Methyl-tert-butyl ether (MTBE), Methanol (MeOH), Acetonitrile (ACN)Effective for eluting and separating lipophilic carotenoids.[3][10]
Column Temperature 10 - 30 °CLower temperatures can enhance selectivity for isomers.[2][4]
Flow Rate 0.5 - 1.5 mL/minSlower flow rates can improve resolution.[5][8]
Detection Wavelength ~472 nmThis is a common absorption maximum for lycopene.[10][13][14]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Tomato Fruit

This protocol describes a general method for extracting this compound from tomato fruit.

Materials:

  • Tomato fruit

  • Mortar and pestle

  • Hexane

  • Acetone

  • Ethanol

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • 0.45 µm PTFE syringe filter

Procedure:

  • Homogenize a known weight of tomato tissue in a mortar and pestle.

  • Extract the carotenoids with a mixture of hexane, acetone, and ethanol (e.g., 50:25:25 v/v/v).[13]

  • Separate the non-polar phase containing the carotenoids.

  • Dry the extract over anhydrous sodium sulfate.[11]

  • Evaporate the solvent to dryness under vacuum at a low temperature (e.g., 30°C).[11]

  • Re-dissolve the residue in a suitable solvent for injection (e.g., a mixture of dichloromethane and methanol or the initial mobile phase).[11]

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injecting it into the HPLC system.[11]

Protocol 2: HPLC Method for this compound Isomer Separation

This protocol provides a starting point for developing an HPLC method for this compound isomer separation.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Thermostatted column compartment

  • Autosampler

  • Diode Array Detector (DAD) or UV-Vis detector

Chromatographic Conditions:

  • Column: C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: Methanol/Water (e.g., 98:2 v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient: A linear gradient tailored to the specific sample. A starting point could be a shallow gradient from a low percentage of B to a higher percentage over 20-30 minutes.[15]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 20 °C (can be optimized).

  • Detection: 472 nm.[10][13][14]

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Tomato Sample homogenize Homogenization start->homogenize extract Solvent Extraction (Hexane/Acetone/Ethanol) homogenize->extract dry Drying with Na2SO4 extract->dry evaporate Evaporation dry->evaporate redissolve Re-dissolve in Injection Solvent evaporate->redissolve filter 0.45 µm Filtration redissolve->filter inject Inject into HPLC filter->inject separate C30 Column Separation inject->separate detect DAD/UV-Vis Detection (472 nm) separate->detect analyze Data Analysis detect->analyze troubleshooting_resolution cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor Peak Resolution check_column Using C30 Column? start->check_column change_column Switch to C30 Column check_column->change_column No adjust_solvent Adjust Solvent Ratio (e.g., MTBE/MeOH) check_column->adjust_solvent Yes change_column->adjust_solvent use_gradient Implement Shallow Gradient adjust_solvent->use_gradient lower_temp Decrease Column Temperature use_gradient->lower_temp lower_flow Reduce Flow Rate lower_temp->lower_flow end Improved Resolution lower_flow->end

References

Validation & Comparative

Prolycopene vs. All-trans-lycopene: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential health benefits, including reducing the risk of certain cancers and cardiovascular diseases.[1][2] In nature and in most dietary sources like red tomatoes, lycopene predominantly exists in the linear, all-trans conformation.[3][4] However, human tissues surprisingly contain a higher proportion of cis-isomers of lycopene.[3][4] This observation has led to extensive research into the comparative bioavailability of different lycopene isomers, with a particular focus on prolycopene (tetra-cis-lycopene), which is abundant in tangerine tomatoes.[5][6] This guide provides an objective comparison of the bioavailability of this compound and all-trans-lycopene, supported by experimental data, detailed methodologies, and visual representations of key processes.

Key Findings on Bioavailability

Several studies have demonstrated that cis-isomers of lycopene, including this compound, are significantly more bioavailable than the all-trans form.[3][7][8] This enhanced bioavailability is attributed to several factors:

  • Increased Solubility in Micelles: Cis-isomers are more soluble in bile acid micelles, a crucial step for absorption in the intestine.[3][7]

  • Reduced Aggregation: The bent structure of cis-isomers lessens their tendency to aggregate, making them more accessible for uptake.[3][4]

  • Physical Form in the Food Matrix: In tangerine tomatoes, this compound exists in a lipid-dissolved globular state, which is more readily absorbed than the crystalline form of all-trans-lycopene found in red tomatoes.[5][9]

  • Food Processing: Thermal processing can convert all-trans-lycopene to cis-isomers, thereby increasing its bioavailability from cooked tomato products compared to raw tomatoes.[10][11][12]

Quantitative Data Comparison

The following table summarizes the key quantitative findings from comparative bioavailability studies.

Study (Year)Lycopene SourceKey Bioavailability MetricResultsFold Increase in Bioavailability
Cooperstone et al. (2015)Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene)Area Under the Curve (AUC) for total lycopene in Triglyceride-Rich Lipoprotein (TRL)690.9 ± 117.8 nmol·hr/L from tangerine tomato juice vs. 81.6 ± 32.1 nmol·hr/L from red tomato juice (P<0.001)[5]8.5-fold [5][6][9]
Cooperstone et al. (2015)Tangerine Tomato Juice (94% cis-lycopene) vs. Red Tomato Juice (10% cis-lycopene)Fractional Absorption47.70 ± 8.81% from tangerine tomato juice vs. 4.98 ± 1.92% from red tomato juice[5]~9.6-fold
Unlu et al. (2007)Heat-induced cis-isomer-rich tomato sauce (45% cis-isomers) vs. all-trans-rich tomato sauce (5% cis-isomers)AUC for total lycopene in Plasma TAG-rich lipoprotein fractions (adjusted for dose)7.30 (SEM 1.45) nmol·h/l from cis-rich sauce vs. 4.74 (SEM 1.08) nmol·h/l from all-trans-rich sauce (P=0.002)[8][13]~1.5-fold
Boileau et al. (1999)In vivo study in ferrets with a dose of Lycored™ (91% all-trans-lycopene)Percentage of cis-lycopene in mesenteric lymphThe dose contained 6.2-17.5% cis-lycopene, while the mesenteric lymph contained 77.4% cis-lycopene (P < 0.01)[7]Significant preferential absorption of cis-isomers

Experimental Protocols

Cooperstone et al. (2015): Tangerine vs. Red Tomato Juice Study[5][9]
  • Study Design: A randomized, cross-over clinical trial.

  • Subjects: 11 healthy adults (6 males, 5 females).

  • Intervention: Subjects consumed two standardized meals, each delivering 10 mg of lycopene. One meal contained tangerine tomato juice (94% cis-lycopene, primarily this compound), and the other contained red tomato juice (10% cis-lycopene).

  • Washout Period: A sufficient washout period was implemented between the two interventions.

  • Blood Sampling: Blood samples were collected over a 12-hour period after each meal.

  • Analysis: The triglyceride-rich lipoprotein (TRL) fractions of the plasma were isolated. Lycopene isomers in the TRLs were analyzed using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry/Mass Spectrometry (HPLC-DAD-MS/MS).

  • Bioavailability Metrics: The primary outcomes were the area under the concentration-time curve (AUC) and fractional absorption of lycopene.

Unlu et al. (2007): Cis-isomer-rich vs. All-trans-rich Tomato Sauce Study[8][13]
  • Study Design: A randomized cross-over trial.

  • Subjects: 12 healthy adult subjects.

  • Intervention: Subjects consumed two different tomato sauces with a standardized meal after an overnight fast. One sauce was rich in all-trans-lycopene (32.5 mg total lycopene/100 g sauce; 5% cis-isomers), and the other was rich in cis-lycopene (26.4 mg total lycopene/100 g sauce; 45% cis-isomers), produced by different heat-processing techniques.

  • Washout Period: Each intervention was preceded by a 2-week washout period.

  • Blood Sampling: Plasma was collected over 9.5 hours following the test meal.

  • Analysis: The triacylglycerol-rich lipoprotein (TAG-rich) fractions were analyzed for lycopene concentration using HPLC with electrochemical detection.

  • Bioavailability Metric: The baseline-corrected area under the concentration vs. time curve (AUC) was calculated to measure lycopene absorption.

Visualizing the Processes

Experimental Workflow for Bioavailability Assessment

G Experimental Workflow for Lycopene Bioavailability Studies cluster_0 Subject Recruitment and Baseline cluster_1 Intervention cluster_2 Data Collection and Analysis cluster_3 Crossover and Comparison Recruitment Healthy Adult Subjects Baseline Baseline Blood Sample Recruitment->Baseline Randomization Randomization Baseline->Randomization Meal1 Standardized Meal + This compound Source (e.g., Tangerine Tomato Juice) Randomization->Meal1 Meal2 Standardized Meal + All-trans-lycopene Source (e.g., Red Tomato Juice) Randomization->Meal2 Blood_Sampling Serial Blood Sampling (e.g., 0-12 hours) Meal1->Blood_Sampling Meal2->Blood_Sampling Isolation Isolation of Triglyceride-Rich Lipoproteins (TRL) Blood_Sampling->Isolation HPLC HPLC Analysis (Quantification of Lycopene Isomers) Isolation->HPLC AUC Calculation of AUC (Area Under the Curve) HPLC->AUC Washout Washout Period AUC->Washout Comparison Statistical Comparison of Bioavailability AUC->Comparison Compare AUCs Crossover Crossover to Alternative Meal Washout->Crossover Crossover->Blood_Sampling G Simplified Lycopene Absorption Pathway cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) cluster_2 Circulation Dietary_Lycopene Dietary Lycopene (this compound & All-trans-lycopene) Micelles Mixed Micelles Dietary_Lycopene->Micelles Bile_Acids Bile Acids Bile_Acids->Micelles Uptake Uptake into Enterocyte Micelles->Uptake Passive Diffusion & SR-B1 Mediated Chylomicrons Incorporation into Chylomicrons Uptake->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Secretion Bloodstream Bloodstream Lymph->Bloodstream Tissues Transport to Tissues Bloodstream->Tissues

References

Prolycopene vs. Lycopene Isomers: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lycopene, a potent carotenoid antioxidant, has garnered significant attention for its potential role in mitigating oxidative stress-related chronic diseases. While the all-trans isomer is the most abundant form in nature, emerging research highlights the distinct biological activities of its various geometric isomers, particularly prolycopene. This guide provides an objective comparison of the antioxidant performance of this compound and other lycopene isomers, supported by experimental data, to inform research and development in this area.

Comparative Antioxidant Activity: Quantitative Data

The antioxidant capacity of lycopene isomers is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The following table summarizes the comparative antioxidant activities of this compound (a tetra-cis-lycopene) and other lycopene isomers from key studies.

Antioxidant AssayIsomer(s)Key FindingsReference
Peroxyl Radical Scavenging (AAPH) (Z)-isomers (including this compound) vs. (all-E)-isomer(Z)-isomers exhibited higher scavenging activity against peroxyl radicals.[1][2][3]
Lipid Peroxyl Radical Scavenging (5Z)-lycopene vs. other isomers(5Z)-Lycopene was the most potent antioxidant in scavenging lipid peroxyl radicals in a micellar environment, which may model the gastric compartment.[1][2][3]
DPPH Radical Scavenging Lycopene with 55% Z-isomers vs. 5% and 30% Z-isomersLycopene with a higher percentage of Z-isomers demonstrated stronger scavenging activity.[4]
ABTS Radical Cation Scavenging Lycopene with 55% Z-isomers vs. 5% and 30% Z-isomersLycopene with a higher percentage of Z-isomers showed stronger scavenging activity.[4]
Ferric Reducing Antioxidant Power (FRAP) This compound and other (Z)-isomers vs. (all-E)-isomerNo significant differences were observed between the isomers.[1][2][3]
ABTS Radical Cation Bleaching This compound and other (Z)-isomers vs. (all-E)-isomerNo significant differences were found between the isomers in this electron transfer-based assay.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the antioxidant activity of lycopene isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. The working solution is then made by diluting the stock solution to obtain a specific absorbance at a particular wavelength (e.g., 515 nm).

  • Sample Preparation: Lycopene isomers are dissolved in an appropriate solvent.

  • Reaction: A specific volume of the sample (or standard antioxidant like Trolox) is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. A decrease in absorbance indicates a higher radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and often, the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Sample Preparation: Lycopene isomers are dissolved in an appropriate solvent.

  • Reaction: A small volume of the sample is added to a larger volume of the ABTS working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured with a spectrophotometer. The reduction in absorbance is proportional to the antioxidant concentration.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]

Antioxidant Mechanism and Bioavailability

The primary antioxidant mechanism of lycopene and its isomers involves the quenching of singlet oxygen and the scavenging of peroxyl radicals, thereby protecting cells and lipids from oxidative damage.[6][7] While the all-trans-lycopene is the most common dietary form, human tissues predominantly contain cis-isomers.[8][9] This suggests that cis-isomers, including this compound, may have higher bioavailability.[10] The bent shape of cis-isomers is thought to be more easily incorporated into micelles for absorption.

Lycopene_Antioxidant_Action cluster_ROS Reactive Oxygen Species (ROS) cluster_Lycopene Lycopene Isomers cluster_Cellular_Components Cellular Components cluster_Outcome Cellular Outcome ROS1 Singlet Oxygen Lipids Lipids ROS1->Lipids cause oxidative damage DNA DNA ROS1->DNA cause oxidative damage Proteins Proteins ROS1->Proteins cause oxidative damage ROS2 Peroxyl Radicals ROS2->Lipids cause oxidative damage ROS2->DNA cause oxidative damage ROS2->Proteins cause oxidative damage This compound This compound (cis-isomer) This compound->ROS1 neutralize This compound->ROS2 neutralize Protection Protection from Oxidative Damage AllTrans All-trans-lycopene AllTrans->ROS1 neutralize AllTrans->ROS2 neutralize

Caption: Lycopene isomers protect cells by neutralizing reactive oxygen species.

References

Prolycopene vs. Beta-Carotene: A Comparative Guide to Singlet Oxygen Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the singlet oxygen (¹O₂) quenching capabilities of prolycopene and beta-carotene. Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, is implicated in various photodamage processes and is a key target for antioxidant intervention. Understanding the efficacy of different carotenoids in quenching ¹O₂ is crucial for the development of photoprotective agents and antioxidant-based therapeutics.

Executive Summary

Data Presentation: Singlet Oxygen Quenching Rate Constants

The following table summarizes the reported singlet oxygen quenching rate constants (k_q) for all-trans-lycopene and beta-carotene in different environments. It is important to note that these values can vary depending on the solvent, temperature, and experimental methodology.

CarotenoidQuenching Rate Constant (k_q) (M⁻¹s⁻¹)Solvent/SystemReference(s)
all-trans-Lycopene 31 x 10⁹Benzene/Ethanol/Chloroform[1]
2.3 - 2.5 x 10⁹Unilamellar DPPC liposomes[2]
Beta-Carotene 14 x 10⁹Benzene/Ethanol/Chloroform[1]
2.3 - 2.5 x 10⁹Unilamellar DPPC liposomes[2]

Note on this compound: Direct experimental data for the singlet oxygen quenching rate constant of this compound is scarce. However, research on cis-isomers of β-carotene has shown them to be less efficient quenchers than the all-trans isomer.[3] This suggests that this compound's quenching rate constant is likely lower than that of all-trans-lycopene.

Experimental Protocols

The most common and direct method for determining singlet oxygen quenching rate constants is time-resolved near-infrared luminescence spectroscopy . This technique measures the phosphorescence of singlet oxygen at approximately 1270 nm.

Principle:

A photosensitizer (e.g., Rose Bengal, methylene blue) is excited by a laser pulse, which then transfers its energy to ground-state molecular oxygen (³O₂) to generate singlet oxygen (¹O₂). The subsequent decay of ¹O₂ back to its ground state is accompanied by the emission of near-infrared light. The rate of this decay is enhanced in the presence of a quencher. By measuring the lifetime of the ¹O₂ phosphorescence at different quencher concentrations, the bimolecular quenching rate constant (k_q) can be determined.

Generalized Protocol:
  • Sample Preparation:

    • Prepare a stock solution of the photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., deuterated methanol, benzene). The concentration should be adjusted to an absorbance of approximately 0.2-0.3 at the excitation wavelength.

    • Prepare stock solutions of the carotenoids (this compound and beta-carotene) in the same solvent.

    • All solutions should be freshly prepared and protected from light to prevent degradation and isomerization.

  • Instrumentation:

    • A pulsed laser system (e.g., Nd:YAG laser) is used for excitation of the photosensitizer (e.g., at 532 nm for Rose Bengal).

    • A near-infrared detector (e.g., a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube) is positioned at a 90° angle to the excitation beam to detect the ¹O₂ phosphorescence.

    • A long-pass filter is placed before the detector to block scattered laser light and a narrow bandpass filter centered around 1270 nm is used to isolate the ¹O₂ emission.

    • The detector signal is amplified and recorded by a digital oscilloscope or a time-correlated single-photon counting system.

  • Measurement:

    • The lifetime of ¹O₂ phosphorescence is first measured in the absence of the quencher (τ₀).

    • Aliquots of the carotenoid stock solution are then incrementally added to the photosensitizer solution, and the ¹O₂ lifetime (τ) is measured after each addition.

    • The observed first-order decay rate constant (k_obs = 1/τ) is plotted against the concentration of the carotenoid.

  • Data Analysis:

    • The relationship between the observed decay rate and the quencher concentration is described by the Stern-Volmer equation: k_obs = k₀ + k_q[Quencher] where k₀ is the decay rate in the absence of the quencher (1/τ₀).

    • The quenching rate constant (k_q) is determined from the slope of the linear plot of k_obs versus the quencher concentration.

Signaling Pathways and Mechanisms

The quenching of singlet oxygen by carotenoids can occur through two primary mechanisms: physical quenching and chemical quenching.

Physical Quenching

This is the predominant mechanism for carotenoids and involves the transfer of energy from singlet oxygen to the carotenoid molecule, without any chemical reaction or degradation of the carotenoid.[3][4] The carotenoid is excited to its triplet state and then dissipates this energy as heat, returning to its ground state, ready to quench another singlet oxygen molecule.

PhysicalQuenching cluster_0 Energy Transfer cluster_1 Thermal Dissipation 1O2 Singlet Oxygen (High Energy) Car Carotenoid (Ground State) 3O2 Triplet Oxygen (Ground State) 1O2->3O2 Energy Release 3Car Triplet Carotenoid (Excited State) Car->3Car Energy Absorption Car_ground Carotenoid (Ground State) 3Car->Car_ground Heat Release Heat Heat

Caption: Physical quenching of singlet oxygen by a carotenoid.

Chemical Quenching

Chemical quenching involves a direct reaction between the carotenoid and singlet oxygen, leading to the formation of various oxidation products, such as endoperoxides and aldehydes.[5][6] This process is significantly less efficient than physical quenching and results in the degradation of the carotenoid.[7]

ChemicalQuenching cluster_0 Reaction 1O2 Singlet Oxygen Products Oxidation Products (Endoperoxides, Aldehydes) 1O2->Products Car Carotenoid Car->Products ExperimentalWorkflow cluster_0 Preparation cluster_1 Measurement cluster_2 Data Acquisition cluster_3 Analysis A Prepare Photosensitizer Solution C Pulsed Laser Excitation A->C B Prepare Carotenoid Stock Solutions G Add Carotenoid Aliquots B->G D Detect ¹O₂ Luminescence at 1270 nm C->D E Record Luminescence Decay D->E F Measure Decay without Quencher (τ₀) E->F F->G H Measure Decay with Quencher (τ) G->H I Repeat for Multiple Concentrations H->I J Plot 1/τ vs. [Carotenoid] I->J K Determine Slope (k_q) J->K

References

Prolycopene's Efficacy in Mitigating Oxidative Stress: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prolycopene's role in reducing oxidative stress, benchmarked against other common antioxidants. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

This compound, the (7Z,9Z,7′Z,9′Z)-isomer of lycopene predominantly found in tangerine tomatoes, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. Research indicates that the cis-isomeric configuration of this compound may enhance its bioavailability compared to the all-trans-lycopene found in red tomatoes, potentially leading to more potent biological effects.[1]

Comparative Antioxidant Performance

This compound's antioxidant activity has been evaluated against its isomers and other standard antioxidants through various assays. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Antioxidant Activity of this compound and Other Lycopene Isomers

Antioxidant AssayThis compound (tetra-cis-lycopene)all-trans-LycopeneOther cis-Lycopene Isomers (5Z, 9Z, 13Z)Key Findings
Ferric Reducing Antioxidant Power (FRAP) No significant differenceNo significant differenceNo significant differenceAll lycopene isomers exhibited similar electron-donating capacity.[2]
ABTS Radical Cation Decolorization No significant differenceNo significant differenceNo significant differenceAll lycopene isomers showed comparable radical scavenging activity in this assay.[2]
Peroxyl Radical Scavenging (AAPH) Higher activity than all-transLower activity than cis-isomersGenerally higher activity than all-transCis-isomers, including this compound, are more effective at scavenging peroxyl radicals.[2]

Table 2: Comparative Efficacy of Tangerine Tomato (this compound-Rich) and Red Tomato Extracts

AssayTangerine Tomato ExtractRed Tomato ExtractKey Findings
Antioxidant Capacity (FRAP & ABTS) One tangerine variety showed higher antioxidant capacity, while another was lower.One red variety was intermediate.The in vitro antioxidant potential is not solely attributed to tetra-cis lycopene, and generalization should be avoided.[3]
Anti-proliferative Activity (IC50 in LNCaP cells) 5.62 - 8.08 mg dry tomato equivalent/mL14.46 mg dry tomato equivalent/mLTangerine tomato extracts showed significantly higher anti-proliferative effects on prostate cancer cells.[4]
Anti-inflammatory Activity (NOD2-mediated) Greater potentialLower potentialTangerine tomatoes demonstrated superior in vitro anti-inflammatory potential.[3]

Table 3: Comparison of Lycopene and Vitamin E Antioxidant and Anti-inflammatory Effects

| Parameter | Lycopene | Vitamin E (α-tocopherol) | Combination (Lycopene + Vitamin E) | Key Findings | |---|---|---|---| | LDL Oxidation Inhibition | Dose-dependent inhibition | Dose-dependent inhibition | Synergistic inhibition (greater than the additive effect of individual compounds) | Lycopene and Vitamin E work synergistically to prevent LDL oxidation.[5] | | Anti-inflammatory Activity (Albumin Denaturation Assay) | Dose-dependent inhibition | Dose-dependent inhibition | Effective inhibition, in some instances better than individual compounds | The combination of lycopene and Vitamin E shows potent anti-inflammatory effects.[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

Sample Preparation (Tissue):

  • Homogenize ~20mg of tissue in 200µL of RIPA buffer containing protease inhibitors.[7]

  • Sonicate the homogenate and centrifuge at 3000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant for the assay.

Assay Procedure:

  • To 100µL of the sample supernatant, add 200µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[7]

  • Incubate on ice for 15 minutes.[7]

  • Centrifuge at 2200 x g for 15 minutes at 4°C.[7]

  • Transfer 200µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[7]

  • Incubate in a boiling water bath for 10 minutes.[7]

  • Cool the samples and measure the absorbance of 150 µL of the reaction mixture at 532 nm using a microplate reader.[7]

  • Quantify MDA concentration using a standard curve prepared with MDA standards.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This technique measures DNA strand breaks at the single-cell level.

Cell Preparation and Embedding:

  • Prepare a single-cell suspension from the tissue or cell culture of interest.

  • Mix the cell suspension with low-melting-point agarose.

  • Layer the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Allow the agarose to solidify at 4°C.

Lysis and Electrophoresis:

  • Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the nucleoid.

  • Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

  • Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".

Visualization and Analysis:

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualize the comets using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to this compound's antioxidant activity.

G cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_pathway Nrf2 Signaling Pathway ROS/RNS ROS/RNS Nrf2_Keap1 Nrf2-Keap1 Complex ROS/RNS->Nrf2_Keap1 Induces This compound This compound Metabolites Metabolites This compound->Metabolites Metabolism This compound->Nrf2_Keap1 Inhibits Complex Formation Metabolites->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS/RNS Neutralizes

Caption: this compound's activation of the Nrf2 signaling pathway to combat oxidative stress.

G cluster_sample_prep Sample Preparation cluster_tbars_assay TBARS Assay cluster_comet_assay Comet Assay Tissue_Cells Tissue or Cells Homogenization Homogenization/ Cell Lysis Tissue_Cells->Homogenization Cell_Embedding Cell Embedding (Agarose) Tissue_Cells->Cell_Embedding Supernatant Supernatant Collection Homogenization->Supernatant TCA_Precipitation Protein Precipitation (TCA) Supernatant->TCA_Precipitation TBA_Reaction Reaction with TBA (Boiling) TCA_Precipitation->TBA_Reaction Absorbance_Measurement Absorbance Measurement (532 nm) TBA_Reaction->Absorbance_Measurement MDA_Quantification MDA Quantification Absorbance_Measurement->MDA_Quantification Lysis Cell Lysis Cell_Embedding->Lysis Electrophoresis Electrophoresis (Alkaline) Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Visualization Fluorescence Microscopy Staining->Visualization Damage_Quantification DNA Damage Quantification Visualization->Damage_Quantification

Caption: Experimental workflow for assessing oxidative stress using TBARS and Comet assays.

G cluster_mechanisms Antioxidant Mechanisms This compound This compound Direct_Scavenging Direct Radical Scavenging This compound->Direct_Scavenging Nrf2_Activation Nrf2 Pathway Activation This compound->Nrf2_Activation Synergistic_Effects Synergistic Effects This compound->Synergistic_Effects Bioavailability Enhanced Bioavailability This compound->Bioavailability Lycopene Lycopene Lycopene->Direct_Scavenging Lycopene->Nrf2_Activation Lycopene->Synergistic_Effects VitaminE Vitamin E VitaminE->Direct_Scavenging VitaminE->Synergistic_Effects

Caption: Comparative logical flow of the antioxidative mechanisms of this compound, lycopene, and Vitamin E.

References

Prolycopene vs. All-trans-lycopene: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature indicates that while both prolycopene and all-trans-lycopene exhibit anti-inflammatory properties, this compound, a cis-isomer of lycopene, demonstrates superior bioavailability, suggesting a potentially greater in vivo anti-inflammatory effect. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the available experimental data on their anti-inflammatory mechanisms and bioavailability.

The primary distinction in the bio-efficacy of these two lycopene isomers lies in their absorption and accumulation in human tissues. Naturally occurring lycopene in tomatoes is predominantly in the all-trans form (approximately 90%). However, human tissues and serum are rich in cis-isomers, suggesting that these forms are more readily absorbed or that isomerization occurs within the body.[1][2]

Enhanced Bioavailability of this compound

This compound, specifically the tetra-cis-lycopene isomer found in tangerine tomatoes, has been shown to be significantly more bioavailable than its all-trans counterpart from red tomatoes.[3][4] Studies suggest that cis-isomers are more soluble in bile acid micelles and are more readily incorporated into chylomicrons, facilitating their absorption.[2] One clinical trial reported an 8.5-fold increase in lycopene bioavailability from tangerine tomato juice (rich in this compound) compared to red tomato juice (rich in all-trans-lycopene).[3][4] This enhanced bioavailability is a critical factor, as a higher concentration of the active compound at the site of inflammation is likely to result in a more potent therapeutic effect.

Anti-Inflammatory Mechanisms of Lycopene

Lycopene, in its various isomeric forms, exerts its anti-inflammatory effects through multiple pathways. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] By inhibiting the activation of NF-κB, lycopene can suppress the expression of a cascade of pro-inflammatory genes.

This inhibitory action leads to a reduction in the production of key inflammatory mediators, including:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[7][8]

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][9]

The following table summarizes the observed effects of lycopene on key inflammatory markers from various in vitro and in vivo studies. It is important to note that many of these studies do not specify the isomeric form of lycopene used or use a mixture of isomers. However, given the superior bioavailability of this compound, it is plausible that it would elicit these effects more potently.

Quantitative Data on the Anti-inflammatory Effects of Lycopene

Inflammatory MarkerCell/Animal ModelLycopene Concentration/DoseObserved EffectReference
TNF-α SW480 human colorectal cancer cells10-30 µMSignificant decrease in mRNA expression[2][7]
Cigarette smoke-exposed mice25 and 50 mg/kgSuppression of increased levels[7]
IL-6 SW480 human colorectal cancer cells10-30 µMSignificant decrease in mRNA expression[2][7]
3T3-L1 adipocytes10 µMDecreased TNFα-mediated induction[8]
IL-1β SW480 human colorectal cancer cells10-30 µMSignificant decrease in mRNA expression[2][7]
COX-2 SW480 human colorectal cancer cells10-30 µMSignificant decrease in mRNA expression[2][7]
DEN-treated rat liverNot specifiedDecreased from 194% to 137%[9]
iNOS SW480 human colorectal cancer cells10-30 µMSignificant decrease in mRNA expression[2][7]
NF-κB Human prostate and breast cancer cells≥1.25 µM30-40% reduction in IκB phosphorylation[5][6]
DEN-treated rat liverNot specifiedDecreased from 179% to 129%[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

G General Experimental Workflow for In Vitro Anti-Inflammatory Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Macrophages (e.g., RAW 264.7) cell_seeding Seed cells in plates cell_culture->cell_seeding This compound This compound Treatment all_trans All-trans-lycopene Treatment control Vehicle Control lps Induce Inflammation (e.g., with LPS) This compound->lps all_trans->lps control->lps cytokine_assay Measure Cytokine Levels (ELISA, qPCR) lps->cytokine_assay western_blot Analyze Protein Expression (Western Blot for COX-2, iNOS, NF-κB) lps->western_blot G NF-κB Signaling Pathway Inhibition by Lycopene cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Gene Expression LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Gene_expression Lycopene Lycopene (this compound & All-trans-lycopene) Lycopene->IKK Inhibition

References

Prolycopene vs. Lycopene: A Comparative Guide to In Vivo Absorption

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The bioavailability of lycopene, a potent antioxidant carotenoid found predominantly in tomatoes, is a critical factor in its potential health benefits. While dietary sources are rich in the all-trans-lycopene isomer, human tissues surprisingly show a predominance of cis-isomers, often referred to as prolycopene. This observation has spurred significant research into the comparative absorption of these isomeric forms. This guide synthesizes key findings from in vivo studies to provide a clear comparison of this compound and lycopene absorption, supported by experimental data and methodologies.

The prevailing hypothesis, supported by multiple studies, is that cis-isomers of lycopene (this compound) are significantly more bioavailable than the all-trans form.[1][2][3] This enhanced absorption is attributed to several factors: the shorter length of cis-isomers, their greater solubility in bile acid micelles, and a reduced tendency to aggregate, which facilitates their incorporation into chylomicrons for transport into the lymphatic system.[1][2][3]

Quantitative Comparison of Bioavailability

Data from both human and animal in vivo studies consistently demonstrate the superior absorption of cis-lycopene over all-trans-lycopene. The following table summarizes key quantitative findings from comparative studies.

Study Type & SubjectThis compound Source (cis-rich)Lycopene Source (all-trans-rich)Key Bioavailability FindingsReference
Human Clinical Trial (n=11, crossover)Tangerine Tomato Juice (94% cis-isomers)Red Tomato Juice (10% cis-isomers)8.5-fold greater bioavailability from tangerine juice (P<0.001). Fractional absorption was 47.7% for tangerine vs. 5.0% for red tomato juice.[4][5]
Human Clinical Trial (n=12, crossover)cis-isomer-rich Tomato Sauce (45% cis-isomers)all-trans-rich Tomato Sauce (5% cis-isomers)Significantly higher AUC for total lycopene (7.30 vs. 4.74 nmol·h/L), total cis-lycopene (3.80 vs. 1.98 nmol·h/L), and all-trans-lycopene (3.50 vs. 2.76 nmol·h/L) from the cis-rich sauce.[6]
Animal Study (Ferrets, lymph-cannulated)Lycored™ (tomato extract, initially 9% all-trans)N/A (Isomerization measured post-dose)Dose contained 6-18% cis-lycopene, but mesenteric lymph secretions contained 77.4% cis-lycopene , indicating preferential absorption.[1][2]
Animal Study (Rats)Z-isomer-rich lycopene dietall-E-isomer-rich lycopene dietAfter 2 weeks, plasma and liver lycopene concentrations were 6.2 and 11.6 times higher , respectively, in the Z-isomer (cis) group.[7]

AUC: Area Under the Curve, a measure of total drug exposure over time.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for interpretation and future research design. Below are detailed protocols from key comparative studies.

  • Study Design: A randomized, single-blinded, cross-over clinical trial was conducted with 11 healthy adult subjects (6 male, 5 female).[4][5] Each participant consumed two different test meals separated by a washout period.

  • Intervention: Subjects consumed a meal containing 10 mg of lycopene from either tangerine tomato juice (94% cis-isomers) or red tomato juice (10% cis-isomers).[4][5]

  • Blood Sampling: Blood samples were collected at baseline and over a 12-hour period post-consumption.[4][5]

  • Analysis: The triglyceride-rich lipoprotein (TRL) fraction of the plasma was isolated via ultracentrifugation. Carotenoids within the TRL fraction, which represent newly absorbed dietary lipids and associated compounds, were extracted and analyzed using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS/MS) to quantify lycopene isomers.[4][5] Bioavailability was assessed by comparing the Area Under the Curve (AUC) of lycopene concentration in the TRL fraction over time.[4]

  • Study Subjects: Male ferrets (n=7), a model known to absorb carotenoids intact, were utilized.[1][2]

  • Surgical Procedure: Ferrets were anesthetized, and the mesenteric lymph duct was surgically cannulated to allow for the direct collection of lymph, which carries absorbed dietary fats and fat-soluble compounds from the intestine.[2]

  • Intervention: A single oral dose of 40 mg lycopene per kg body weight, sourced from a tomato extract (Lycored™) suspended in soybean oil, was administered.[2] The administered dose contained approximately 91% all-trans-lycopene.[2]

  • Sample Collection & Analysis: Lymph was collected continuously on ice for 2 hours post-administration.[2] Additionally, residual contents from the stomach and small intestine were collected. The isomeric profile (cis- vs. all-trans-lycopene) of the dose, gastrointestinal contents, and the collected lymph was analyzed by HPLC to determine the extent of preferential absorption.[2]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo comparative bioavailability study, as described in the protocols.

G Generalized Workflow for Comparative Lycopene Bioavailability Study cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation Subject Subject Recruitment (e.g., Human Volunteers, Animal Models) Diet Washout Period / Dietary Standardization Subject->Diet Random Randomization to Treatment Arms Diet->Random Dose_A Group A Receives: cis-Lycopene-rich Source (e.g., Tangerine Tomato Juice) Random->Dose_A Crossover or Parallel Group Dose_B Group B Receives: all-trans-Lycopene-rich Source (e.g., Red Tomato Juice) Random->Dose_B Crossover or Parallel Group Sampling Serial Blood/Lymph Sampling (e.g., 0, 2, 4, 6, 8, 12 hours) Dose_A->Sampling Dose_B->Sampling Isolation Isolate Target Fraction (e.g., Plasma TRL via Ultracentrifugation) Sampling->Isolation HPLC HPLC Analysis (Quantify Lycopene Isomers) Isolation->HPLC PK Pharmacokinetic Analysis (Calculate AUC, Cmax) HPLC->PK Compare Statistical Comparison of Bioavailability PK->Compare

A typical workflow for in vivo lycopene bioavailability studies.

Mechanism of Enhanced Absorption

The preferential absorption of cis-lycopene is rooted in the physicochemical events within the small intestine. All-trans-lycopene's linear structure promotes aggregation and crystallization, making it difficult to incorporate into the bile salt micelles necessary for absorption.[3][4] In contrast, the "bent" shape of this compound (cis-isomers) disrupts this aggregation, enhancing its solubility in these micelles.[1][3] Once micellarized, the lycopene isomers are taken up by intestinal enterocytes and packaged into chylomicrons, which are then secreted into the lymphatic system.[3] The data strongly suggest that this micellarization step is more efficient for cis-isomers, leading to their greater overall bioavailability.[2][3]

G Proposed Mechanism of Differential Lycopene Absorption cluster_0 Dietary Intake cluster_1 Intestinal Lumen cluster_2 Systemic Circulation Trans all-trans-Lycopene (e.g., Raw Tomatoes) - High tendency to aggregate Micelle Bile Salt Micelle Formation Trans->Micelle Inefficient (due to aggregation) Cis This compound (cis-isomers) (e.g., Tangerine Tomatoes, Processed Tomato Sauce) - Lower tendency to aggregate Cis->Micelle More Efficient (higher solubility) Chylomicron Packaging into Chylomicrons Micelle->Chylomicron Uptake by Enterocytes Lymph Secretion into Lymphatic System Chylomicron->Lymph Blood Appearance in Bloodstream (TRL) Lymph->Blood

References

A Head-to-Head Comparison of Prolycopene and Astaxanthin Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carotenoids, prolycopene and astaxanthin stand out for their potent antioxidant properties. This guide provides an objective, data-driven comparison of their antioxidant capacities, drawing from various in vitro assays. While direct comparative studies on this compound are limited, this analysis leverages data on lycopene, its all-trans isomer, and studies indicating the enhanced antioxidant potential of cis-isomers like this compound.

Quantitative Antioxidant Capacity Comparison

The following table summarizes the antioxidant capacities of this compound (data primarily based on lycopene and its cis-isomers) and astaxanthin across several standard assays. It is important to note that the antioxidant activity of lycopene is enhanced in its cis-isomeric form, such as this compound.[1][2][3]

Antioxidant AssayThis compound/LycopeneAstaxanthinKey Findings
DPPH Radical Scavenging Activity (IC50) ~54 µg/mL (Lycopene)[4] 80 µg/mL (55% Z-isomers)[1][5]4.76 - 5.99 ppm (DMSO, methanol, 40% acetone)Astaxanthin generally exhibits a lower IC50, indicating stronger DPPH radical scavenging activity. However, the antioxidant activity of lycopene increases with a higher content of cis-isomers.[1][5]
ABTS Radical Scavenging Activity (IC50) 35 µg/mL (55% Z-isomers)[1][5]7.7 ± 0.6 µg/mLAstaxanthin demonstrates significantly higher ABTS radical scavenging capacity.[6]
Oxygen Radical Absorbance Capacity (ORAC) Data limited, but extracts show high activity[1]2,822,200 µmol TE/100gAstaxanthin possesses an exceptionally high ORAC value, indicating a very strong capacity to neutralize peroxyl radicals.
Singlet Oxygen Quenching Rate Constant (kq) 2.3-2.5 x 10⁹ M⁻¹s⁻¹ (Lycopene)[7][8]Intermediate, lower than lycopeneLycopene is recognized as one of the most efficient quenchers of singlet oxygen, surpassing astaxanthin in this specific measure.[7][8]

Experimental Methodologies

Below are detailed protocols for the key antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[9][10]

  • Sample Preparation: The test compounds (this compound, astaxanthin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[9]

  • Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.[9][10]

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9][11]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.[9][10][11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12][13][14] The mixture is allowed to stand in the dark for 12-16 hours.[12][13]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]

  • Reaction: The antioxidant sample is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6-30 minutes).[12]

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are prepared in a phosphate buffer (pH 7.4).[15][16]

  • Reaction Mixture: The sample or standard, along with the fluorescent probe, is added to the wells of a microplate.[15][17][18]

  • Incubation: The plate is incubated at 37°C.[15][17][18]

  • Initiation: The reaction is initiated by adding the free radical initiator.[15][17][18]

  • Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[15][18]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).[15]

Singlet Oxygen Quenching Assay

This assay evaluates the ability of a compound to deactivate singlet oxygen, a highly reactive form of oxygen.

Protocol:

  • Generation of Singlet Oxygen: Singlet oxygen can be generated chemically (e.g., using the reaction of NaOCl and H₂O₂) or photochemically (using a photosensitizer like rose bengal).[19]

  • Detection: A chemical trap or probe that reacts with singlet oxygen is used to monitor its presence.

  • Quenching Reaction: The antioxidant is introduced into the system, and its ability to reduce the signal from the singlet oxygen probe is measured.

  • Calculation: The rate constant for singlet oxygen quenching (kq) is determined by analyzing the kinetics of the reaction.

Signaling Pathways and Experimental Workflows

The antioxidant activity of carotenoids is a key mechanism in their protective effects against cellular damage. This activity can influence various signaling pathways involved in oxidative stress response.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Capacity Assays cluster_data Data Analysis This compound This compound/Lycopene (cis-isomers) DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS ORAC ORAC Assay This compound->ORAC SOQ Singlet Oxygen Quenching This compound->SOQ Astaxanthin Astaxanthin Astaxanthin->DPPH Astaxanthin->ABTS Astaxanthin->ORAC Astaxanthin->SOQ IC50 IC50 Values DPPH->IC50 ABTS->IC50 TEAC Trolox Equivalents (TEAC/ORAC) ORAC->TEAC kq Quenching Rate Constant (kq) SOQ->kq Comparison Comparison IC50->Comparison TEAC->Comparison kq->Comparison

Caption: General workflow for comparing the antioxidant capacity of this compound and astaxanthin.

signaling_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Antioxidants This compound / Astaxanthin Antioxidants->ROS Scavenging Nrf2 Nrf2 Antioxidants->Nrf2 Activation CellularProtection Cellular Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulation AntioxidantEnzymes->ROS Neutralization AntioxidantEnzymes->CellularProtection

Caption: Simplified signaling pathway of carotenoid antioxidant action.

Conclusion

Both this compound and astaxanthin are formidable antioxidants, each exhibiting distinct strengths. Astaxanthin generally demonstrates superior radical scavenging activity in DPPH and ABTS assays and possesses an exceptionally high ORAC value.[6] Conversely, lycopene, and by extension its more bioavailable cis-isomer this compound, is a more potent quencher of singlet oxygen.[7][8] The choice between these two powerful carotenoids may therefore depend on the specific type of oxidative stress being targeted. For applications requiring broad-spectrum radical scavenging, astaxanthin appears to be the more potent option. For targeting singlet oxygen-mediated damage, this compound may offer a significant advantage. Further direct comparative studies on this compound are warranted to fully elucidate its antioxidant potential relative to astaxanthin.

References

Prolycopene-Rich Tomato Products: A Comparative Guide to Health Benefits and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prolycopene-rich tomato products against those containing predominantly all-trans-lycopene. It synthesizes experimental data to validate the health benefits of this compound, focusing on its superior bioavailability and potent anti-cancer, cardiovascular, and anti-inflammatory properties.

Executive Summary

Lycopene, a potent antioxidant carotenoid found in tomatoes, has been extensively studied for its role in reducing the risk of chronic diseases.[1] While the all-trans isomer is the most common form in red tomatoes, emerging research highlights the significantly greater bioavailability and potential health benefits of its cis-isomer, this compound, which is abundant in tangerine or golden tomatoes.[2][3] Clinical studies have demonstrated that the consumption of this compound-rich tomato products leads to a higher concentration of lycopene in the blood, suggesting enhanced absorption and efficacy.[2][3] This guide delves into the experimental evidence supporting the health claims of this compound, providing detailed methodologies and comparative data to inform future research and development.

Data Presentation: this compound vs. All-Trans-Lycopene

The following tables summarize key quantitative data from comparative studies on this compound and all-trans-lycopene.

Table 1: Bioavailability of Lycopene Isomers

ParameterThis compound (from Tangerine Tomato Juice)All-Trans-Lycopene (from Red Tomato Juice)Fold Increase with this compoundReference
Area Under the Curve (AUC) (nmol·hr/L TRL) 690.9 ± 117.881.6 ± 32.1~8.5x[3]
Fractional Absorption (%) 47.70 ± 8.814.98 ± 1.92~9.6x[3]

Table 2: Lycopene Content in Tomato Products

Tomato ProductPredominant Lycopene IsomerTotal Lycopene Content (µg/g)Reference
Tangerine Tomato Juice This compound (tetra-cis-lycopene)Varies[2][3]
Red Tomato Juice All-trans-lycopeneVaries[3]
Tomato Paste All-trans-lycopene (some cis-isomers form during processing)73.4 µ g/100g (apo-lycopenals)[4]
Raw 'Roma' Tomato All-trans-lycopene6.5 µ g/100g (apo-lycopenals)[4]
Ketchup All-trans-lycopene (some cis-isomers form during processing)9.20 (cis-lycopene)[5]

Table 3: Antioxidant Activity of Lycopene Isomers

Assay5-cis-lycopeneAll-trans-lycopeneReference
Singlet Oxygen Quenching Higher activityLower activity[6]
DPPH Radical Scavenging (IC50 µg/mL) 80 (for 55% Z-isomers)140 (for 5% Z-isomers)[6]
ABTS Radical Scavenging (IC50 µg/mL) 35 (for 55% Z-isomers)80 (for 5% Z-isomers)[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Quantification of Lycopene Isomers in Human Plasma

This protocol is based on high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[7][8]

  • Sample Preparation:

    • Extract lycopene from plasma samples using an organic solvent mixture (e.g., hexane/acetone).[4]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent for HPLC injection.

  • HPLC Separation:

    • For total lycopene measurement, use a C18 column with an isocratic mobile phase (e.g., acetonitrile/methyl tert-butyl ether, 95:5) to elute all isomers as a single peak.[7]

    • For separation of all-trans and cis-isomers, use a C30 carotenoid column with a gradient solvent system (e.g., methanol to methyl tert-butyl ether).[3][7]

  • Mass Spectrometry Detection:

    • Utilize negative ion atmospheric pressure chemical ionization (APCI) with collision-induced dissociation.

    • Monitor the transition of the molecular ion (m/z 536) to a unique fragment ion (m/z 467) for selective detection of lycopene isomers, avoiding interference from other carotenoids like α-carotene and β-carotene.[7][8]

  • Quantification:

    • Generate external calibration curves using purified standards of all-trans-lycopene and various cis-isomers.[4]

    • Calculate the concentration of each isomer in the plasma samples by comparing their peak areas to the respective calibration curves.[4]

In Vivo Bioavailability Assessment of Lycopene

This protocol is based on a randomized, cross-over clinical trial design.[3]

  • Study Design:

    • Recruit healthy human subjects.

    • Implement a washout period to clear existing lycopene from the diet.

    • Randomly assign subjects to consume a standardized dose of either this compound-rich (tangerine) or all-trans-lycopene-rich (red) tomato juice.

    • Collect blood samples at multiple time points over a 12-hour period post-consumption.

    • After a washout period, subjects cross over to the other treatment group.

  • Sample Analysis:

    • Isolate triglyceride-rich lipoprotein (TRL) fractions from plasma via ultracentrifugation.[3]

    • Extract carotenoids from the TRL fractions.[3]

    • Analyze the carotenoid profile using HPLC-DAD-MS/MS as described in the previous protocol.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for lycopene concentration in TRLs over time to determine total absorption.

    • Calculate the fractional absorption by comparing the amount of lycopene in the TRLs to the amount ingested.

In Vitro Antioxidant Activity Assays (DPPH and ABTS)

This protocol is based on spectrophotometric methods to assess the radical scavenging activity of lycopene isomers.[6]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add different concentrations of lycopene isomer extracts to the DPPH solution.

    • Incubate the mixture in the dark at room temperature.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

    • The decrease in absorbance indicates the radical scavenging activity.

    • Calculate the IC50 value, which is the concentration of the lycopene isomer required to scavenge 50% of the DPPH radicals.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS•+ solution to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add different concentrations of lycopene isomer extracts to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation time.

    • Calculate the IC50 value, representing the concentration of the lycopene isomer that inhibits 50% of the ABTS•+ radicals.[6]

Mandatory Visualizations

Signaling Pathways Modulated by Lycopene

Lycopene exerts its health benefits through the modulation of various cellular signaling pathways. Its anti-inflammatory and anti-cancer effects are partly attributed to its ability to inhibit the NF-κB and Akt/mTOR pathways and to induce apoptosis.

Lycopene_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anti-Cancer Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS Lycopene_Inflam Lycopene Lycopene_Inflam->NFkB Inhibits IGF1R IGF-1R Akt Akt IGF1R->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Bax Bax Lycopene_Cancer Lycopene Lycopene_Cancer->IGF1R Inhibits Lycopene_Cancer->Akt Inhibits Lycopene_Cancer->Apoptosis Induces

Caption: Lycopene's inhibitory effects on inflammatory and cancer signaling pathways.

Experimental Workflow for Bioavailability Study

The following diagram illustrates the workflow for a clinical trial designed to compare the bioavailability of different lycopene isomers.

Bioavailability_Workflow cluster_recruitment Phase 1: Subject Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis & Crossover Recruitment Recruit Healthy Subjects Washout1 Dietary Washout Period Recruitment->Washout1 Baseline_Sample Collect Baseline Blood Sample Washout1->Baseline_Sample Randomization Randomization Baseline_Sample->Randomization GroupA Group A: This compound-Rich Tomato Juice Randomization->GroupA GroupB Group B: All-Trans-Lycopene-Rich Tomato Juice Randomization->GroupB Blood_Sampling Serial Blood Sampling (0-12h) GroupA->Blood_Sampling GroupB->Blood_Sampling TRL_Isolation Isolate TRL from Plasma Blood_Sampling->TRL_Isolation HPLC_Analysis HPLC-MS/MS Analysis of Lycopene Isomers TRL_Isolation->HPLC_Analysis AUC_Calculation Calculate AUC & Fractional Absorption HPLC_Analysis->AUC_Calculation Washout2 Second Washout Period AUC_Calculation->Washout2 Crossover Crossover of Groups Washout2->Crossover Crossover->GroupA Group B now receives this compound Crossover->GroupB Group A now receives All-Trans-Lycopene

Caption: Workflow of a randomized, cross-over clinical trial for lycopene bioavailability.

Conclusion

The available experimental data strongly suggest that this compound-rich tomato products offer a significant advantage in terms of lycopene bioavailability compared to conventional red tomato products.[2][3] This enhanced absorption may translate to more potent health benefits, including superior antioxidant, anti-inflammatory, and anti-cancer effects.[9][10][11] For researchers and professionals in drug development, focusing on this compound as a source of lycopene for nutraceuticals and functional foods presents a promising avenue for creating more effective products for disease prevention and health promotion. Further clinical trials are warranted to fully elucidate the long-term health outcomes associated with the consumption of this compound-rich tomato products.

References

A Comparative Analysis of Prolycopene Content in Tomato Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of prolycopene (tetra-cis-lycopene) content across various tomato varieties, offering valuable insights for researchers, scientists, and drug development professionals. This compound, a geometric isomer of lycopene, has garnered significant attention for its enhanced bioavailability compared to the all-trans-lycopene predominantly found in common red tomatoes.[1][2][3] This guide summarizes quantitative data, details experimental protocols for analysis, and illustrates the biochemical pathway of lycopene biosynthesis.

This compound vs. All-trans-lycopene: A Note on Bioavailability

Standard red tomatoes are rich in all-trans-lycopene. However, certain heirloom varieties, particularly those with golden-orange to tangerine hues, are notable for their high concentrations of this compound.[1][2] It is crucial to note that not all orange-colored tomatoes contain this compound; some owe their coloration to beta-carotene, necessitating chemical analysis for confirmation.[1][2] Studies have indicated that this compound is more readily absorbed by the human body, making tomatoes rich in this isomer a subject of significant research interest.[4][5]

Comparative this compound and Lycopene Content in Tomato Varieties

The following table summarizes the this compound (tetra-cis-lycopene) content in several heirloom tomato varieties and the total lycopene content (primarily all-trans-lycopene) in common red varieties for a comparative perspective. Data for this compound is sourced from analyses conducted by the Heritage Food Crops Research Trust.[6]

Tomato VarietyTypeColorThis compound (tetra-cis-lycopene) Content (mg/100g fresh weight)Total Lycopene Content (mg/kg fresh weight)
Amish Yellowish Orange OxheartHeirloomGolden-Orange7.05[6]-
Barnes Mountain OrangeHeirloomOrange6.54[6]-
Aunt Gerties GoldHeirloomGolden5.73[6]-
Amish Orange SherbertHeirloomVibrant Orange5.36[6]-
Amana OrangeHeirloomOrange5.04[6]-
MoonbeamHeirloomGolden4.2[7]-
Alice BrewerHeirloomOrange3.82[6]-
B'MatoHeirloomOrange3.65[6]-
Bella RosaCommonRed-10.44[2]
RomaCommonRed-High, but specific value not consistently reported across studies.[8]
Crimson CherryCommonRed-High, but specific value not consistently reported across studies.[8]
Crimson PlumCommonRed-High, but specific value not consistently reported across studies.[8]

Experimental Protocols

Accurate quantification of this compound and other lycopene isomers is critical for research. Below are detailed methodologies for extraction and analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Sample Preparation and Extraction for HPLC and Spectrophotometry

This protocol is a composite of established methods for carotenoid extraction.

  • Homogenization : Weigh approximately 0.6 g of tomato puree into a 40 ml amber vial.

  • Solvent Addition : Add 5 ml of 0.05% (w/v) butylated hydroxytoluene (BHT) in acetone, 5 ml of 95% ethanol, and 10 ml of hexane to the vial. BHT is added to prevent oxidative degradation of lycopene.

  • Extraction : Shake the mixture on an orbital shaker at 180 RPM for 15 minutes on ice.

  • Phase Separation : Add 3 ml of deionized water and shake for an additional 5 minutes on ice. Allow the mixture to stand at room temperature for 5 minutes to facilitate phase separation.

  • Collection : The upper hexane layer, containing the lycopene, is carefully collected for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating and quantifying different isomers of lycopene.

  • Instrumentation : A reversed-phase HPLC system with a C18 column and a photodiode array (PDA) or UV-Vis detector is recommended.

  • Mobile Phase : A common mobile phase is a gradient of acetonitrile, methanol, and tetrahydrofuran (THF).

  • Detection : Set the detector to monitor absorbance at approximately 472 nm for lycopene.

  • Quantification : Create a standard curve using a certified this compound (tetra-cis-lycopene) standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Quantification by UV-Vis Spectrophotometry

This method is simpler and faster for determining total lycopene content but does not differentiate between isomers.

  • Measurement : Measure the absorbance of the hexane extract at 503 nm using a UV-Vis spectrophotometer. Use hexane as a blank.

  • Calculation : The lycopene concentration can be calculated using the Beer-Lambert law and the extinction coefficient of lycopene in hexane.

Visualizing the Process: From Lab to Data

The following diagrams illustrate the experimental workflow and the biochemical pathway of lycopene synthesis.

Experimental_Workflow Tomato_Sample Tomato Sample Homogenization Homogenization Tomato_Sample->Homogenization Extraction Solvent Extraction (Hexane, Acetone, Ethanol, BHT) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Hexane_Layer Collect Hexane Layer (Contains Lycopene) Phase_Separation->Hexane_Layer Analysis Analysis Hexane_Layer->Analysis HPLC HPLC Analysis (Isomer Separation) Analysis->HPLC For Isomers Spectrophotometry Spectrophotometry (Total Lycopene) Analysis->Spectrophotometry For Total Data_Quantification Data Quantification HPLC->Data_Quantification Spectrophotometry->Data_Quantification

Experimental workflow for lycopene quantification.

Lycopene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Zeta_Carotene ζ-Carotene ZDS ζ-Carotene Desaturase (ZDS) Zeta_Carotene->ZDS Neurosporene Neurosporene CRTISO Carotenoid Isomerase (CRTISO) Neurosporene->CRTISO Lycopene Lycopene LCY_B Lycopene β-cyclase (LCY-b) Lycopene->LCY_B LCY_E Lycopene ε-cyclase (LCY-e) Lycopene->LCY_E Beta_Carotene β-Carotene Alpha_Carotene α-Carotene PSY->Phytoene PDS->Zeta_Carotene ZDS->Neurosporene CRTISO->Lycopene LCY_B->Beta_Carotene LCY_E->Alpha_Carotene

Simplified lycopene biosynthesis pathway in tomatoes.

Conclusion

The selection of tomato varieties with high this compound content is a promising avenue for research into the health benefits of lycopene. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this bioavailable carotenoid. The provided methodologies offer a standardized approach to the quantification of this compound, facilitating reproducible and comparable results across different studies.

References

A Researcher's Guide to Prolycopene Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the therapeutic potential of prolycopene, the cis-isomers of lycopene, accurate and reliable quantification is paramount. This guide provides an objective comparison of three prominent analytical methods for this compound measurement: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the experimental protocols, present comparative performance data, and offer visualizations to aid in method selection and implementation.

This compound, with its enhanced bioavailability compared to the all-trans-lycopene isomer, is a subject of growing interest in nutritional science and pharmacology. The ability to distinguish and quantify these geometric isomers is crucial for understanding their metabolic fate and efficacy. This guide aims to equip researchers with the necessary information to make informed decisions about the most suitable analytical methodology for their specific research needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound measurement hinges on a balance of factors including specificity for isomers, sensitivity, accuracy, precision, and practical considerations such as cost and sample throughput. The following tables summarize the quantitative performance of HPLC, UV-Vis Spectrophotometry, and FTIR Spectroscopy based on available experimental data.

Table 1: Performance Characteristics of Analytical Methods for Lycopene Isomer Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectrophotometryFourier-Transform Infrared (FTIR) Spectroscopy
Specificity High (Excellent for isomer separation, especially with C30 columns)Low (Measures total carotenoids or lycopene; cannot distinguish isomers)Moderate (Can identify functional groups, characteristic peaks for lycopene exist)
Linearity (Correlation Coefficient, r²) >0.999[1][2]Typically >0.99>0.98 (when correlated with HPLC)[3]
Accuracy (% Recovery) 94.3% - 102.0%[1][4][5]Method dependent, generally lower than HPLCGood correlation with HPLC, indicating reasonable accuracy[6]
Precision (% RSD) Intraday: 1.81% - 4.45%; Interday: 3.13% - 6.86%[5]Typically <10%Good reproducibility reported[6]
Limit of Detection (LOD) 0.008 - 0.14 µg/mL[4][7]Higher than HPLCDependent on the chemometric model
Limit of Quantification (LOQ) 0.017 - 0.37 µg/mL[4][7]Higher than HPLCDependent on the chemometric model

Table 2: Summary of Key Experimental Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) SpectrophotometryFourier-Transform Infrared (FTIR) Spectroscopy
Typical Column C18 or C30 reversed-phase[1][8]Not applicableNot applicable
Mobile Phase Acetonitrile, Methanol, Water, Methyl-tert-butyl ether mixtures[1][2][8]Solvents for extraction (e.g., Hexane, Acetone, Ethanol)[6]Not applicable
Detection Wavelength 472 nm or 484 nm[1][2]470 nm, 503 nm[9]Mid-IR range (e.g., 4000-650 cm⁻¹)[10]
Key Measurement Peak area of separated isomersAbsorbance at λmaxAbsorbance at characteristic wavenumbers (e.g., 957 cm⁻¹)[6]

Experimental Workflows

To visualize the procedural differences between these methods, the following diagrams illustrate the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Tomato Paste) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Hexane/Acetone/Ethanol) Homogenization->Extraction Saponification Saponification (optional) to remove interfering lipids Extraction->Saponification Filtration Filtration/Centrifugation Saponification->Filtration Drydown Dry Down & Reconstitute Filtration->Drydown Injection Injection into HPLC Drydown->Injection Separation Chromatographic Separation (C30 Column) Injection->Separation Detection Diode Array Detection (DAD) (472 nm) Separation->Detection Quantification Quantification of Isomers (Peak Area) Detection->Quantification UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis Sample Sample (e.g., Tomato Paste) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Hexane) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Measurement Measure Absorbance at λmax (e.g., 472 nm) Filtration->Measurement Calculation Calculate Total Lycopene (Beer-Lambert Law) Measurement->Calculation FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Sample Sample (e.g., Tomato Powder) Direct_Measurement Direct Measurement (ATR) Sample->Direct_Measurement Solvent_Extraction Solvent Extraction (optional) Sample->Solvent_Extraction Spectrum Acquire IR Spectrum Direct_Measurement->Spectrum Solvent_Extraction->Spectrum Analysis Multivariate Analysis (e.g., PLS Regression) Spectrum->Analysis Quantification Quantify Lycopene Analysis->Quantification

References

Safety Operating Guide

Navigating the Disposal of Prolycopene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prolycopene, a precursor to lycopene, is a carotenoid. According to safety data sheets for lycopene, it is not classified as a hazardous substance.[1] However, it is prudent to handle all laboratory chemicals with care and to follow established waste disposal protocols to minimize any potential environmental impact.

Essential Disposal Procedures

The following step-by-step guide outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to ensure safety and compliance with general laboratory waste regulations.

  • Waste Identification and Classification:

    • Treat this compound as a non-hazardous chemical waste unless it has been mixed with hazardous substances.

    • If this compound is part of a solution, the other components of the mixture will dictate the disposal route. For instance, if dissolved in a flammable solvent, it must be treated as flammable waste.

  • Segregation of Waste:

    • Properly segregate this compound waste from other types of laboratory waste.[2]

    • Keep solid this compound waste separate from liquid waste.[3]

    • Do not mix this compound waste with incompatible materials. While lycopene itself is not highly reactive, this is a general best practice in chemical waste handling.

  • Container Selection and Labeling:

    • Collect solid this compound waste in a designated, well-sealed, and clearly labeled container.[4] Dry chemicals should ideally be stored in their original container if possible.[4]

    • For liquid waste containing this compound, use a leak-proof container that is chemically compatible with the solvent used.[3][4]

    • All waste containers must be clearly labeled with the contents ("this compound Waste"), the date of accumulation, and any associated hazards if mixed with other chemicals.[2]

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.[2]

    • Ensure the storage area is well-ventilated.

    • Liquid waste containers should not be filled to more than 90% capacity to allow for expansion.[4]

  • Final Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste disposal service.[2]

    • For small quantities of non-hazardous solid waste, consult your institution's specific guidelines, as some may permit disposal with general waste after appropriate deactivation or packaging. However, the most conservative and recommended approach is to use a professional disposal service.

Quantitative Data and Physical Properties

While specific quantitative data for this compound disposal is not available, the physical properties of the related compound, lycopene, can be informative for handling and storage.

PropertyValue
Physical State Solid (Crystal - Powder)[5]
Color Red to Greyish Red[5]
Melting Point 169°C (decomposes)[5]
Molecular Formula C₄₀H₅₆[6]
Molar Mass 536.9 g/mol [6]

Experimental Protocols: General Chemical Waste Handling

The procedures outlined above are based on standard protocols for laboratory chemical waste management. These protocols are designed to be broadly applicable to a wide range of non-hazardous and hazardous chemicals, ensuring a high level of safety and regulatory compliance. The core principle is the containment and segregation of chemical waste to prevent accidental reactions and environmental contamination.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

ProlycopeneDisposalWorkflow A 1. Identify this compound Waste (Solid or Liquid) B 2. Segregate Waste (Keep Solid & Liquid Separate) A->B C 3. Select Appropriate Container (Leak-proof, Compatible) B->C D 4. Label Container Clearly (Contents, Date, Hazards) C->D E 5. Store in Designated Area (Secure, Ventilated) D->E F 6. Arrange for Professional Disposal E->F

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Prolycopene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Prolycopene in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, these recommendations are based on general best practices for handling carotenoids and other similar non-hazardous chemical compounds. A conservative approach to safety is strongly advised.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific experimental conditions should always be conducted to determine the appropriate level of personal protection required. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specification Purpose
Eye and Face Protection Safety Glasses with Side Shields or Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldTo be worn in addition to safety glasses or gogglesRecommended when there is a significant splash hazard.
Hand Protection Nitrile GlovesChemically resistantProtects skin from direct contact with this compound.
Body Protection Laboratory CoatStandardProtects skin and personal clothing from contamination.
Respiratory Protection Not generally requiredN/ABased on the low volatility of carotenoids. Use in a well-ventilated area. If aerosolization is possible, a risk assessment should determine if a respirator is needed.

Handling and Storage

This compound, like other carotenoids, is susceptible to degradation from light and oxygen. Proper handling and storage are crucial to maintain its integrity.

Procedure Protocol
Receiving Inspect packaging for any damage or leaks upon arrival.
Storage Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
Dispensing Weigh and handle in a well-ventilated area, away from direct sunlight or strong artificial light.
General Handling Avoid inhalation of any dust or aerosol. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Waste Type Disposal Method
Unused this compound Treat as chemical waste. Dispose of through a licensed hazardous waste disposal company. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste container for chemical waste.
Contaminated PPE (e.g., gloves) Dispose of in the appropriate laboratory waste stream for contaminated items.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information (e.g., this guide) B Conduct Risk Assessment for specific experiment A->B C Gather Required PPE B->C D Prepare Well-Ventilated Workspace (away from light) E Don Appropriate PPE D->E F Handle this compound E->F G Decontaminate Work Area H Segregate Waste (Chemical vs. Regular) G->H I Dispose of Waste Properly H->I end End I->end start Start start->A

This compound Handling Workflow Diagram.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prolycopene
Reactant of Route 2
Reactant of Route 2
Prolycopene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.